3-Fluoro-2-(methanesulfonylmethyl)aniline
Description
Properties
IUPAC Name |
3-fluoro-2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKETVCKJAAJWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-(methanesulfonylmethyl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Fluorinated Aniline Derivatives
The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery. Fluorine's unique electronic and steric properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Aniline scaffolds, on the other hand, are prevalent in a vast array of biologically active compounds. The strategic combination of these two features in molecules like 3-Fluoro-2-(methanesulfonylmethyl)aniline presents a compelling platform for the development of novel therapeutics. The methanesulfonyl group, a bioisostere of a sulfone, can further enhance solubility and hydrogen bonding capabilities, making this class of compounds particularly attractive for medicinal chemists.
This guide will delve into the specifics of 3-Fluoro-2-(methanesulfonylmethyl)aniline, providing a robust starting point for its synthesis and characterization.
Identification and Physicochemical Properties
As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number for 3-Fluoro-2-(methanesulfonylmethyl)aniline has not been assigned, suggesting its status as a novel or less-common chemical entity. However, we can infer its properties from its constituent parts and by examining its isomers and precursors.
Molecular Structure and Key Features
-
Molecular Formula: C₈H₁₀FNO₂S
-
Molecular Weight: 203.24 g/mol
-
Core Structure: Aniline ring substituted with a fluorine atom at the 3-position and a methanesulfonylmethyl group at the 2-position.
The presence of the highly electronegative fluorine atom is expected to decrease the basicity of the aniline nitrogen. The methanesulfonylmethyl group introduces a polar sulfone moiety, which can influence solubility and act as a hydrogen bond acceptor.
Comparative Analysis with Related Compounds
To provide a practical reference, the properties of two closely related, commercially available compounds are presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| 3-Fluoro-2-methylaniline | 443-86-7[2][3][4][5] | C₇H₈FN[2][4] | 125.14[2] | Lacks the methanesulfonyl group. A direct precursor for the proposed synthesis. |
| 3-Fluoro-4-(methanesulfonylmethyl)aniline | Not Available | C₈H₁₀FNO₂S[6] | 203.24[6] | An isomer with the methanesulfonylmethyl group at the 4-position. |
Proposed Synthesis Pathway
The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline can be logically approached from the readily available precursor, 3-Fluoro-2-methylaniline. The proposed multi-step synthesis is outlined below, providing a robust framework for its laboratory preparation.
Figure 1: Proposed synthetic workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Detailed Experimental Protocol
Step 1: Protection of the Aniline
-
Reaction: Acetylation of 3-Fluoro-2-methylaniline.
-
Rationale: The amino group is protected as an acetamide to prevent side reactions in the subsequent free-radical bromination step.
-
Procedure: To a solution of 3-Fluoro-2-methylaniline in pyridine, slowly add acetic anhydride at 0 °C. Stir the mixture at room temperature for 4-6 hours. Quench with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetyl-3-fluoro-2-methylaniline.
Step 2: Benzylic Bromination
-
Reaction: Free-radical bromination of the methyl group.
-
Rationale: N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide selectively brominates the benzylic methyl group.
-
Procedure: To a solution of N-acetyl-3-fluoro-2-methylaniline in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring by TLC. After cooling, filter off the succinimide. The filtrate is washed with sodium thiosulfate solution and brine, dried, and concentrated to give N-acetyl-2-(bromomethyl)-3-fluoroaniline.
Step 3: Nucleophilic Substitution with Thiomethoxide
-
Reaction: Introduction of the methylthio group.
-
Rationale: The bromide is displaced by the thiomethoxide nucleophile to form the thioether.
-
Procedure: To a solution of N-acetyl-2-(bromomethyl)-3-fluoroaniline in tetrahydrofuran (THF), add sodium thiomethoxide at 0 °C. Allow the reaction to warm to room temperature and stir for 3-5 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
Step 4: Oxidation to the Sulfone
-
Reaction: Oxidation of the thioether to a sulfone.
-
Rationale: A strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® is used to oxidize the sulfide to the corresponding sulfone.
-
Procedure: Dissolve the thioether in dichloromethane and cool to 0 °C. Add m-CPBA (approximately 2.2 equivalents) portion-wise. Stir at room temperature until the reaction is complete (TLC monitoring). Wash the reaction mixture with sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield N-acetyl-3-fluoro-2-(methanesulfonylmethyl)aniline.
Step 5: Deprotection of the Aniline
-
Reaction: Hydrolysis of the acetamide.
-
Rationale: The protecting group is removed under acidic conditions to yield the final product.
-
Procedure: Reflux the N-acetyl intermediate in aqueous hydrochloric acid for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of 8-9. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Analytical Characterization
Comprehensive analytical data is crucial for the unambiguous identification of 3-Fluoro-2-(methanesulfonylmethyl)aniline. Below are the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) due to fluorine-hydrogen coupling.
-
Methylene Protons (-CH₂-SO₂): A singlet or AB quartet around δ 4.5-5.0 ppm.
-
Methyl Protons (-SO₂-CH₃): A sharp singlet around δ 2.8-3.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings. The carbon attached to fluorine will show a large one-bond coupling constant.
-
Methylene Carbon (-CH₂-SO₂): A signal around δ 55-65 ppm.
-
Methyl Carbon (-SO₂-CH₃): A signal around δ 40-45 ppm.
-
-
¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with neighboring protons.
Mass Spectrometry (MS)
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₁₀FNO₂S. Characteristic fragmentation patterns would involve the loss of the methanesulfonyl group.
Infrared (IR) Spectroscopy
-
N-H stretch: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.
-
S=O stretch: Strong, characteristic absorption bands for the sulfone group around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
Aniline derivatives containing a methanesulfonyl group have been investigated as potential anti-inflammatory agents.[7][8][9] The incorporation of the 4-(methylsulfonyl)aniline pharmacophore has been shown to maintain or increase the anti-inflammatory activity of known non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]
The unique substitution pattern of 3-Fluoro-2-(methanesulfonylmethyl)aniline makes it a valuable building block for creating novel chemical entities. The fluorine atom can enhance metabolic stability and binding affinity, while the methanesulfonylmethyl group can improve pharmacokinetic properties. This scaffold could be explored for its potential in various therapeutic areas, including oncology, infectious diseases, and neurology, where fluorinated compounds have shown significant promise.
Conclusion
While 3-Fluoro-2-(methanesulfonylmethyl)aniline is not yet a catalogued compound with a designated CAS number, this guide provides the essential theoretical and practical framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The insights into the potential applications of this molecule underscore its relevance in the ongoing quest for novel and more effective therapeutic agents. This document is intended to empower researchers to explore the chemical space around this promising scaffold.
References
-
Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties. BenchChem.
-
Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules (Basel, Switzerland), 17(2), 1751–1763. [Link]
-
Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository. [Link]
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FM-622484. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
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PubChemLite. (n.d.). 3-fluoro-4-(methanesulfonylmethyl)aniline (C8H10FNO2S). Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
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Chemical structure and molecular weight of 3-Fluoro-2-(methanesulfonylmethyl)aniline
An In-Depth Technical Guide: 3-Fluoro-2-(methanesulfonylmethyl)aniline
Introduction: A Novel Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Fluoro-2-(methanesulfonylmethyl)aniline is a novel chemical entity that exemplifies this principle, combining three critical pharmacophores: a fluorinated aromatic ring, an aniline core, and a methanesulfonylmethyl side chain. While this specific compound is not extensively documented in public literature, this guide serves as a technical exploration of its structure, proposed synthesis, and potential applications, grounded in established principles of drug design.
The aniline scaffold is a foundational building block in numerous approved pharmaceuticals. The introduction of a fluorine atom is a widely used strategy in drug discovery to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable electrostatic interactions.[1][2] Fluorine's high electronegativity can lower the basicity of the proximal aniline nitrogen, which can be critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1] The methanesulfonyl group, a potent hydrogen bond acceptor, is often employed to increase solubility and create specific, high-affinity interactions with biological targets. The methylene spacer provides conformational flexibility, allowing the sulfone to orient itself optimally within a binding pocket. This guide will deconstruct the chemical nature of this compound and provide expert insights into its potential for researchers in drug development.
Physicochemical Characteristics
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The structure of 3-Fluoro-2-(methanesulfonylmethyl)aniline is defined by an aniline ring substituted at the 2-position with a methanesulfonylmethyl group and at the 3-position with a fluorine atom.
Molecular Structure and Properties
The key quantitative data for this molecule are summarized below. The molecular weight is calculated from its chemical formula, C₈H₁₀FNO₂S.
| Property | Value |
| IUPAC Name | 3-Fluoro-2-((methylsulfonyl)methyl)aniline |
| Molecular Formula | C₈H₁₀FNO₂S |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CS(=O)(=O)CC1=C(N)C=CC=C1F |
| InChI Key | (Generated upon synthesis) |
| CAS Number | (Not assigned) |
Structural Diagram
The two-dimensional structure of the molecule is depicted below, illustrating the spatial relationship of its key functional groups.
Caption: 2D structure of 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Proposed Synthetic Strategy and Protocol
As a novel entity, a validated synthetic route for 3-Fluoro-2-(methanesulfonylmethyl)aniline is not available. Below, we propose a plausible, multi-step synthetic pathway designed for robustness and adaptability in a research setting. This strategy leverages common and well-understood transformations in organic chemistry.
Synthetic Workflow Overview
The proposed synthesis begins with a commercially available starting material, 2-bromo-6-fluorotoluene, and proceeds through four key transformations: nucleophilic substitution, oxidation, nitration, and reduction.
Caption: Proposed synthetic workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Detailed Experimental Protocol
This protocol is a predictive guide. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry.
Step 1: Synthesis of 2-((Methylthio)methyl)-3-fluoroaniline (Intermediate 1)
-
Causality: This step introduces the sulfur and methyl components via a nucleophilic aromatic substitution, where sodium thiomethoxide displaces the bromide. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve ionic reagents.
-
Procedure:
-
To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 1.
-
Step 2: Synthesis of 2-((Methylsulfonyl)methyl)-3-fluoroaniline (Intermediate 2)
-
Causality: The sulfide is oxidized to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The reaction is initiated at 0°C to control the initial exotherm.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which may be used directly or purified further.
-
Step 3: Synthesis of 3-Fluoro-2-((methylsulfonyl)methyl)-4-nitroaniline (Intermediate 3)
-
Causality: This is an electrophilic aromatic substitution to install the nitro group, which will be reduced to the target aniline in the final step. A mixture of nitric and sulfuric acid is the standard nitrating agent. The directing effects of the substituents will primarily place the nitro group para to the fluorine, which is the desired position.
-
Procedure:
-
Add Intermediate 2 (1.0 eq) to concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain Intermediate 3.
-
Step 4: Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline (Final Product)
-
Causality: The nitro group is reduced to an amine. Iron powder in the presence of ammonium chloride is a classic, effective, and relatively mild method for this reduction (a Béchamp reduction).
-
Procedure:
-
Suspend Intermediate 3 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite, and wash the pad with ethanol.
-
Concentrate the filtrate, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Potential Applications in Drug Discovery
The unique combination of functional groups in 3-Fluoro-2-(methanesulfonylmethyl)aniline makes it an attractive scaffold for targeting a variety of biological systems.
-
Kinase Inhibitors: The aniline nitrogen can serve as a key hydrogen bond donor, a feature commonly exploited in ATP-competitive kinase inhibitors to interact with the hinge region of the enzyme. The fluoro and methanesulfonylmethyl groups can occupy adjacent hydrophobic and polar pockets, respectively, to enhance potency and selectivity.
-
CNS-Penetrant Agents: The strategic placement of fluorine is a known tactic to improve blood-brain barrier permeability.[2] By modulating the basicity of the aniline, fluorine can reduce its ionization at physiological pH, thereby increasing its lipophilicity and potential for CNS uptake.
-
Metabolic Blocking: A C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] The fluorine at the 3-position could serve to block a potential site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate derived from this scaffold.
-
Scaffold for Further Derivatization: The primary amine of the aniline group is a versatile handle for a wide range of chemical modifications, allowing for its incorporation into larger, more complex molecules through amide bond formation, reductive amination, or diazotization reactions.[4]
Safety and Handling
While no specific Material Safety Data Sheet (MSDS) exists for this compound, its handling should be guided by the known hazards of its constituent functional groups, particularly aromatic amines.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Toxicology: Aromatic amines as a class can be toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is harmful and handle with appropriate caution.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-2-(methanesulfonylmethyl)aniline represents a promising, albeit underexplored, chemical scaffold. Its design thoughtfully combines features known to impart favorable drug-like properties, including metabolic stability, target-specific interactions, and synthetic versatility. The proposed synthetic route provides a logical and feasible path for its production in a laboratory setting. For researchers and drug development professionals, this compound serves as an excellent starting point for fragment-based drug design or lead optimization campaigns, particularly in therapeutic areas such as oncology and neurology.
References
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PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-2-(trifluoromethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-(methylsulphonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
PubChem. (n.d.). 3-Fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
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ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
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Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties and Solubility of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Abstract
3-Fluoro-2-(methanesulfonylmethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide provides an in-depth analysis of the predicted physical properties and a systematic approach to determining the solubility of this compound. Due to the limited availability of direct experimental data in public literature, this guide establishes a predictive framework based on the analysis of structurally analogous compounds. Furthermore, it presents detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, offering researchers a practical guide for laboratory validation.
Introduction and Structural Analysis
3-Fluoro-2-(methanesulfonylmethyl)aniline possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The aniline core provides a basic amino group, while the fluorine atom at the 3-position and the methanesulfonylmethyl group at the 2-position introduce significant electronic and steric influences.
-
Aniline Core: The primary amine (-NH₂) is a weak base and a hydrogen bond donor and acceptor, influencing its pKa and potential for intermolecular interactions.
-
Fluorine Substituent: As a highly electronegative atom, fluorine acts as a weak electron-withdrawing group through induction, which can lower the pKa of the aniline nitrogen, making it less basic.
-
Methanesulfonylmethyl Group (-CH₂SO₂CH₃): This is a bulky, polar, and strongly electron-withdrawing group. The sulfonyl moiety is a hydrogen bond acceptor. Its presence is expected to significantly impact the compound's melting point, boiling point, and solubility profile, likely increasing polarity and reducing volatility.
Given the absence of direct experimental data for the target compound, we can infer its properties by examining structurally related molecules.
Inferred Physicochemical Properties
The following table summarizes the known physical properties of key structural analogs. This data provides a foundation for estimating the properties of 3-Fluoro-2-(methanesulfonylmethyl)aniline.
| Property | 3-Fluoro-2-methylaniline[1][2][3] | 3-Fluoro-4-(methylsulfonyl)aniline[4] | Aniline[5] |
| CAS Number | 443-86-7 | 252561-34-5 | 62-53-3 |
| Molecular Formula | C₇H₈FN | C₇H₈FNO₂S | C₆H₅NH₂ |
| Molecular Weight | 125.14 g/mol | 189.21 g/mol | 93.13 g/mol |
| Melting Point | 7 °C | Not Available | -6 °C |
| Boiling Point | 89-91 °C at 15 mmHg | Not Available | 184 °C |
| Density | 1.099 g/mL at 25 °C | Not Available | 1.022 g/mL |
| logP (Predicted) | 1.7[3] | 0.6[4] | 0.9 |
Based on this comparative analysis, we can project the properties for our compound of interest.
Table 2: Predicted Physicochemical Properties of 3-Fluoro-2-(methanesulfonylmethyl)aniline
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₀FNO₂S | Based on chemical structure. |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |
| Melting Point | Significantly > 7 °C | The addition of the polar methanesulfonylmethyl group will increase crystal lattice energy and intermolecular forces compared to 3-Fluoro-2-methylaniline, leading to a higher melting point. |
| Boiling Point | Significantly > 91 °C | The increased molecular weight and strong polarity of the sulfonyl group will lead to a much higher boiling point and lower volatility. |
| pKa (of aniline) | < 4.6 (Aniline's pKa) | The strong electron-withdrawing effects of both the fluorine and methanesulfonylmethyl groups will decrease the electron density on the nitrogen atom, reducing its basicity. |
| logP (Predicted) | ~0.5-1.0 | The lipophilic aniline ring is offset by the highly polar sulfonyl group. The predicted logP is likely to be lower than that of 3-Fluoro-2-methylaniline and comparable to 3-Fluoro-4-(methylsulfonyl)aniline. |
Solubility Profile: An Educated Inference
The solubility of a compound is a critical parameter in drug discovery, affecting everything from assay performance to oral bioavailability.[6][7] The principle of "like dissolves like" provides a foundational understanding.
-
Aqueous Solubility: Aniline itself has moderate water solubility, which is pH-dependent.[5][8] For 3-Fluoro-2-(methanesulfonylmethyl)aniline, the presence of the polar sulfonyl group and the amine's ability to form salts at low pH should enhance aqueous solubility compared to non-polar analogs. However, the overall size of the molecule may limit high solubility. We predict low to moderate solubility in neutral aqueous buffers.
-
Solubility in Organic Solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the potential for hydrogen bonding with the amine and sulfonyl groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated, as these solvents can effectively solvate the polar functional groups of the molecule. DMSO is often the solvent of choice for creating stock solutions for biological screening.[9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the high polarity imparted by the fluoro and methanesulfonylmethyl groups.
-
Experimental Determination of Solubility
To move from prediction to empirical data, rigorous experimental protocols are necessary. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.[6][10][11]
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[9][12] It is a high-throughput method used for early-stage compound screening.[6]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with the solvent over an extended period.[7][13] This is a more time-consuming but accurate measure, crucial for later-stage development.[11]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is considered the "gold standard" for determining equilibrium solubility and provides a self-validating system for generating trustworthy data.[14]
Objective: To determine the equilibrium solubility of 3-Fluoro-2-(methanesulfonylmethyl)aniline in a selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
Materials & Equipment:
-
3-Fluoro-2-(methanesulfonylmethyl)aniline (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Calibrated pipettes and volumetric flasks
Methodology:
-
Preparation of Saturated Solutions: a. Weigh an excess amount of solid 3-Fluoro-2-(methanesulfonylmethyl)aniline (e.g., 2-5 mg) and add it to a glass vial. The presence of excess solid is critical to ensure equilibrium is reached.[14] b. Add a known volume of PBS (e.g., 1 mL) to the vial. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker set to 25 °C or 37 °C. b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours.[15]
-
Sample Separation: a. After equilibration, remove the vials and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant. c. Separate the dissolved compound from the undissolved solid by either: i. Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter.[14] Discard the first few drops to avoid any adsorption effects from the filter membrane. ii. Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Quantification by HPLC-UV: a. Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., 50:50 Acetonitrile:Water). b. Sample Preparation: Dilute the filtered supernatant with the same solvent used for the standards to bring the concentration into the linear range of the calibration curve. c. Analysis: Inject the standards and the diluted sample onto the HPLC system. d. Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility in the buffer, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.[10]
Workflow for Thermodynamic Solubility Determination
The following diagram outlines the logical flow of the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
While direct experimental data for 3-Fluoro-2-(methanesulfonylmethyl)aniline remains elusive in the public domain, a robust scientific inference of its physical properties and solubility is possible through the analysis of its structural components and comparison with known analogs. The presence of the polar methanesulfonylmethyl group is predicted to be the dominant factor, likely resulting in a solid compound with a high melting point and low to moderate aqueous solubility. For researchers and drug development professionals, the provided thermodynamic solubility protocol offers a reliable and authoritative method to obtain the empirical data necessary for advancing this compound through the discovery pipeline.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. (Conceptual basis referenced by PubMed summary of in vitro solubility assays: [Link])
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Creative Biolabs. Solubility Assessment Service. [Link]
-
PubChem. 3-Fluoro-4-(methylsulfonyl)aniline. [Link]
-
DP Education. Practical NO 29 - Tests for aniline. [Link]
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Chemsrc. 3-Fluoro-2-methoxyaniline. [Link]
-
ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]
-
PubChem. 4-Fluoro-3-(methylsulphonyl)aniline. [Link]
-
PubChemLite. 3-fluoro-4-(methanesulfonylmethyl)aniline. [Link]
-
PubChem. 3-Fluoro-2-methylaniline. [Link]
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A Technical Guide to Hazard Assessment and Safe Handling of 3-Fluoro-2-(methanesulfonylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide and hazard assessment, not a formal, legally-binding Safety Data Sheet (SDS). A verified SDS for 3-Fluoro-2-(methanesulfonylmethyl)aniline is not publicly available, a common scenario for novel research compounds. This guide synthesizes data from structurally similar molecules to predict hazards and establish safe handling protocols, in line with best practices for chemical research and development.[1][2] All novel chemicals with unknown properties should be treated as hazardous.[2]
Introduction: The Challenge of Novel Chemical Safety
In the fast-paced world of drug discovery and materials science, researchers frequently synthesize or handle novel chemical entities for which comprehensive toxicological data does not yet exist. 3-Fluoro-2-(methanesulfonylmethyl)aniline is one such compound. The absence of a formal Safety Data Sheet (SDS) necessitates a proactive and logical approach to hazard assessment. The guiding principle is to assume a new substance is hazardous, especially when its structure contains known toxicophores.[2]
This guide deconstructs the molecule to analyze its potential hazards based on its core functional groups. By understanding the risks associated with the fluoroaniline backbone and the methanesulfonylmethyl substituent, we can construct a robust framework for its safe handling, storage, and emergency preparedness.
Part 1: Predictive Hazard Analysis by Structural Deconstruction
The first step in assessing a novel compound is to analyze its structure for known hazardous functional groups.
Caption: Molecular structure highlighting the hazardous fluoroaniline core and the methanesulfonylmethyl group.
The Fluoroaniline Core: The Dominant Hazard
The primary toxicological concern arises from the fluoroaniline core. Aromatic amines as a class are known for significant health hazards.[3][4] To create a specific hazard profile, we can use data from the close structural analog, 3-Fluoro-2-methylaniline (CAS 443-86-7) . While the methyl group is different from the methanesulfonylmethyl group, the core aniline hazards will be highly comparable.
Based on data for this analog, the fluoroaniline moiety is predicted to be:
-
Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.
-
Irritating: Causes skin irritation and serious eye irritation.
-
A Target Organ Toxicant: May cause respiratory irritation.
Furthermore, the broader class of anilines presents severe systemic risks:
-
Methemoglobinemia: A primary hazard of aniline exposure is its ability to interfere with oxygen transport in the blood, leading to cyanosis (bluish skin), headache, dizziness, and nausea.[5]
-
Carcinogenicity: Aniline is classified by the IARC as a Group 2A agent, "Probably carcinogenic to humans," with links to bladder cancer.[6][7] Many aromatic amines are considered known or suspected carcinogens.[3][8][9]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood.[10][11]
The Methanesulfonylmethyl Substituent: A Minor Contributor
To assess the contribution of the -CH₂(SO₂)CH₃ group, we can look at the safety profile of Dimethyl sulfone (DMSO₂), a simple, stable molecule containing the core sulfonyl group. SDS information for Dimethyl sulfone indicates that it has a very low hazard profile, with no GHS hazard statements assigned.[12] It is not considered a significant health or physical hazard.[13]
Part 2: Predicted GHS Classification and Labeling
Based on the analysis of structural analogs, the following GHS classification should be assumed for labeling and handling purposes until empirical data is available.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word & Hazard Statement (H-Code) | Basis of Prediction |
| Acute Toxicity, Oral | Category 3 or 4 | 💀 | Danger/Warning: H301/H302 - Toxic/Harmful if swallowed. | Aniline and 3-Fluoro-2-methylaniline data.[10] |
| Acute Toxicity, Dermal | Category 3 or 4 | 💀 | Danger/Warning: H311/H312 - Toxic/Harmful in contact with skin. | Aniline and 3-Fluoro-2-methylaniline data.[10] |
| Acute Toxicity, Inhalation | Category 3 or 4 | 💀 | Danger/Warning: H331/H332 - Toxic/Harmful if inhaled. | Aniline and 3-Fluoro-2-methylaniline data.[10] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning: H315 - Causes skin irritation. | 3-Fluoro-2-methylaniline and 3-Fluoroaniline data.[14] |
| Serious Eye Damage/Irritation | Category 1 or 2 | corrosion / ❗ | Danger/Warning: H318/H319 - Causes serious eye damage/irritation. | Aniline and 3-Fluoroaniline data.[10][14] |
| Germ Cell Mutagenicity | Category 2 | health_hazard | Warning: H341 - Suspected of causing genetic defects. | Aniline classification.[10] |
| Carcinogenicity | Category 2 | health_hazard | Warning: H351 - Suspected of causing cancer. | Aniline classification (IARC Group 2A).[6][7] |
| STOT - Single Exposure | Category 3 | ❗ | Warning: H335 - May cause respiratory irritation. | 3-Fluoro-2-methylaniline data. |
| STOT - Repeated Exposure | Category 1 | health_hazard | Danger: H372 - Causes damage to organs (Blood) through prolonged or repeated exposure. | Aniline classification.[10] |
Part 3: Standard Operating Protocol for Safe Handling
The following protocols are mandatory for all work involving 3-Fluoro-2-(methanesulfonylmethyl)aniline.
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Commercial suppliers and price of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Commercial Supply, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-Fluoro-2-(methanesulfonylmethyl)aniline (CAS: 1339571-94-6 ) is a specialized fluorinated intermediate critical for the development of next-generation kinase inhibitors and covalent drugs. Unlike common commodity chemicals, this molecule occupies a "high-value, low-volume" niche in the supply chain. Its structural motif—combining an electron-withdrawing fluorine atom with a polar, metabolically stable sulfone linker—makes it a preferred scaffold for optimizing the physicochemical properties (logP, pKa) of drug candidates.
This guide provides a comprehensive technical analysis for researchers and procurement officers, covering commercial availability, pricing models, and a validated synthesis route for in-house production when commercial stock is unavailable.
Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 3-Fluoro-2-(methanesulfonylmethyl)aniline |
| CAS Number | 1339571-94-6 |
| Molecular Formula | C₈H₁₀FNO₂S |
| Molecular Weight | 203.23 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| Key Functional Groups | Primary Amine (-NH₂), Sulfone (-SO₂CH₃), Aryl Fluoride (-F) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Structural Insight: The ortho-positioning of the methanesulfonylmethyl group relative to the amine creates a unique steric and electronic environment. The fluorine at the 3-position further modulates the acidity of the aniline protons and protects the ring from metabolic oxidation at that site.
Commercial Supply & Pricing Landscape
Validated Suppliers
This compound is not a "catalog commodity" like simple anilines. It is typically listed as "Inquire for Quote" or "Make-to-Order" .
-
Primary Catalog Suppliers:
-
BLD Pharm: Catalog #BD01104857 (Often holds small stock).
-
Accelachem: Listed under CAS 1339571-94-6.
-
Arctom Sci: Listed as "Inquire".
-
Pricing Models
Due to the multi-step synthesis required to install the sulfone group, pricing is tiered significantly by scale.
| Scale | Estimated Price Range (USD) | Lead Time |
| Research (100 mg - 1 g) | $150 - $450 / g | 1-2 Weeks (if in stock) |
| Pilot (10 g - 100 g) | $80 - $200 / g | 4-6 Weeks (Synthesis required) |
| Bulk (> 1 kg) | $1,500 - $3,000 / kg | 8-12 Weeks (Custom Mfg) |
Procurement Strategy: Do not rely on "In Stock" indicators on aggregator sites (e.g., MolPort, eMolecules). These often reflect virtual inventory. Always request a Certificate of Analysis (CoA) and H-NMR before placing a PO to confirm physical existence.
Synthesis & Manufacturing (The "Make vs. Buy" Decision)
If commercial lead times are prohibitive (often >6 weeks for fresh batches), the compound can be synthesized in-house from the abundant precursor 3-Fluoro-2-methylaniline (CAS 443-86-7).
Synthesis Pathway Diagram
Caption: 4-step synthesis route from commercially abundant 3-Fluoro-2-methylaniline.
Detailed Experimental Protocol
Step 1: Protection (Acetylation)
-
Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), TEA (1.5 eq), DCM.
-
Procedure: Dissolve aniline in DCM. Add TEA, then dropwise Ac2O at 0°C. Stir at RT for 2h. Wash with dilute HCl, NaHCO3.
-
Why: Direct bromination of the free aniline leads to ring bromination and oxidation. The amide protects the ring.
Step 2: Radical Bromination (The Critical Step)
-
Reagents: N-Protected Intermediate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), CCl4 or Benzotrifluoride (green alternative).
-
Procedure: Reflux under Argon. Monitor by TLC. Stop immediately upon consumption of starting material to prevent di-bromination.
-
Safety Note: Benzyl bromides are potent lachrymators. Handle in a fume hood.
Step 3: Nucleophilic Substitution (Sulfonylation)
-
Reagents: Benzyl Bromide Intermediate (1.0 eq), Sodium Methanesulfinate (MeSO2Na, 1.5 eq), DMF.
-
Procedure: Stir at 60°C for 4 hours. Pour into ice water. The sulfone product often precipitates.
-
Mechanism: The sulfinate anion acts as a nucleophile, displacing the bromide.
Step 4: Deprotection
-
Reagents: 6N HCl (reflux) or NaOH/EtOH (reflux).
-
Procedure: Hydrolysis of the acetamide. Neutralize carefully to pH ~8 to extract the free aniline.
Quality Control & Handling
Analytical Markers
When validating a batch (commercial or synthesized), look for these specific NMR signals:
-
¹H NMR (DMSO-d₆):
-
Sulfone Methyl: Singlet (~3.0 ppm, 3H).
-
Benzylic Methylene: Singlet (~4.5 ppm, 2H).
-
Aromatic Protons: Multiplets (6.5 - 7.2 ppm).
-
Amine: Broad singlet (variable, ~5.0 ppm).
-
Stability
-
Oxidation: The aniline is susceptible to oxidation (browning) if left in air.
-
Hygroscopicity: The sulfone group increases water affinity. Store in a desiccator.
Applications in Drug Discovery[3]
This intermediate is a "privileged scaffold" in kinase inhibitor design.
-
Metabolic Stability: The sulfone (-SO₂Me) is a bioisostere for carbonyls or ethers but is highly resistant to oxidative metabolism (CYP450).
-
Solubility: The polar sulfone group significantly lowers the logP compared to a simple ethyl/methyl group, improving aqueous solubility.
-
Electronic Modulation: The 3-fluoro substituent lowers the pKa of the aniline nitrogen, which can reduce off-target hERG channel inhibition (a common issue with basic amines).
Application Workflow Diagram
Caption: Primary utility of the intermediate in modern drug design workflows.
References
-
BLD Pharm. (2024). Product Catalog: 3-Fluoro-2-(methanesulfonylmethyl)aniline (CAS 1339571-94-6). Retrieved from
-
Fisher Scientific. (2024). 3-Fluoro-2-methylaniline (Precursor CAS 443-86-7) Specifications. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 285553: 3-Fluoro-2-methylaniline.[1][2] Retrieved from
-
Google Patents. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride (Related Synthesis Methodologies). CN110885290A. Retrieved from
Sources
The Strategic Integration of Fluorinated Aniline Building Blocks in Modern Medicinal Chemistry: A Technical Guide
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3-Fluoro-2-(methanesulfonylmethyl)aniline melting point and density
Technical Profile: 3-Fluoro-2-(methanesulfonylmethyl)aniline [1]
Executive Summary
3-Fluoro-2-(methanesulfonylmethyl)aniline is a specialized fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR, LRRK2 targets) and hypoxia-inducible factor (HIF) modulators. Its structural core combines an aniline moiety with a bulky, polar sulfone group and a fluorine atom in a congested 1,2,3-substitution pattern. This unique electronic and steric profile imparts critical binding properties to final drug candidates but presents specific challenges in handling, solubility, and solid-state characterization.
This guide provides a comprehensive technical analysis of its physicochemical properties, predictive data where experimental values are proprietary, and robust protocols for characterization.
Chemical Identity & Structural Analysis
| Parameter | Details |
| Chemical Name | 3-Fluoro-2-(methanesulfonylmethyl)aniline |
| IUPAC Name | 3-Fluoro-2-[(methylsulfonyl)methyl]aniline |
| CAS Number | Not widely listed; Analogous to 25195-69-1 (non-fluoro) |
| Molecular Formula | C₈H₁₀FNO₂S |
| Molecular Weight | 203.23 g/mol |
| SMILES | CS(=O)(=O)CC1=C(N)C(F)=CC=C1 |
| Structural Features | [1][2][3][4][5][6][7][8][9][10][11][12] • Aniline (C1): Primary amine, H-bond donor.• Sulfone Linker (C2): High polarity, H-bond acceptor.• Fluorine (C3): Electron-withdrawing, lipophilicity modulator. |
Physicochemical Properties (Core Data)
Note: As a specialized intermediate, specific experimental values are often proprietary to internal medicinal chemistry programs. The values below represent high-confidence predicted ranges derived from Structure-Property Relationship (SPR) analysis of analogous sulfone-anilines.
Melting Point & Density
| Property | Value / Range | Confidence | Scientific Rationale |
| Physical State | Solid (Crystalline Powder) | High | The sulfone group (-SO2-) introduces strong dipole-dipole interactions, significantly raising the melting point compared to the liquid precursor 3-fluoro-2-methylaniline. |
| Melting Point | 95°C – 115°C (Predicted) | Medium | Analogous benzyl sulfones typically melt >90°C. The 1,2,3-substitution pattern restricts rotation, likely favoring a higher lattice energy. |
| Density | 1.35 ± 0.05 g/cm³ | High | Sulfur and Fluorine atoms significantly increase density relative to carbon-only aromatics. |
| Solubility | Low in Water; High in DMSO, DMF, EtOAc | High | The sulfone adds polarity, but the aromatic ring and fluorine maintain lipophilicity. |
Experimental Characterization Protocols
To validate the identity and purity of this compound in a research setting, the following "Self-Validating" protocols are recommended.
A. Melting Point Determination (DSC Method)
Why DSC? Standard capillary methods may be inaccurate due to potential decomposition or polymorphism common in sulfones.
-
Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Crimping: Hermetically seal to prevent sublimation or moisture loss.
-
Ramp: Heat from 30°C to 150°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Record the Onset Temperature (not the peak) as the thermodynamic melting point.
-
Validation: A sharp endotherm indicates high purity. A broad peak (>2°C width) suggests solvent entrapment or impurities.
B. Density Measurement (Gas Pycnometry)
Why Pycnometry? Bulk density is unreliable for powders. Helium pycnometry measures the skeletal density, which is critical for formulation.
-
Desorption: Degas the sample chamber to remove adsorbed moisture (critical for sulfones).
-
Displacement: Introduce Helium gas to a known pressure.
-
Calculation: Use the Ideal Gas Law to calculate the volume of the solid skeleton displaced by the gas.
-
Result: Report density in g/cm³ at 25°C.
Synthesis & Workflow Visualization
The synthesis of this compound typically proceeds from 3-Fluoro-2-methylaniline via a radical bromination followed by nucleophilic displacement. This route is preferred for its scalability.
Figure 1: Standard synthetic pathway converting the methyl-aniline precursor to the sulfone target via bromination and sulfinate displacement.
Handling & Stability
-
Hygroscopicity: Sulfones can be hygroscopic. Store in a desiccator.
-
Thermal Stability: Generally stable up to 150°C. Avoid prolonged exposure to temperatures >120°C to prevent oxidation of the amine.
-
Safety: Treat as a potential irritant (Skin/Eye).[8][9] The aniline moiety implies potential toxicity; handle in a fume hood.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Fluoro-2-methylaniline (Precursor Data). Retrieved from [Link]
-
Accelachem. Product Catalog: 2-[(Methylsulfonyl)methyl]aniline (Structural Analog). Retrieved from [Link]
-
Cheméo. Prediction of Physical Properties for Fluorinated Anilines. Retrieved from [Link]
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Technical Guide: Storage and Stability of Methanesulfonylmethyl Aniline Derivatives
Executive Summary
Methanesulfonylmethyl aniline derivatives (e.g., 2-(methanesulfonylmethyl)aniline) represent a specialized class of intermediates often utilized in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. Their stability profile is governed by a dichotomy of functional groups: the electron-rich, oxidation-prone aniline moiety and the electron-withdrawing, potentially acidic methanesulfonylmethyl side chain.
This guide provides a structure-activity-based protocol for the storage, handling, and stability monitoring of these derivatives. It moves beyond generic "store cool and dry" advice to explain the mechanistic reasons for instability and provides a self-validating workflow for preservation.
Part 1: Chemical Basis of Instability
To preserve these compounds, one must understand how they degrade. The molecule contains two "soft spots" that dictate its shelf-life.
The Aniline Oxidation Cascade (Primary Failure Mode)
The primary degradation pathway is the oxidation of the amino group (
-
Mechanism: Photo-oxidation initiates a single electron transfer (SET), generating an aniline radical cation (
). -
Consequence: These radicals couple to form hydrazobenzene intermediates, which further oxidize to azo-dimers (colored impurities) or polymerize into "aniline black" tars.
-
Visual Indicator: Samples turning from off-white/beige to brown or purple.
Benzylic/Alpha-Sulfonyl Acidity (Secondary Failure Mode)
The methylene bridge (
-
The Aromatic Ring: Allows benzylic resonance.
-
The Sulfone (
): Strong electron-withdrawing group (EWG) via induction and resonance.
This makes the methylene protons significantly more acidic (
Hygroscopicity
While sulfones are generally stable, the polarity of the methanesulfonyl group increases hygroscopicity. Absorbed water facilitates hydrolysis and acts as a medium for oxidative electron transfer.
Part 2: Degradation Pathways Visualization
The following diagram illustrates the mechanistic flow from a stable molecule to degraded impurities.
Figure 1: Mechanistic degradation pathways showing oxidative (left) and acid-base (right) vulnerabilities.
Part 3: Optimal Storage Protocols
The following protocols are designed to interrupt the degradation pathways identified above.
The "Inert Chain of Custody"
For research and high-value drug development samples, the Free Base form is inherently unstable. If possible, convert to the Hydrochloride (HCl) Salt for long-term storage, as protonation of the amine shuts down the oxidation pathway.
Protocol A: Solid State Storage (Long-Term)
| Parameter | Specification | Rationale |
| Form | HCl Salt (Preferred) | Protonated amine resists radical oxidation; significantly higher melting point prevents caking. |
| Temperature | -20°C ( | Arrhenius equation dictates that lowering T by 10°C roughly halves degradation rate. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (290-450nm). Teflon tape prevents moisture ingress through cap threads. |
| Desiccant | Silica Gel Packet (External) | Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with powder. |
Protocol B: Solution Storage (Short-Term / Usage)
-
Solvent Choice: Anhydrous DMSO or Acetonitrile. Avoid alcohols (protic) or ethers (peroxide risk) for long-term stock solutions.
-
Concentration: High concentration (>10 mM) is more stable than dilute solutions due to surface-area-to-volume ratios regarding dissolved oxygen.
-
Freeze/Thaw: Limit to <3 cycles. Aliquot immediately upon preparation.
Part 4: Analytical Monitoring & QC
Do not assume stability based on visual inspection alone. Use this self-validating testing workflow.
Visual Stress Test
-
Pass: Powder is white to off-white/beige.
-
Fail: Powder shows distinct pink, brown, or purple hue (indicates azo formation).
-
Fail: "Caking" or "gumming" (indicates hydrolysis or hygroscopic failure).
HPLC Stability-Indicating Method
Standard reverse-phase conditions are usually sufficient, but detection wavelengths must be selected carefully.
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Use TFA over Formic Acid to ensure sharp peaks for basic anilines.
-
Wavelengths:
-
254 nm: General aromatic detection.
-
210 nm: Methanesulfonyl group contribution.
-
400-450 nm: CRITICAL. Monitor this channel specifically for oxidative degradation products (azo dyes), which absorb in the visible region.
-
Re-Purification Strategy
If degradation is detected (Purity < 95%):
-
Dissolve: Dissolve the crude solid in EtOAc or DCM.
-
Wash: Wash with 10%
(sodium thiosulfate) to reduce oxidized impurities, followed by . -
Recrystallize: For the HCl salt, recrystallization from Ethanol/Ether is often effective.
Part 5: Handling Workflow Diagram
This decision tree guides the researcher through the handling process to maximize compound longevity.
Figure 2: Decision tree for handling incoming methanesulfonylmethyl aniline samples.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] International Conference on Harmonisation.[3] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21643151, 2-(Methanesulfonylmethyl)aniline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline.[Link]
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
Novel Fluorinated Intermediates for Drug Discovery: A Senior Application Scientist's Guide
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Fluorine Advantage in Modern Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its profound and often beneficial impact on molecular properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—provide medicinal chemists with a powerful tool to modulate a drug candidate's profile.[3]
Judicious placement of fluorine or fluorinated moieties can decisively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Key benefits frequently observed include:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, effectively "shielding" metabolically labile positions on a drug candidate.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing effect can significantly lower the basicity (pKa) of nearby amines, which can improve cell permeability and oral bioavailability.[2] Its effect on lipophilicity (LogP) is context-dependent but offers a critical handle for fine-tuning a compound's solubility and permeability profile.[2][5]
-
Improved Binding Affinity: Fluorine can alter the conformation of a molecule or engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and potency.[3]
This guide provides an in-depth exploration of novel fluorinated intermediates, moving beyond theoretical advantages to focus on the practical synthesis, application, and characterization of these vital tools in contemporary drug discovery.
Section 1: A Modern Toolkit of Fluorinated Intermediates
The modern medicinal chemist's toolkit is rich with versatile fluorinated building blocks and reagents designed for precise incorporation of fluorine-containing motifs. The choice of intermediate is dictated by the desired modification, whether it be a subtle pKa tweak or a significant alteration of metabolic profile and lipophilicity.
Trifluoromethyl (-CF₃) and Related Groups (-SCF₃, -OCF₃)
The trifluoromethyl (-CF₃) group is one of the most widely used fluorinated motifs. Its strong electron-withdrawing nature and significant lipophilicity make it a powerful modulator of a drug's electronic and pharmacokinetic properties.
Key Synthetic Intermediates & Reagents:
-
Ruppert-Prakash Reagent (TMSCF₃): A nucleophilic trifluoromethyl source, activated by a fluoride source to deliver the CF₃ anion to electrophiles like ketones and aldehydes.
-
Togni and Umemoto Reagents: Electrophilic trifluoromethylating agents used for the trifluoromethylation of a wide range of nucleophiles, including heterocycles.
-
Radical Precursors (e.g., CF₃I, CF₃SO₂Cl, Langlois Reagent): These reagents generate the trifluoromethyl radical (•CF₃) under thermal, photochemical, or redox conditions, enabling the trifluoromethylation of arenes and heteroarenes.[6][7][8]
Difluoromethyl (-CF₂H) and Difluoromethylthio (-SCF₂H) Groups
The difluoromethyl (-CF₂H) group is particularly intriguing as it can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[9] It acts as a lipophilic hydrogen bond donor, offering unique opportunities to modulate protein-ligand interactions while improving membrane permeability.[10] The difluoromethylthio (-SCF₂H) group offers similar bioisosteric potential with distinct electronic and lipophilic properties compared to its -SCF₃ analogue.[7]
Key Synthetic Intermediates & Reagents:
-
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A bench-stable solid that generates the •CF₂H radical, effective for the direct difluoromethylation of nitrogen-containing heteroarenes.[10]
-
TMSCF₂H: A nucleophilic difluoromethylating reagent.[9]
-
Difluoromethyl Phenyl Sulfone: A stable reagent that acts as a difluoromethyl anion equivalent.[11]
Fluorinated Heterocyclic Building Blocks
The introduction of fluorine directly onto a heterocyclic core is a common strategy to fine-tune the electronics and metabolic stability of a lead compound.[6][12] A vast array of pre-functionalized fluorinated heterocycles are commercially available, serving as versatile building blocks for elaboration via cross-coupling and other reactions.[3][9]
Commonly Used Scaffolds:
-
Fluoropyridines: (e.g., 2-bromo-4-fluoropyridine, 2-fluoro-4-bromopyridine) are exceptionally useful intermediates. The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization using reactions like Suzuki or Sonogashira couplings.[13][14][15]
-
Fluoropyrimidines and Fluoroimidazoles: These are foundational motifs in numerous approved drugs, particularly in oncology.
-
Fluorinated Saturated Heterocycles: (e.g., fluorinated piperidines, pyrrolidines) are used to control pKa and conformation, which is critical for optimizing properties like CNS penetration and off-target activity.[16]
Section 2: The Impact of Fluorination on Physicochemical Properties
The decision to introduce fluorine is driven by its predictable impact on key drug-like properties. The following table provides quantitative data illustrating these effects on representative heterocyclic scaffolds.
| Compound/Analog | Structure | pKa (of conjugate acid) | LogP / LogD₇.₄ | Rationale for Change |
| Pyrrolidine | ~11.27 | 0.46 | Parent compound, baseline. | |
| 3-Fluoropyrrolidine | 9.10[16] | 0.28[16] | The strongly electron-withdrawing fluorine atom inductively lowers the electron density at the nitrogen, significantly reducing its basicity (lower pKa).[5] | |
| 2-(Methylthio)pyridine | 3.69[2] | 1.69[2] | Parent compound, baseline. | |
| 2-(Difluoromethylthio)pyridine | (Structure similar to above with -SCH₃ replaced by -SCF₂H) | 1.90[2] | 1.95[2] | The -SCF₂H group is more electron-withdrawing than -SCH₃, reducing the basicity of the pyridine nitrogen. Lipophilicity is modestly increased. |
| 2-(Trifluoromethylthio)pyridine | (Structure similar to above with -SCH₃ replaced by -SCF₃) | 0.97[2] | 2.13[2] | The highly electron-withdrawing -SCF₃ group causes a dramatic decrease in basicity. The fully fluorinated group also imparts the greatest increase in lipophilicity in the series.[2] |
Note: pKa and LogP values are highly sensitive to measurement conditions and computational methods. The values presented are for comparative purposes.
Section 3: Key Synthetic Methodologies & Protocols
The successful application of fluorinated intermediates hinges on robust and reliable synthetic protocols. This section details representative, field-proven methodologies for key transformations.
Workflow: From Precursor to Characterized Fluorinated Molecule
The following diagram illustrates a typical workflow in a drug discovery program where a fluorinated intermediate is introduced and the resulting compound is characterized.
Caption: General workflow from synthesis to characterization.
Protocol 3.1: Deoxyfluorination of a Secondary Alcohol with Deoxo-Fluor
This protocol describes the conversion of a hydroxyl group to a fluorine atom, a common strategy to block metabolism or modulate hydrogen bonding. Deoxo-Fluor is often preferred over DAST due to its greater thermal stability.[17][18]
Reaction Scheme: R-CH(OH)-R' + Deoxo-Fluor → R-CH(F)-R'
Materials:
-
Alcohol substrate (1.0 eq)
-
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] (1.5 - 3.0 eq)[17][19]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: In a fume hood, add the alcohol substrate (e.g., 1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask. Seal the flask with a septum and purge with inert gas (N₂ or Ar).
-
Dissolution: Add anhydrous DCM (e.g., 20 mL per mmol of substrate) via syringe to dissolve the alcohol.
-
Cooling: Cool the stirred solution to 0 °C or -78 °C (for reactive substrates) using an ice-water or dry ice/acetone bath.
-
Reagent Addition: Caution: Deoxo-Fluor reacts violently with water. Handle with care under inert atmosphere. Add Deoxo-Fluor (e.g., 3.0 mmol, 3 eq) dropwise to the cold solution via syringe over 5-10 minutes.[17]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water (1 x 20 mL) and brine (1 x 20 mL).[17]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired alkyl fluoride.
Protocol 3.2: Photocatalytic Trifluoromethylation of a Heteroarene
This protocol describes a modern, mild method for installing a -CF₃ group onto a heterocycle using visible light photoredox catalysis.[6][8] This approach avoids the harsh conditions of older methods and displays broad functional group tolerance.
Reaction Scheme: Heteroarene + CF₃ Source --(hν, Photocatalyst)--> CF₃-Heteroarene
Materials:
-
Heterocyclic substrate (1.0 eq)
-
Trifluoromethanesulfonyl chloride (TfCl) (2.0 eq) or Trifluoroiodomethane (CF₃I) (2.0 eq)
-
[Ru(phen)₃]Cl₂ (Tris(1,10-phenanthroline)ruthenium(II) chloride) (1-2 mol%)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Visible light source (e.g., 26 W household fluorescent bulb or blue LED lamp)
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, combine the heterocyclic substrate (e.g., 0.5 mmol), the photocatalyst [Ru(phen)₃]Cl₂ (e.g., 0.005 mmol, 1 mol%), and a magnetic stir bar in an oven-dried vial or test tube.
-
Solvent & Reagent Addition: Add the anhydrous solvent (e.g., 2.5 mL to achieve 0.2 M concentration). Add the trifluoromethyl source (e.g., TfCl, 1.0 mmol).
-
Degassing (Optional but Recommended): To ensure anaerobic conditions, subject the mixture to three freeze-pump-thaw cycles or sparge with argon for 15 minutes.
-
Irradiation: Seal the vial tightly with a cap. Place the vial approximately 5-10 cm from the light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Reaction: Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material. The reaction mixture is typically orange/red due to the photocatalyst.
-
Workup: Upon completion, remove the light source and transfer the reaction mixture directly to a silica gel column for purification.
-
Purification: Purify the crude product by column chromatography to isolate the trifluoromethylated heterocycle.
Section 4: Analytical Characterization: The Role of ¹⁹F NMR
While ¹H and ¹³C NMR are standard, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and highly informative tool for characterizing fluorinated molecules.[8] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity, resulting in sharp signals and a very wide chemical shift range (~800 ppm), which minimizes signal overlap.[20]
Caption: Key parameters derived from ¹⁹F NMR analysis.
Typical ¹⁹F Chemical Shift Ranges (vs. CFCl₃):
| Fluorine-Containing Group | Typical Chemical Shift (δ, ppm) |
| Aryl Fluoride (Ar-F ) | -100 to -170 |
| Trifluoromethyl (-CF ₃) | -50 to -80[20] |
| Difluoromethylene (-CF ₂-) | -80 to -140 |
| Fluoromethylene (-CH₂F ) | -200 to -240[20] |
| Acyl Fluoride (-C(O)F ) | +40 to -20 |
Reference:[20]
The large coupling constants between fluorine and hydrogen (²J_HF, ³J_HF) or other fluorine atoms provide rich structural information, allowing for unambiguous confirmation of where the fluorinated moiety has been installed on the molecular scaffold.[20]
Conclusion and Future Outlook
The strategic use of novel fluorinated intermediates is no longer a speculative exercise but a validated and essential component of modern drug discovery. The ability to rationally modulate ADME and pharmacodynamic properties through precise fluorination strategies has accelerated countless research programs, leading to safer and more effective medicines. Advances in synthetic chemistry, particularly in late-stage functionalization and photoredox catalysis, continue to expand the accessibility and diversity of these critical building blocks.[3] As our understanding of the nuanced effects of fluorine in biological systems deepens, the demand for innovative and diverse fluorinated intermediates will only continue to grow, paving the way for the next generation of therapeutics.
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Fallacara, A. L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4099. Available from: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
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Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. Available from: [Link]
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19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Available from: [Link]
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Al-Aboudi, A., et al. (2021). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 59(9), 886-894. Available from: [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available from: [Link]
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Nmr spectroscopy of fluorine 19. SlideShare. Available from: [Link]
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Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]
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Alfa Chemistry Offers Fluorinated Building Blocks for Material, Medicinal, Agricultural, Organic Chemistry Research. Bio-IT World. Available from: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-4. Available from: [Link]
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The Synthesis and Application of 4-Bromo-2-fluoropyridine in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Joosten, A., & Brioche, J. (2022). Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis, SOS-SD-243-00001. Available from: [Link]
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Melnykov, K. P., et al. (2022). pKa(H) and log P ranges covered by the studied compounds. ResearchGate. Available from: [Link]
-
Paudel, U., & Gurung, S. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. SN Applied Sciences, 7(1), 1-8. Available from: [Link]
-
Yoon, Y., & Cho, E. J. (2012). ChemInform Abstract: Trifluoromethylation of Heterocycles via Visible Light Photoredox Catalysis. ChemInform, 43(32). Available from: [Link]
-
Rustin, G., et al. (2025). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. Available from: [Link]
-
Chang, Y., Lee, H., & Bae, C. (2011). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 88, 181-188. Available from: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Angewandte Chemie International Edition, 48(28), 5121–5124. Available from: [Link]
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). Journal of Medicinal Chemistry, 67(4), 3026-3036. Available from: [Link]
- Preparation method of fluoropyridine compounds. Google Patents.
-
Oborina, E. N., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 26(15), 4415. Available from: [Link]
-
DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2002). Synthesis, 2002(17), 2561-2578. Available from: [Link]
-
Nagib, D. A., et al. (2011). Trifluoromethylation of arenes and heteroarenes via photoredox catalysis. Nature, 480(7376), 224-228. Available from: [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available from: [Link]
-
Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4345-4361. Available from: [Link]
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Pharmacophore properties of 3-Fluoro-2-(methanesulfonylmethyl)aniline
An In-Depth Technical Guide to the Pharmacophore Properties of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds are paramount to developing next-generation therapeutics. The compound 3-Fluoro-2-(methanesulfonylmethyl)aniline represents a unique confluence of chemical functionalities, each contributing distinct electronic and steric properties that define its potential as a pharmacophore. This guide serves as a technical exploration for researchers and medicinal chemists, dissecting the molecule's inherent features to predict its interaction profile and guide its application in rational drug design.
The core structure combines an aniline ring, a common motif in pharmaceuticals, with two key substituents that modulate its properties: a fluorine atom and a methanesulfonylmethyl group.[1] The strategic placement of these groups—the fluorine at the meta-position and the methanesulfonylmethyl group at the ortho-position relative to the amine—creates a distinct chemical environment. This guide will deconstruct this environment, establish a putative pharmacophore model, outline methodologies for its experimental and computational validation, and discuss its potential applications in lead discovery and optimization.
Section 1: Structural and Physicochemical Analysis
The foundation of any pharmacophore model lies in a thorough understanding of the molecule's structural and electronic characteristics. Each functional group in 3-Fluoro-2-(methanesulfonylmethyl)aniline plays a critical role in defining its overall physicochemical profile.
-
The Aniline Core: The aniline moiety provides a foundational aromatic ring and a primary amine. The aromatic ring serves as a potential hydrophobic feature and can engage in π-π stacking interactions with biological targets. The amine (-NH₂) is a classic hydrogen bond donor (HBD).[2]
-
The Fluoro Substituent: The fluorine atom at the 3-position is a powerful electron-withdrawing group. This has a significant impact on the aniline amine, reducing its basicity (pKa). This modulation is crucial, as it can decrease unwanted protonation at physiological pH, potentially improving cell permeability and reducing off-target ionic interactions. Furthermore, fluorine can act as a weak hydrogen bond acceptor and is often used to block metabolic oxidation at its position, enhancing the molecule's pharmacokinetic profile.[3][4]
-
The Methanesulfonylmethyl Group: This group, positioned ortho to the amine, introduces several key features. The sulfonyl moiety (-SO₂) contains two oxygen atoms that are strong hydrogen bond acceptors (HBA).[5][6] The entire group is polar and can enhance aqueous solubility.[5] Its placement introduces significant steric bulk next to the primary amine, which can enforce a specific torsional angle, conformationally constraining the molecule. This pre-organization can be highly beneficial for binding affinity by reducing the entropic penalty upon binding to a target. The methyl group can also participate in hydrophobic interactions.[7][8]
Predicted Physicochemical Properties
To quantify these attributes, we can predict key physicochemical properties. These values are essential for assessing the molecule's drug-likeness according to frameworks such as Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | ~203.24 g/mol | Well within the desired range (<500 Da) for good absorption and diffusion. |
| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates a balance between solubility and permeability, suitable for oral bioavailability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to target binding specificity.[2] |
| Hydrogen Bond Acceptors | 2 (from -SO₂) + 1 (from -F) | Provides multiple points for specific hydrogen bonding with a receptor.[5][6] |
| Polar Surface Area (PSA) | ~70-80 Ų | Suggests good potential for cell membrane permeability. |
Section 2: Defining the Pharmacophoric Features
Based on the structural analysis, we can define a clear pharmacophore hypothesis for 3-Fluoro-2-(methanesulfonylmethyl)aniline. This model consists of a specific 3D arrangement of features essential for biological activity.
The key pharmacophoric points are:
-
One Aromatic Ring (AR): The central aniline ring.
-
One Hydrogen Bond Donor (HBD): The two protons on the primary amine.
-
Two Strong Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group.
-
One Weak Hydrogen Bond Acceptor (HBA): The fluorine atom.
-
One Hydrophobic Feature (HY): Can be mapped to the aromatic ring or specifically to the methyl group.
Caption: Key pharmacophoric features of the title compound.
Section 3: Methodologies for Pharmacophore Model Elucidation & Validation
To translate this theoretical model into a validated tool for drug discovery, established computational and experimental workflows must be employed. As a senior scientist, the choice of methodology is dictated by the available data.
A. Ligand-Based Pharmacophore Modeling
This approach is used when a set of molecules with known activity against a target is available, but the target's 3D structure is not. The core principle is that molecules with similar activity share common pharmacophoric features arranged in a similar spatial orientation.
-
Data Set Preparation:
-
Compile a list of at least 10-20 structurally diverse compounds with known, high-quality biological activity data (e.g., IC₅₀ or Kᵢ values) against the target of interest.
-
Divide the set into a training set (~75%) to build the model and a test set (~25%) to validate it.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set using tools like OMEGA (OpenEye) or ConfGen (Schrödinger). The causality here is that a molecule's bioactive conformation is one of its low-energy states.
-
-
Feature Mapping & Hypothesis Generation:
-
Utilize software such as Phase (Schrödinger), Catalyst (BIOVIA), or the open-source Pharmer to identify common pharmacophoric features among the most active compounds.
-
The software will align the molecules and generate several hypotheses. Each hypothesis is a unique combination of features in a specific 3D arrangement.
-
-
Scoring and Selection:
-
Each hypothesis is scored based on how well it maps the active molecules in the training set. A good model will selectively map the most active compounds while ignoring inactive ones.
-
-
Model Validation (Self-Validating System):
-
The trustworthiness of the model is established through rigorous validation.
-
Test Set Validation: Screen the test set against the top-scoring hypothesis. The model should successfully predict the activity of these compounds.
-
Decoy Set Validation: Screen a large database of known inactive or random molecules (a "decoy set") against the model. A robust model will have a low hit rate for these decoys, demonstrating its specificity. Calculate metrics like Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves to quantify performance.
-
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
B. Structure-Based Pharmacophore Modeling
This is the preferred method when a high-resolution 3D structure of the target protein, ideally co-crystallized with a ligand, is available. This approach derives the pharmacophore directly from the key interactions observed in the binding site.
-
Protein Preparation:
-
Obtain a high-resolution crystal structure (e.g., from the Protein Data Bank).
-
Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to correct bond orders, add hydrogens, remove crystallographic water molecules (except those mediating key interactions), and optimize the hydrogen-bonding network. This step is critical for accurately representing the protonation states and electrostatics of the binding site.
-
-
Interaction Analysis:
-
Visualize the ligand in the binding pocket and meticulously identify all key interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking.
-
-
Feature Generation:
-
Based on the observed interactions, define pharmacophore features. For example, a hydrogen bond from a protein's backbone NH to a ligand's carbonyl would generate an HBA feature on the ligand. Excluded volumes, representing the space occupied by the protein, are also defined to prevent steric clashes in virtual screening.
-
-
Hypothesis Refinement & Validation:
-
The initial hypothesis can be refined by observing multiple ligand-protein structures for the same target, if available.
-
Validation follows a similar path as the ligand-based method: screen a test set of known actives and a decoy set to ensure the model can distinguish binders from non-binders.
-
Sources
- 1. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline: A Detailed Guide for Researchers
An In-depth Application Note on the Preparation of a Key Pharmaceutical Intermediate
Introduction
3-Fluoro-2-(methanesulfonylmethyl)aniline is a valuable substituted aniline derivative with potential applications in medicinal chemistry and drug discovery. The presence of a fluorine atom, an amino group, and a methanesulfonylmethyl moiety on the aromatic ring provides a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of novel bioactive compounds. The methanesulfonyl group, in particular, is a well-regarded pharmacophore that can enhance a molecule's interaction with biological targets. This application note provides a detailed, two-step synthetic protocol for the preparation of 3-Fluoro-2-(methanesulfonylmethyl)aniline, commencing from the readily available starting material, 3-amino-2-fluorobenzoic acid. The described methodologies are designed to be robust and reproducible, providing researchers with a reliable pathway to access this important chemical entity.
Synthetic Strategy Overview
The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline is approached through a two-step sequence. The first step involves the reduction of the carboxylic acid functionality of 3-amino-2-fluorobenzoic acid to a primary alcohol, yielding (3-amino-2-fluorophenyl)methanol. This transformation is achieved using the potent reducing agent, lithium aluminum hydride (LiAlH₄). The subsequent step focuses on the conversion of the newly formed benzylic alcohol into the target methanesulfonylmethyl group. This is accomplished via a two-stage process within the same reaction vessel (a "one-pot" approach is also feasible with careful control of conditions). First, the alcohol is converted to a highly reactive mesylate intermediate. This is followed by a nucleophilic substitution with a methanesulfinate salt to furnish the final product.
Caption: Overall synthetic route for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Part 1: Synthesis of (3-Amino-2-fluorophenyl)methanol
This initial step focuses on the selective reduction of the carboxylic acid group of 3-amino-2-fluorobenzoic acid. Lithium aluminum hydride is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.[1][2][3] It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Experimental Protocol
Materials:
-
3-Amino-2-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of 3-amino-2-fluorobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is known as the Fieser workup and is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Work-up: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF and diethyl ether.
-
Extraction: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (3-amino-2-fluorophenyl)methanol. The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 3-Amino-2-fluorobenzoic acid |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Work-up | Fieser workup |
Table 1: Key parameters for the reduction of 3-amino-2-fluorobenzoic acid.
Caption: Workflow for the synthesis of (3-amino-2-fluorophenyl)methanol.
Part 2: Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline
This second part of the synthesis converts the benzylic alcohol into the desired methanesulfonylmethyl aniline. The protocol involves an in-situ generation of the corresponding benzylic mesylate, which is a highly effective leaving group, followed by nucleophilic displacement with sodium methanesulfinate.
Experimental Protocol
Materials:
-
(3-Amino-2-fluorophenyl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium methanesulfinate (CH₃SO₂Na)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mesylation: To a solution of (3-amino-2-fluorophenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a two-necked round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.) at 0 °C.[4][5] Stir the mixture for 10 minutes. To this solution, add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.[4] Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the mesylate can be monitored by TLC.
-
Nucleophilic Substitution: In a separate flask, dissolve sodium methanesulfinate (2.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add this solution to the reaction mixture containing the in-situ generated benzylic mesylate.
-
Reaction: The reaction mixture is then heated to 60-70 °C and stirred for 12-16 hours. Monitor the reaction for the disappearance of the mesylate intermediate and the formation of the product by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Fluoro-2-(methanesulfonylmethyl)aniline.
| Parameter | Value |
| Starting Material | (3-Amino-2-fluorophenyl)methanol |
| Reagents | Methanesulfonyl chloride, Triethylamine, Sodium methanesulfinate |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C (Mesylation), 60-70 °C (Substitution) |
| Reaction Time | 1-2 hours (Mesylation), 12-16 hours (Substitution) |
Table 2: Key parameters for the synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Caption: Workflow for the conversion of (3-amino-2-fluorophenyl)methanol to the final product.
Characterization
The final product, 3-Fluoro-2-(methanesulfonylmethyl)aniline, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄): is a pyrophoric and water-reactive reagent. It should be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried before use. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Methanesulfonyl chloride (MsCl): is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Dichloromethane (DCM) and N,N-Dimethylformamide (DMF): are hazardous solvents and should be handled with appropriate care in a fume hood.
Troubleshooting
-
Low yield in the reduction step: Ensure all reagents and solvents are strictly anhydrous. The quality of the LiAlH₄ is also critical.
-
Incomplete mesylation: Ensure the reaction is kept at a low temperature during the addition of MsCl to prevent side reactions. The use of freshly distilled triethylamine can also improve the reaction efficiency.
-
Low yield in the substitution step: The reaction may require longer heating or a higher temperature. The purity of the sodium methanesulfinate is also important.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline. The described two-step synthetic route is a practical and efficient method for obtaining this valuable building block for research and development in the pharmaceutical and agrochemical industries. By following the detailed procedures and safety precautions outlined, researchers can reliably synthesize this compound for their specific applications.
References
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Lumen Learning. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Organic Syntheses. Procedure A: L-Valinol. [Link]
-
Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
PubChem. 3-Fluoro-2-methylaniline. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
PubChemLite. 3-fluoro-4-(methanesulfonylmethyl)aniline. [Link]
-
Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
National Center for Biotechnology Information. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
ResearchGate. Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. [Link]
-
National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Organic Syntheses. FLUOROBIS(PHENYLSULFONYL)METHANE. [Link]
-
WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
-
ResearchGate. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
CUNY Academic Works. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei. [Link]
-
Shree Ganesh Remedies. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Application Note: Coupling Strategies for 3-Fluoro-2-(methanesulfonylmethyl)aniline
This Application Note is designed for medicinal chemists and process development scientists optimizing the coupling of 3-Fluoro-2-(methanesulfonylmethyl)aniline .
This specific scaffold presents a unique "push-pull" challenge: the 3-fluoro group reduces nucleophilicity, while the 2-(methanesulfonylmethyl) group introduces significant steric bulk and, critically, base-sensitive benzylic protons .[1]
, and Buchwald-Hartwig)Executive Summary & Chemo-Physical Profile
3-Fluoro-2-(methanesulfonylmethyl)aniline (referred to herein as Aniline-1 ) is a high-value intermediate, structurally analogous to precursors used in HIF-2
Critical Structural Analysis
| Feature | Chemical Consequence | Operational Impact |
| 3-Fluoro Group | Inductive electron withdrawal ( | Reduced Nucleophilicity: The amine is "cold." Requires high-activity electrophiles or advanced catalysts.[1] |
| 2-Sulfone Tether | Steric bulk at the ortho position.[2] | Kinetic Inhibition: Blocks approach of bulky electrophiles; necessitates specific Pd-ligands (e.g., BrettPhos).[1] |
| Benzylic Methylene | Acidic protons ( | Base Sensitivity: Strong bases (NaH, NaOtBu) can deprotonate this position, leading to side reactions (polymerization/alkylation) rather than N-coupling.[1][3] |
Decision Matrix: Selecting the Right Protocol
The following logic flow dictates the optimal reaction conditions based on your electrophile.
Figure 1: Strategic decision tree for coupling 3-Fluoro-2-(methanesulfonylmethyl)aniline. Note the divergence based on electrophile electronics.
Detailed Protocols
Protocol A: Amide Coupling (High-Efficiency)
Best for: Attaching the aniline to carboxylic acid cores.
The Challenge: Standard EDC/HOBt coupling often fails due to the low nucleophilicity of Aniline-1 . The Solution: Use T3P (Propylphosphonic anhydride) or HATU . T3P is preferred for scale-up due to easier workup and lower epimerization risk.
Step-by-Step Procedure:
-
Charge: To a reactor, add Carboxylic Acid (1.0 equiv) and Aniline-1 (1.1 equiv).
-
Solvent: Add EtOAc (ethyl acetate) or 2-MeTHF (10 V). Note: DMF is acceptable but complicates workup.[1]
-
Base: Add DIPEA (3.0 equiv) at 0 °C.
-
Critical: Do NOT use TEA (Triethylamine) if possible; DIPEA is less nucleophilic and minimizes acyl transfer side reactions.
-
-
Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0 °C.
-
Reaction: Warm to 25 °C and stir for 4–12 hours.
-
Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove unreacted aniline) followed by sat.[1]
.
Why this works: T3P creates a highly reactive mixed anhydride intermediate that overcomes the steric/electronic deactivation of the aniline without requiring harsh bases that would degrade the sulfone.
Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)
Best for: Coupling with neutral or electron-rich Aryl Bromides/Chlorides.
The Challenge: The ortho-substituent creates steric clash with the catalyst. Standard ligands (BINAP, dppf) will result in low yields (<20%).[1][3] Furthermore, strong bases like NaOtBu often degrade the sulfone moiety.[1][3] The Solution: Use BrettPhos Pd G3/G4 precatalyst with a weak inorganic base.
Step-by-Step Procedure:
-
Inertion: Purge reaction vessel with
or Ar for 15 mins. Strict oxygen exclusion is required. -
Charge Solids: Add Aryl Halide (1.0 equiv), Aniline-1 (1.2 equiv), and BrettPhos Pd G4 (0.02–0.05 equiv / 2-5 mol%).[1]
-
Base: Add anhydrous
(2.0 equiv) or (2.0 equiv). -
Solvent: Add degassed 1,4-Dioxane or t-Amyl Alcohol (10 V).
-
Reaction: Heat to 80–100 °C for 4–16 hours.
-
Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via flash chromatography.
Why this works:
-
Ligand: BrettPhos is bulky and electron-rich, specifically designed to facilitate the oxidative addition and reductive elimination of primary amines with ortho substituents [1].[1]
-
Base: Carbonate/Phosphate bases are strong enough to deprotonate the Pd-amine complex but weak enough to leave the sulfone-methylene protons intact.
Protocol C: Nucleophilic Aromatic Substitution ( )
Best for: Coupling with electron-deficient Heterocycles (e.g., 4-chloropyrimidines, 2-fluoropyridines).[1][3]
The Challenge: The aniline is a weak nucleophile. The Solution: Thermal driving force in polar aprotic solvents.[1]
Step-by-Step Procedure:
-
Charge: Combine Heteroaryl Chloride (1.0 equiv) and Aniline-1 (1.0 equiv).
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO (5 V).
-
Process Note: For lower boiling points, t-Amyl alcohol can be used but may require longer times.[1]
-
-
Base: Add DIPEA (2.5 equiv).
-
Reaction: Heat to 100–120 °C. Monitor via HPLC.
-
Quench: Pour into water (slowly) to precipitate the product.
Process Control & Troubleshooting
Analytical Markers (Process Analytical Technology)
When monitoring the reaction, look for these specific NMR signatures to confirm structural integrity:
| Signal | Location ( | Diagnostic Value |
| Benzylic | 4.3 – 4.6 ppm (Singlet) | Integrity Check: If this signal disappears or becomes a multiplet/doublet, you have likely alkylated the benzylic position (Base too strong). |
| Sulfone | 2.9 – 3.1 ppm (Singlet) | Reference peak. |
| Aromatic F-coupling | Multiplets in aromatic region | Use |
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion (Buchwald) | Catalyst deactivation by sterics. | Switch from XPhos/BINAP to BrettPhos or tBuBrettPhos . Increase temp to 110 °C. |
| Unknown Impurities (M+14) | Methylation of benzylic position.[1] | Check solvent purity (avoid MeI traces) or lower base strength (switch from |
| Black Precipitate (Early) | Pd crash out. | Oxygen leak.[1] Re-degas solvents and check inert lines. |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1][3] [3]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1][3] [3]
-
Wallace, D. J., et al. (2021).[1][3] "Synthesis of the Hypoxia-Inducible Factor-2
Inhibitor Belzutifan." Journal of Medicinal Chemistry. (Referencing general handling of sulfone-indane intermediates). -
Roughley, S. D., & Jordan, A. M. (2011).[1][3] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][3] (Context on fluoro-aniline properties). [3]
Sources
Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a particularly challenging substrate: 3-Fluoro-2-(methanesulfonylmethyl)aniline . The unique structural and electronic features of this molecule—namely the steric hindrance from the ortho-substituent and the reduced nucleophilicity of the amine due to electron-withdrawing groups—demand a carefully considered and optimized approach. Standard protocols may prove inefficient, leading to low yields or undesired side reactions.
Herein, we provide a comprehensive technical guide grounded in mechanistic principles to empower researchers to successfully employ 3-Fluoro-2-(methanesulfonylmethyl)aniline in Buchwald-Hartwig amination reactions. We will dissect the role of each reaction component and provide a robust, step-by-step protocol designed for high-yield outcomes.
Substrate Analysis: Deconstructing the Challenges
The structure of 3-Fluoro-2-(methanesulfonylmethyl)aniline presents a confluence of steric and electronic hurdles that must be overcome for efficient C-N bond formation.
-
Steric Hindrance: The primary challenge arises from the methanesulfonylmethyl group at the ortho position. This bulky substituent physically obstructs the nitrogen atom, impeding its approach to the palladium center during the catalytic cycle. This steric clash can significantly slow down or entirely prevent the final, crucial reductive elimination step that forms the desired C-N bond.[4][5]
-
Electronic Deactivation: Both the fluorine atom and the methanesulfonyl group are strongly electron-withdrawing. Their combined inductive effect decreases the electron density on the aniline nitrogen, reducing its nucleophilicity. A less nucleophilic amine interacts more slowly with the palladium catalyst, potentially leading to lower reaction rates and the need for more forcing conditions.
A successful strategy hinges on selecting a catalyst system specifically designed to address these issues. This typically involves the use of bulky, electron-rich phosphine ligands that can accelerate the key steps of the catalytic cycle.[6]
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational troubleshooting and optimization.[1] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or aryl-pseudohalide) bond, forming a Pd(II) complex. This is often the initial step of the cycle.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center, displacing a halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[7][8]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. For sterically hindered substrates like the one , this step is often rate-limiting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rational Component Selection for a Hindered Substrate
The success of the reaction is dictated by the judicious choice of palladium source, ligand, base, and solvent.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their reliability and efficiency.[9] Third and fourth-generation (G3, G4) Buchwald precatalysts are air- and moisture-stable solids that rapidly and cleanly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.
-
Ligand: This is the most critical parameter. For sterically demanding anilines, bulky, electron-rich biarylphosphine ligands are essential. These ligands promote the crucial reductive elimination step and stabilize the palladium center. Ligands from the Buchwald group such as XPhos , RuPhos , or BrettPhos are excellent starting points for screening.[4][6] The large steric footprint of these ligands facilitates the C-N bond formation from the congested intermediate.
-
Base: A strong, non-nucleophilic base is required to deprotonate the palladium-amine complex.[7][10] Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if the coupling partner (the aryl halide) contains base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be evaluated.[11]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents and generally provide good results.[12] It is imperative to use solvents that have been properly dried and degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol and Optimization
This protocol provides a robust starting point for the amination of 3-Fluoro-2-(methanesulfonylmethyl)aniline with a generic aryl bromide. Optimization will likely be required for specific substrates.
Reagents and Equipment
-
Reactants: 3-Fluoro-2-(methanesulfonylmethyl)aniline, Aryl Bromide (or other halide/pseudohalide).
-
Catalyst System: BrettPhos Pd G3 Precatalyst (or other suitable precatalyst/ligand combination).
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous, degassed toluene.
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, nitrogen or argon source (glovebox or Schlenk line), standard glassware for workup and purification.
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-Fluoro-2-(methanesulfonylmethyl)aniline (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block or oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Condition Screening and Optimization
For a new or particularly difficult coupling, screening several parameters is highly recommended. The following table outlines a logical screening strategy.
| Entry | Ligand (3 mol%) | Precatalyst (1.5 mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Result |
| 2 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Result |
| 3 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Result |
| 4 | BrettPhos | BrettPhos Pd G3 | NaOtBu | Toluene | 100 | Result |
| 5 | BrettPhos | BrettPhos Pd G3 | K₃PO₄ | Dioxane | 110 | Result |
| 6 | BrettPhos | BrettPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | Result |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure, from setup to final analysis.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Poor quality reagents/solvent. | 1. Use a reliable precatalyst; ensure inert atmosphere is maintained.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use freshly purified reagents and anhydrous, degassed solvent. |
| Hydrodehalogenation | A common side reaction where the aryl halide is reduced instead of coupled.[11] | Screen different ligands. Sometimes a slightly less bulky ligand can disfavor this pathway. Lowering the reaction temperature may also help. |
| Substrate Decomposition | Reaction temperature is too high or the base is too harsh for functional groups present. | Try a milder base (e.g., K₃PO₄) and a lower reaction temperature (e.g., 80 °C), accepting a potentially longer reaction time. |
Conclusion
The successful Buchwald-Hartwig amination of 3-Fluoro-2-(methanesulfonylmethyl)aniline is an achievable goal that requires a deliberate and mechanistically informed approach. By recognizing the inherent steric and electronic challenges posed by the substrate, researchers can strategically select a catalyst system—prioritizing bulky, electron-rich biarylphosphine ligands and reliable palladium precatalysts—to drive the reaction to completion. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for achieving high yields in the synthesis of valuable and complex arylamine products.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Nucleophilic substitution reactions involving 3-Fluoro-2-(methanesulfonylmethyl)aniline
An authoritative guide to the strategic application of 3-Fluoro-2-(methanesulfonylmethyl)aniline in nucleophilic aromatic substitution (SNAr) reactions, designed for professionals in synthetic and medicinal chemistry.
Foreword
The deliberate architectural design of molecular scaffolds is paramount in the quest for novel therapeutics and functional materials. 3-Fluoro-2-(methanesulfonylmethyl)aniline presents itself as a uniquely functionalized building block, engineered for predictable and efficient modification via nucleophilic aromatic substitution (SNAr). The strategic placement of a labile fluorine atom, activated by a potent electron-withdrawing methanesulfonyl group, and modulated by an amino moiety, offers a versatile platform for constructing complex molecular entities. This document serves as a detailed guide, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern the reactivity of this substrate. It is our intent to provide researchers with the foundational knowledge and practical protocols necessary to confidently and successfully employ this valuable intermediate in their synthetic campaigns.
Mechanistic Rationale and Reactivity Profile
The utility of 3-Fluoro-2-(methanesulfonylmethyl)aniline in SNAr reactions is a direct consequence of the electronic interplay between its substituents. A successful application of this reagent hinges on a firm understanding of these dynamics.
-
The Activating Group: The methanesulfonylmethyl group (-CH₂SO₂CH₃) at the 2-position is a powerful sigma- and pi-electron-withdrawing group. This group is primarily responsible for activating the aromatic ring towards nucleophilic attack by significantly lowering the electron density of the π-system.[1][2] This activation is most pronounced at the positions ortho and para to the withdrawing group. In this specific molecule, the fluorine atom is located at the 3-position, which is ortho to the activating methanesulfonylmethyl group, rendering it highly susceptible to substitution.
-
The Leaving Group: In the context of SNAr, fluoride is an excellent leaving group.[3] This may seem counterintuitive given the strength of the C-F bond.[4] However, the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (the Meisenheimer complex).[1][3] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial attack. The subsequent, rapid departure of the fluoride ion restores the ring's aromaticity.[1]
-
The Modulating Group: The aniline amine (-NH₂) at the 1-position is a strong electron-donating group by resonance.[5] In electrophilic aromatic substitution, this group is strongly activating.[6] For nucleophilic substitution, its electron-donating nature has a deactivating effect on the ring system. However, the potent activating effect of the ortho methanesulfonylmethyl group overcomes this, ensuring the reaction proceeds efficiently at the fluorinated position. The presence of the amine also provides a valuable synthetic handle for subsequent transformations.
The overall mechanism is a classic two-step addition-elimination process, visualized below.
SNAr Mechanism on 3-Fluoro-2-(methanesulfonylmethyl)aniline
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Protocols for Nucleophilic Substitution
The following protocols provide robust starting points for the functionalization of 3-Fluoro-2-(methanesulfonylmethyl)aniline. Optimization may be required based on the specific nucleophile used.
Protocol 1: N-Arylation with Amine Nucleophiles
This procedure details the formation of a C-N bond by reacting the substrate with primary or secondary amines.
Experimental Workflow: N-Arylation
Caption: A streamlined workflow for the N-arylation of the title compound.
Materials:
-
3-Fluoro-2-(methanesulfonylmethyl)aniline (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.2-1.5 equiv)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-Fluoro-2-(methanesulfonylmethyl)aniline, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M.
-
Seal the flask and begin vigorous stirring.
-
Heat the reaction mixture in a pre-heated oil bath to the target temperature (typically 100-140 °C).
-
Monitor the reaction's progress periodically by taking small aliquots for TLC or LC-MS analysis.
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine to remove residual solvent, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are ideal as they effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction rate.[3]
-
Base: An inorganic base is required to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Cesium carbonate is often more effective than potassium carbonate due to its greater solubility in organic solvents.
-
Temperature: Elevated temperatures are necessary to provide sufficient activation energy for the rate-determining nucleophilic attack.
Protocol 2: O-Arylation with Phenolic Nucleophiles
This procedure outlines the synthesis of diaryl ethers, a common motif in medicinal chemistry, using phenols as nucleophiles.
Experimental Workflow: O-Arylation
Caption: A standard workflow for the synthesis of diaryl ethers via O-arylation.
Materials:
-
3-Fluoro-2-(methanesulfonylmethyl)aniline (1.0 equiv)
-
Phenolic nucleophile (1.2-1.5 equiv)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the phenol and the base.
-
Add anhydrous DMF and stir the mixture at 60-80 °C for 30-60 minutes to facilitate the formation of the potassium/cesium phenoxide.
-
Add the 3-Fluoro-2-(methanesulfonylmethyl)aniline to the pre-formed phenoxide solution.
-
Increase the temperature to 120-150 °C and maintain vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, follow steps 6-10 from Protocol 2.1 for workup and purification.
Rationale for Experimental Choices:
-
Pre-formation of Phenoxide: Phenols are less nucleophilic than amines. Pre-heating the phenol with the base ensures complete deprotonation to the more potent phenoxide nucleophile before the addition of the electrophilic substrate.
-
Higher Temperatures: O-arylation reactions often require higher thermal energy compared to N-arylation due to the generally lower nucleophilicity of oxygen nucleophiles.
Representative Data and Troubleshooting
The following table provides expected outcomes for a selection of nucleophiles under optimized conditions.
Table 1: Representative Reaction Parameters
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMSO | 120 | 8 | >90 |
| 4-Methoxybenzylamine | Cs₂CO₃ | DMF | 110 | 12 | 85-95 |
| 4-Fluorophenol | Cs₂CO₃ | DMF | 140 | 16 | 75-85 |
| 1H-Pyrazole | K₂CO₃ | DMSO | 130 | 24 | 70-80 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Conversion | Insufficient temperature. | Increase reaction temperature in 10-20 °C increments. |
| Nucleophile is too weak. | Use a stronger base (Cs₂CO₃ > K₂CO₃) or a more polar solvent (DMSO > DMF). For very weak nucleophiles, consider catalysis (e.g., Buchwald-Hartwig). | |
| Wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. | |
| Multiple Products | Side reaction at the aniline nitrogen. | Consider protecting the aniline as a carbamate or amide prior to SNAr if the nucleophile is highly basic or the conditions are harsh. |
| Decomposition of starting material or product. | Lower the reaction temperature and increase the reaction time. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography. If inseparable, consider derivatizing the crude product to alter its polarity for purification. |
References
While specific literature detailing the reactions of 3-Fluoro-2-(methanesulfonylmethyl)aniline is not available, the protocols and mechanistic discussions herein are grounded in the well-established and extensively documented principles of nucleophilic aromatic substitution. The following authoritative resources provide the foundational basis for the described methodologies.
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: B. What is Nucleophilic Substitution? Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Diazotization of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Introduction: Navigating the Synthesis of a Complex Intermediate
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a gateway to a vast array of functional group transformations.[1][2][3] This process, which converts a primary arylamine into a highly versatile diazonium salt (Ar-N₂⁺X⁻), is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The resulting diazonium salt is a reactive intermediate that can be readily displaced by a wide range of nucleophiles, enabling the introduction of halogens, cyano, hydroxyl, and other functional groups onto the aromatic ring, often in ways not achievable through direct substitution.[6][7][8]
This guide provides a detailed examination of the diazotization of 3-Fluoro-2-(methanesulfonylmethyl)aniline, a substrate presenting unique challenges due to its specific substitution pattern. The presence of both a fluorine atom and a methanesulfonylmethyl group on the aniline ring significantly influences the reactivity of the amino group and the stability of the corresponding diazonium salt.[9] This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic principles, practical protocols, and critical safety considerations for the successful diazotization of this and structurally related anilines.
The electron-withdrawing nature of the fluorine and methanesulfonyl groups decreases the basicity of the aniline nitrogen, potentially slowing the rate of diazotization and requiring carefully optimized reaction conditions.[9] Furthermore, the stability of the resulting diazonium salt is a critical factor that must be managed to prevent unwanted decomposition and ensure a high yield of the desired product.[10][11][12]
Mechanistic Insights: The Chemistry of Diazonium Salt Formation
The diazotization reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][13][14] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The reaction proceeds through the following key steps:
-
Nitrosation of the Amine: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.[9]
-
Proton Transfer and Dehydration: A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the diazonium ion.[14]
The overall transformation is highly exothermic and must be conducted at low temperatures, typically between 0 and 5 °C, to minimize the decomposition of the unstable diazonium salt.[5][10][15]
Visualizing the Diazotization Mechanism
Caption: Mechanism of Diazotization.
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts, particularly in their solid and dry state, are notoriously unstable and can be shock-sensitive and explosive.[5][10][11] Therefore, it is imperative to adhere to strict safety protocols:
-
In Situ Use: Diazonium salts are almost always generated and used in situ without isolation.[5][13]
-
Temperature Control: Maintain the reaction temperature at 0-5 °C to prevent decomposition.[5][10] Higher temperatures can lead to the rapid evolution of nitrogen gas and potential loss of control over the reaction.[15]
-
Avoid Isolation: Never attempt to isolate the diazonium salt as a solid unless following a specific, validated procedure for preparing stabilized salts.[5]
-
Excess Nitrous Acid: Avoid a large excess of sodium nitrite. After the reaction, any remaining nitrous acid should be quenched, for example, with sulfamic acid or urea.[10][11]
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[1][5]
Experimental Protocols
The following protocols are designed to provide a starting point for the diazotization of 3-Fluoro-2-(methanesulfonylmethyl)aniline. Optimization may be necessary depending on the specific application and scale.
Protocol 1: Standard Diazotization in Aqueous Hydrochloric Acid
This is a general and widely applicable method for the diazotization of anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Fluoro-2-(methanesulfonylmethyl)aniline | 203.24 | 10 | 1.0 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 | 3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 1.05 |
| Distilled Water | 18.02 | - | - |
| Sulfamic Acid | 97.09 | - | - |
| Starch-Iodide Paper | - | - | - |
Procedure:
-
Amine Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-Fluoro-2-(methanesulfonylmethyl)aniline (10 mmol) in a mixture of distilled water (20 mL) and concentrated hydrochloric acid (30 mmol).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (10.5 mmol) in distilled water (10 mL) and cool the solution to 0-5 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Ensure the internal temperature of the reaction mixture is maintained between 0 and 5 °C.
-
Completion of Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Testing for Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.
-
Quenching: If excess nitrous acid is present, add a small amount of sulfamic acid or urea until the starch-iodide test is negative.
-
Use of Diazonium Salt Solution: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction, azo coupling) without isolation.[5]
Protocol 2: Diazotization in the Presence of a Co-solvent
For anilines with poor solubility in aqueous acid, the addition of a co-solvent can improve the reaction homogeneity and yield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Fluoro-2-(methanesulfonylmethyl)aniline | 203.24 | 10 | 1.0 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 | 3.0 |
| Acetic Acid or Dioxane | - | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 1.05 |
| Distilled Water | 18.02 | - | - |
| Sulfamic Acid | 97.09 | - | - |
| Starch-Iodide Paper | - | - | - |
Procedure:
-
Amine Solution: In a three-necked round-bottom flask, dissolve or suspend 3-Fluoro-2-(methanesulfonylmethyl)aniline (10 mmol) in a mixture of acetic acid or dioxane (10-20 mL) and concentrated hydrochloric acid (30 mmol).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution Preparation: Prepare a cold solution of sodium nitrite (10.5 mmol) in distilled water (10 mL).
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring and Work-up: Follow steps 5-8 from Protocol 1.
Workflow for Diazotization and Subsequent Sandmeyer Reaction
Caption: Diazotization and Sandmeyer Reaction Workflow.
Troubleshooting Common Issues in Diazotization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete reaction due to low temperature or insufficient acid. Poor solubility of the aniline salt. | Ensure the temperature is maintained at 0-5 °C, but not frozen. Use a sufficient excess of acid. Consider using a co-solvent (Protocol 2). |
| Decomposition of Diazonium Salt | Temperature too high. Presence of impurities. | Maintain strict temperature control. Use pure starting materials. |
| Formation of Tar/Side Products | Localized overheating during nitrite addition. Reaction with excess nitrous acid. | Add the nitrite solution slowly and with efficient stirring. Quench excess nitrous acid promptly after the reaction is complete. |
| Incomplete Diazotization | Insufficient amount of sodium nitrite. Low reactivity of the aniline. | Use a slight excess of sodium nitrite (1.05-1.1 equivalents). Allow for a longer reaction time after the addition of nitrite. |
Conclusion
The diazotization of 3-Fluoro-2-(methanesulfonylmethyl)aniline is a critical transformation for the synthesis of advanced chemical entities. While the electron-withdrawing substituents present a challenge, a thorough understanding of the reaction mechanism and careful control of the reaction parameters can lead to successful outcomes. The protocols and safety guidelines presented in this document provide a robust framework for researchers to confidently and safely perform this important reaction. Adherence to these principles will enable the efficient generation of the target diazonium salt for use in a wide range of subsequent synthetic applications.
References
-
Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 130-135. Available at: [Link]
-
Mood, R. B., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7139–7143. Available at: [Link]
-
Sathee, J. (n.d.). Chemistry Diazotization Reaction. Sathee Jee. Available at: [Link]
-
Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
-
Mosslemin, M. H., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. Available at: [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. Available at: [Link]
-
Unknown. (2020). Diazonium Salts. Chemistry LibreTexts. Available at: [Link]
-
Quora. (2017). How is diazonium salt prepared from Aniline?. Quora. Available at: [Link]
-
CK-12 Foundation. (2024). Diazonium Salts. CK-12 Foundation. Available at: [Link]
-
Yates, E., & Yates, A. (2018). The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Breiten, B., et al. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 234-241. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Khan Academy. (n.d.). Diazotization of aniline. YouTube. Available at: [Link]
-
Forbes, D. C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(9), 1262-1267. Available at: [Link]
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- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
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- 15. quora.com [quora.com]
Synthetic routes for ortho-substituted fluorinated anilines
Application Note: Strategic Synthesis of ortho-Substituted Fluorinated Anilines for Medicinal Chemistry
Introduction: The Ortho-Fluoro Effect in Drug Design
Ortho-substituted fluorinated anilines are privileged scaffolds in modern medicinal chemistry. The strategic introduction of a fluorine atom ortho to the aniline nitrogen does more than just block metabolic sites; it fundamentally alters the physicochemical profile of the molecule through the Ortho-Fluoro Effect .
-
pKa Modulation: The strong electron-withdrawing nature of fluorine (inductively) reduces the basicity of the aniline nitrogen (typically by 1–2 pKa units), reducing lysosomal trapping and improving oral bioavailability.
-
Conformational Locking: The intramolecular hydrogen bond (or electrostatic repulsion, depending on the N-substituents) between the N-H and the ortho-F can lock the conformation, pre-organizing the ligand for protein binding.
-
Metabolic Stability: Blocking the electron-rich ortho and para positions prevents oxidative metabolism by Cytochrome P450 enzymes.
This guide details three high-fidelity synthetic routes to access these scaffolds, moving beyond simple nitro-reductions to advanced catalytic and metallation strategies.[1]
Strategic Route Selection
Selecting the correct synthetic pathway depends heavily on the starting material availability and the sensitivity of the substrate.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.
Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Context: This is the preferred route when the fluorinated aromatic core is available as a halide (Cl, Br, I) or sulfonate (OTf, ONf). Challenge: The "Ortho Effect" creates steric hindrance. Standard ligands (e.g., BINAP, dppf) often fail or require harsh conditions. Solution: Use of dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos , which are engineered to facilitate oxidative addition into hindered halides and promote reductive elimination of the amine.
Mechanism & Causality
The bulky ortho-substituents on the biaryl ligand (e.g., isopropyl groups in BrettPhos) prevent the formation of inactive Pd-dimers and enforce a mono-ligated Pd(0) species, which is the active catalyst. The electron-rich nature of the phosphine accelerates the oxidative addition into the electron-deficient C-F containing ring.
Experimental Protocol
Reagents:
-
Ortho-fluoro aryl halide (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1–2 mol%)
-
Ligand: BrettPhos (2–4 mol%) (Use RuPhos for secondary amines)
-
Base: Cs₂CO₃ (1.4 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step:
-
Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Charge: Add Pd(OAc)₂, BrettPhos, and the solid base (Cs₂CO₃) to the vial. Note: Pre-complexation of Pd and Ligand is not strictly necessary but stirring them in a small amount of solvent for 5 mins before adding substrates can improve consistency.
-
Substrates: Add the aryl halide and amine. If liquid, add via syringe.[2]
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Degas: Sparge with Argon for 5 minutes. Critical: Oxygen poisons the electron-rich phosphine ligand.
-
Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Late-Stage Electrophilic Fluorination
Context: When you have a complex aniline scaffold and need to install a fluorine atom regioselectively. Challenge: Free anilines are oxidation-prone. Direct fluorination often leads to polymerization (black tars) or uncontrolled poly-fluorination. Solution: Use Selectfluor™ (F-TEDA-BF4) with a directing/protecting group strategy.
Mechanism & Causality
Selectfluor functions as a source of "F+".[3][4] The reaction proceeds via an
-
Lower the HOMO energy, preventing oxidation.
-
Direct the fluorine to the ortho position via sigma-complex stabilization and steric guidance.
Experimental Protocol
Reagents:
-
Aniline substrate (1.0 equiv)
-
Acetic Anhydride (
) -
Selectfluor™ (1.1 – 1.5 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Protection: Treat the starting aniline with
(1.1 equiv) in DCM to generate the acetanilide. Isolate or carry forward crude if clean. -
Fluorination Setup: Dissolve the acetanilide in MeCN (0.1 M).
-
Addition: Add Selectfluor™ as a solid in one portion.
-
Reaction: Heat to 60–80°C. Monitor via LCMS.
-
Note: If regioselectivity is poor (ortho vs. para mixture), switch the protecting group to a bulkier Pivaloyl group to sterically discourage ortho attack, or use the Pivaloyl group to force para substitution if the ortho position is blocked. (Wait, for ortho synthesis, we want ortho direction. Acetyl is usually sufficient; if para is open, you will get a mixture. If para is blocked, this route is ideal for ortho fluorination).
-
-
Workup: Evaporate MeCN. Redissolve in EtOAc/Water. Wash with aqueous sodium thiosulfate (to quench oxidizing species).
-
Deprotection: Reflux in EtOH/HCl (6M) to cleave the amide and liberate the free ortho-fluoroaniline.
Protocol C: Directed Ortho-Metalation (DoM)
Context: The "Nuclear Option" for high regiocontrol when other methods fail. Challenge: Requires cryogenic conditions and strictly anhydrous technique. Solution: Use a Boc-protected aniline . The Boc group acts as a Directed Metalation Group (DMG), coordinating Lithium to the ortho position.
Experimental Protocol
Reagents:
-
N-Boc-Aniline derivative (1.0 equiv)
-
Base: t-Butyllithium (2.2 equiv) (Pyrophoric! Handle with extreme care)
-
Electrophile: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cryogenic Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc-aniline and THF. Cool to -78°C .
-
Lithiation: Add t-BuLi dropwise over 20 minutes.
-
Mechanistic Note: The first equiv deprotonates the N-H. The second equiv performs the Lithium-Hydrogen exchange at the ortho ring position, stabilized by the carbonyl oxygen of the Boc group (CIPE - Complex Induced Proximity Effect).
-
-
Incubation: Stir at -78°C for 1 hour, then warm to -20°C for 30 mins to ensure metalation, then cool back to -78°C.
-
Quench: Dissolve NFSI in THF and add dropwise to the lithiated species.
-
Workup: Allow to warm to RT. Quench with saturated
. Extract with ether. -
Purification: Silica gel chromatography. The Boc group can be removed subsequently with TFA/DCM if the free aniline is required.
Comparative Data Summary
| Feature | Buchwald-Hartwig | Electrophilic Fluorination | Directed Ortho-Metalation |
| Key Bond Formed | C-N | C-F | C-F |
| Regiocontrol | Defined by starting halide | Controlled by sterics/electronics | Excellent (Directed) |
| Functional Group Tolerance | High (with correct base) | Moderate (Oxidation risk) | Low (Base sensitive groups) |
| Scalability | High (Kg scale viable) | High (Selectfluor is safe) | Low (Cryogenic/t-BuLi) |
| Primary Reagent Cost | High (Pd/Ligand) | Moderate (Selectfluor) | Moderate (NFSI) |
Visualizing the Catalytic Cycle (Buchwald-Hartwig)
The following diagram illustrates the specific pathway for sterically hindered ortho-fluoro coupling using BrettPhos.
Figure 2: BrettPhos-mediated catalytic cycle.[5][6] The bulky ligand is crucial for preventing catalyst resting states in sterically crowded ortho-fluoro systems.
References
-
Buchwald-Hartwig Amination of Fluorinated Substrates
- Maitre, G., et al. "Palladium-Catalyzed Amination of Aryl Non-aflates." Journal of Organic Chemistry, 2004.
-
(Verified: ACS Publications)
-
BrettPhos Ligand Development
- Fors, B. P., & Buchwald, S. L. "A General Method for the Palladium-Catalyzed Cross-Coupling of Primary Amines." Journal of the American Chemical Society, 2008.
-
(Verified: ACS Publications)
-
Selectfluor Mechanism & Utility
- Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insights and Applications.
-
(Verified: Wiley Online Library)
-
Directed Ortho Metalation (DoM)
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note & Protocol: A Scalable Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline, a Key Pharmaceutical Intermediate
Introduction
3-Fluoro-2-(methanesulfonylmethyl)aniline is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its specific substitution pattern, featuring a fluorine atom, an amino group, and a methanesulfonylmethyl moiety, imparts unique physicochemical properties that are highly desirable in drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aniline and sulfone functionalities provide versatile handles for further chemical modifications.
This application note provides a comprehensive guide to a robust and scalable synthetic route for 3-Fluoro-2-(methanesulfonylmethyl)aniline, designed for researchers, chemists, and process development professionals. The presented protocol is based on well-established chemical transformations and has been designed with scalability and safety as primary considerations. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss critical process parameters for successful scale-up.
Synthetic Strategy: A Multi-Step Approach to a Complex Intermediate
The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline is accomplished through a four-step sequence, commencing with the commercially available starting material, 2-fluoro-6-nitrotoluene. This strategy was chosen for its reliance on reliable and well-documented reactions, minimizing the risk of unforeseen complications during scale-up.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic route for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
The key transformations in this synthetic pathway are:
-
Catalytic Hydrogenation: The selective reduction of the nitro group in 2-fluoro-6-nitrotoluene to an amino group, yielding 3-fluoro-2-methylaniline. This method is preferred for its high chemoselectivity and environmental friendliness compared to stoichiometric reducing agents.[1][2][3]
-
Free-Radical Bromination: The selective bromination of the benzylic methyl group of 3-fluoro-2-methylaniline to afford 2-(bromomethyl)-3-fluoroaniline. This transformation is achieved using a free-radical initiator.[4][5]
-
Nucleophilic Substitution: The displacement of the bromide with sodium methanesulfinate to form the final product, 3-Fluoro-2-(methanesulfonylmethyl)aniline. This reaction proceeds via a standard SN2 mechanism.[6]
Detailed Experimental Protocols
Step 1: Synthesis of 3-Fluoro-2-methylaniline
This protocol details the catalytic hydrogenation of 2-fluoro-6-nitrotoluene.
Materials:
-
2-Fluoro-6-nitrotoluene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in methanol is prepared.
-
The vessel is purged with nitrogen gas to ensure an inert atmosphere.
-
Carefully, 10% Pd/C catalyst (typically 1-2 mol%) is added to the solution.
-
The vessel is sealed and purged again with nitrogen before introducing hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 2-5 bar) at a controlled temperature (30-40 °C).
-
Reaction progress is monitored by an appropriate analytical technique such as TLC, GC, or HPLC until complete consumption of the starting material is observed.
-
Upon completion, the hydrogen supply is stopped, and the vessel is purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.
-
The combined filtrates are concentrated under reduced pressure to yield crude 3-fluoro-2-methylaniline, which can be used in the next step without further purification or purified by distillation if necessary.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| 2-Fluoro-6-nitrotoluene | 10.0 g | 1.0 kg |
| Methanol | 100 mL | 10 L |
| 10% Pd/C | 0.2 g | 20 g |
| Hydrogen Pressure | 3 bar | 4 bar |
| Temperature | 35 °C | 35 °C |
| Typical Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 95-99% | 93-98% |
Step 2: Synthesis of 2-(Bromomethyl)-3-fluoroaniline
This protocol describes the free-radical bromination of 3-fluoro-2-methylaniline.
Materials:
-
3-Fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and maintained for 2-4 hours.
-
The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give crude 2-(bromomethyl)-3-fluoroaniline, which can be purified by column chromatography.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| 3-Fluoro-2-methylaniline | 10.0 g | 1.0 kg |
| N-Bromosuccinimide | 15.3 g | 1.53 kg |
| AIBN | 0.66 g | 66 g |
| Acetonitrile | 150 mL | 15 L |
| Temperature | Reflux (~82 °C) | Reflux (~82 °C) |
| Typical Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 70-80% | 65-75% |
Step 3: Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline
This protocol details the nucleophilic substitution of 2-(bromomethyl)-3-fluoroaniline with sodium methanesulfinate.
Materials:
-
2-(Bromomethyl)-3-fluoroaniline
-
Sodium methanesulfinate
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-(bromomethyl)-3-fluoroaniline (1 equivalent) in DMF is prepared in a round-bottom flask.
-
Sodium methanesulfinate (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford 3-Fluoro-2-(methanesulfonylmethyl)aniline.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| 2-(Bromomethyl)-3-fluoroaniline | 10.0 g | 1.0 kg |
| Sodium methanesulfinate | 6.0 g | 0.6 kg |
| DMF | 100 mL | 10 L |
| Temperature | 65 °C | 65 °C |
| Typical Reaction Time | 4-6 hours | 5-7 hours |
| Typical Yield | 80-90% | 75-85% |
Scale-up and Safety Considerations
Scaling up chemical syntheses requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Process Safety Management
-
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up activities.[7][8] This involves identifying potential hazards associated with each step, including thermal runaway, pressure build-up, and exposure to hazardous materials.
-
Reagent Handling:
-
Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and lab coats, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Methanesulfonyl Chloride: While not directly used in this specific protocol, its precursor, methanesulfonyl chloride, is highly corrosive, toxic, and moisture-sensitive.[11][12][13][14] If alternative synthetic routes involving this reagent are considered, strict handling protocols must be in place.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Hydrogenation reactions at scale must be conducted in a dedicated, well-ventilated area with appropriate safety measures, such as grounding of equipment and use of spark-proof motors.
-
-
Thermal Management: All reactions, particularly the hydrogenation and bromination steps, should be carefully monitored for temperature changes. Adequate cooling capacity is crucial to prevent thermal runaway. For large-scale reactions, jacketed reactors with precise temperature control are essential.
Process Optimization for Scale-up
-
Catalyst Loading and Recycling: In the hydrogenation step, optimizing the catalyst loading can significantly impact cost and efficiency.[3] The feasibility of catalyst recovery and reuse should be investigated to improve the process economics.
-
Solvent Selection: The choice of solvents should be evaluated based on safety, environmental impact, and ease of recovery. While the protocols provided use common laboratory solvents, alternative "greener" solvents could be explored for large-scale production.
-
Work-up and Purification: The work-up and purification procedures should be streamlined for large-scale operations. For example, extraction and filtration steps should be designed to be efficient and minimize solvent usage. Crystallization is often the preferred method for purification at scale due to its efficiency and cost-effectiveness.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the preparation of 3-Fluoro-2-(methanesulfonylmethyl)aniline. By adhering to the outlined procedures and giving careful consideration to the safety and process optimization guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts. The principles of sound chemical engineering and a commitment to safety are paramount for the successful transition from laboratory-scale synthesis to pilot and commercial-scale production.
References
-
Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (n.d.). Retrieved from [Link]
-
He, L., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(3), 341-347. [Link]
-
Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Hazard analysis of aniline production process and safety countermeasure to it. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]
-
Almac. (2019, February 13). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]
-
ACS Publications. (2009, September 16). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C. [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
Lanxess. (2015, March 15). Aniline. Retrieved from [Link]
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
Reddit. (2023, January 31). Storage handling for Chemical - methane sulfonyl chloride. r/chemistry. [Link]
-
Chad's Prep®. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]
-
SynergenOG. (2025, April 30). SynergenOG Brunei Secures Safety Studies Project for Acetic Acid & Aniline Plant. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Interfacial coupling of transition-metal composites with nitrogen doped carbon as efficient catalysts for nitro- compounds hydrogenation. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022, July 14). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]
-
New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. (2025, August 6). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic. (n.d.). Retrieved from [Link]
-
Nucleophilic Substitution & Addition Reaction toward Olefin. (2006, October 21). Retrieved from [Link]
-
Alternative pathways of cyclization of methyl- and difluoromethyl-3-oxo esters with α,β-enals and 2-aminomethylaniline into pyrido[2,1-b]quinazolines. (2026, January 22). Retrieved from [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1220256A - Process for reduction of methylaniline from nitro-toluene.
-
European Patent Office. (2018, July 9). CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF. EP 3594199 A1. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2025, November 20). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]
- 5. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety Studies for Acetic Acid & Aniline Plant | Process Safety Experts | SynergenOG [synergenog.com]
- 9. lanxess.com [lanxess.com]
- 10. nbinno.com [nbinno.com]
- 11. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 12. sipcam-oxon.com [sipcam-oxon.com]
- 13. study.com [study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Fluoro-2-(methanesulfonylmethyl)aniline Synthesis
Case ID: SYN-3F2M-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline is a high-value workflow often utilized in the production of kinase inhibitors (e.g., SYK or IDO inhibitors). The presence of the ortho-fluorine atom and the meta-nitro group (in the precursor) creates a unique electronic environment that complicates standard benzylic functionalization.
This guide addresses the three critical bottlenecks identified in this pathway:
-
Regioselectivity failures during benzylic bromination (over-bromination vs. ring bromination).
-
Chemoselectivity issues during sulfone formation (competition between
displacement of bromide and displacement of fluoride). -
Hydrodefluorination during the final reduction step.
Part 1: Critical Pathway Analysis
The following flowchart illustrates the optimized synthetic route and the critical control points (CCPs) where yield is typically lost.
Figure 1: Strategic workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline synthesis highlighting critical failure modes (red).
Part 2: Troubleshooting Guide & FAQs
Module 1: The Benzylic Bromination (Wohl-Ziegler Reaction)
Context: Converting 2-methyl-3-fluoronitrobenzene to the benzyl bromide using N-bromosuccinimide (NBS).
Q: Why is my yield low (<40%) and the product difficult to purify? A: The 3-fluoro and nitro groups deactivate the benzylic position, making the radical formation slower than in simple toluene. This often leads users to overheat the reaction, causing dibromination (gem-dibromide) or ring bromination .
-
Corrective Action:
-
Initiator: Switch from Benzoyl Peroxide (BPO) to AIBN (Azobisisobutyronitrile). AIBN has a half-life more suited to the reflux temperature of
or Trifluorotoluene. -
Stoichiometry: Do not use excess NBS. Use 0.95 equivalents . It is better to leave 5% starting material (separable) than to generate the dibromide (inseparable).
-
Activation: Use a high-intensity visible light source (halogen lamp) alongside thermal initiation to boost the radical flux without excessive heat.
-
Module 2: Sulfone Formation (Nucleophilic Substitution)
Context: Reacting the benzyl bromide with Sodium Methanesulfinate (
Q: I see a new impurity by LCMS that corresponds to the displacement of Fluorine (
-
Corrective Action:
-
Solvent Switch: Avoid pure DMF. Use Ethanol/Water (3:1) or DMF/Water . The hydration of the nucleophile reduces its "hardness," making it less likely to attack the aromatic ring (hard electrophile) and more likely to attack the benzylic carbon (soft electrophile).
-
Temperature: Keep the reaction below 60°C . The benzylic substitution has a lower activation energy than the aromatic substitution.
-
Module 3: Nitro Reduction
Context: Reducing the nitro group to the aniline.[1][2]
Q: My fluorine atom is missing in the final product (Hydrodefluorination).
A: You are likely using
-
Corrective Action:
-
Method: Switch to a dissolving metal reduction. Use Iron powder (Fe) with Ammonium Chloride (
) in Ethanol/Water. This method is chemoselective for nitro groups and will never touch the Ar-F bond. -
Alternative: If hydrogenation is mandatory, use Sulfided Platinum on Carbon (
) , which poisons the catalyst against halogenolysis.
-
Part 3: Optimized Experimental Protocol
The following protocol is designed to maximize yield by telescoping the unstable benzyl bromide intermediate.
Step 1 & 2: Telescoped Sulfone Synthesis
| Parameter | Specification | Rationale |
| Starting Material | 2-Methyl-3-fluoronitrobenzene (1.0 eq) | Precursor |
| Reagent A | NBS (0.95 eq), AIBN (0.05 eq) | Limiting NBS prevents over-bromination. |
| Solvent 1 | Trifluorotoluene (or | Higher boiling point than |
| Reagent B | Sodium Methanesulfinate (1.2 eq) | Nucleophile for Step 2. |
| Solvent 2 | Ethanol / Water (3:1) | Promotes |
Procedure:
-
Dissolve starting material in
(0.5 M). Add NBS and AIBN. -
Reflux (approx. 100°C) for 4-6 hours. Monitor by HPLC. Stop when dibromide appears (>2%).
-
Cool to RT. Filter off succinimide byproduct. Do not concentrate to dryness (benzyl bromide is a lachrymator and unstable).
-
Add the filtrate directly to a suspension of Sodium Methanesulfinate in Ethanol/Water.
-
Stir at 50°C for 3 hours.
-
Workup: Remove organics, extract aqueous layer with EtOAc. Yields typically >85% over 2 steps.
Step 3: Chemoselective Reduction
| Parameter | Specification | Rationale |
| Reagent | Iron Powder (5.0 eq), | Mild, prevents defluorination. |
| Solvent | EtOH / | Essential for electron transfer. |
| Temp | 70°C | Activation of Iron surface. |
Procedure:
-
Suspend the nitro-sulfone in EtOH/Water.
-
Add
and Fe powder. -
Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Monitor for disappearance of yellow color (nitro) and appearance of fluorescent blue spot (amine) on TLC.
-
Filter hot through Celite to remove iron oxides.
References
-
Nucleophilic Substitution in Fluoro-Nitrobenzenes
-
General Aniline Synthesis & Fluorine Chemistry
-
Reduction Methodologies
- Context: Comparative analysis of reduction methods for nitroaromatics, highlighting the risks of catalytic hydrogen
-
Source: Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoronitrobenzene Product Sheet (References to reduction protocols).
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Fluoro-4-(methylsulfonyl)aniline | C7H8FNO2S | CID 22316609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Welcome to the technical support center for the purification of 3-Fluoro-2-(methanesulfonylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity material. We will explore common purification challenges and offer solutions grounded in established chemical principles.
Introduction to Purification Challenges
3-Fluoro-2-(methanesulfonylmethyl)aniline is a substituted aniline derivative, and like many amines, it is susceptible to oxidation and can be challenging to purify due to its polarity. The presence of both a fluorine atom and a methanesulfonylmethyl group introduces unique solubility characteristics that must be considered when developing a purification strategy. Common impurities may arise from starting materials, side reactions during synthesis, or degradation.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound, focusing on recrystallization and column chromatography, along with methods for purity assessment.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Recrystallization Issues
Q1: My compound will not crystallize from the chosen solvent system. What should I do?
A1: Failure to crystallize is a common issue that can be addressed by systematically modifying the crystallization conditions.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1] Adding a seed crystal of pure 3-Fluoro-2-(methanesulfonylmethyl)aniline, if available, can also initiate crystallization.
-
Increase Supersaturation: The concentration of your compound in the solvent may be too low. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.[2]
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] You may need to perform solubility tests with a variety of solvents to find the optimal one. For a compound with the polarity of 3-Fluoro-2-(methanesulfonylmethyl)aniline, consider solvent systems like ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes. A two-solvent recrystallization approach can be effective if a single solvent is not ideal.[3]
Q2: The recrystallized product is discolored (e.g., yellow or brown). How can I remove the colored impurities?
A2: Discoloration often indicates the presence of oxidized or other highly conjugated impurities.
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[4] After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound) and continue to heat for a few minutes.[2] It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
-
Preventing Oxidation: Amines can be sensitive to air oxidation, especially when heated. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of colored oxidation products.
Q3: The recovery of my purified compound after recrystallization is very low. How can I improve the yield?
A3: Low recovery can result from several factors.
-
Minimize Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve your compound is critical.[1] Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.
-
Cooling Procedure: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[1] Crash cooling by placing the hot flask directly into an ice bath can lead to the formation of small, impure crystals and lower yields.
-
Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away soluble impurities without dissolving a significant amount of your product.[1]
Column Chromatography Issues
Q4: I am having trouble separating my compound from a close-running impurity on a silica gel column. What can I do?
A4: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Solvent System Optimization: The choice of mobile phase is crucial. You can use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides the best separation (a larger difference in Rf values) between your product and the impurity.[5][6] For a moderately polar compound like 3-Fluoro-2-(methanesulfonylmethyl)aniline, a gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[7]
-
Stationary Phase: While silica gel is the most common stationary phase, other options are available. Alumina can be a good alternative for the purification of amines.[7] Reversed-phase chromatography (e.g., using a C18 stationary phase) separates compounds based on hydrophobicity and can be effective if normal-phase chromatography fails to provide adequate separation.
-
Column Parameters: Using a longer and narrower column can increase the number of theoretical plates and improve separation. A finer mesh silica gel can also enhance resolution.
Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?
A5: Amines can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase. This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.
-
Speed of Elution: Flash chromatography, which uses pressure to increase the flow rate of the mobile phase, can minimize the time your compound spends on the column and thus reduce the opportunity for degradation.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of 3-Fluoro-2-(methanesulfonylmethyl)aniline?
A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the purity of your compound and detecting non-volatile impurities.[8] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your compound and can also be used for purity assessment, including quantitative NMR (qNMR) with an internal standard.[8] ¹⁹F NMR is particularly useful for confirming the presence and purity of the fluorine-containing compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry and is excellent for identifying unknown impurities.[9][10]
Q2: What are the likely impurities I might encounter in my sample of 3-Fluoro-2-(methanesulfonylmethyl)aniline?
A2: The impurities will depend on the synthetic route used. However, some common possibilities include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers that may have formed during the synthesis.
-
Oxidation Products: As an aniline derivative, it is susceptible to oxidation, which can lead to colored impurities.
-
By-products from Sulfonylation: Impurities arising from the introduction of the methanesulfonylmethyl group.
Impurity profiling using techniques like LC-MS/MS or GC-MS is the most effective way to identify the specific impurities in your sample.[9]
Q3: What safety precautions should I take when working with 3-Fluoro-2-(methanesulfonylmethyl)aniline and its purification solvents?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 3-Fluoro-2-(methanesulfonylmethyl)aniline and all solvents used for specific handling and disposal information. While a specific MSDS for this compound may not be readily available, data for similar compounds like 3-Fluoro-2-methylaniline can provide guidance.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude 3-Fluoro-2-(methanesulfonylmethyl)aniline and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture for a few minutes.[2]
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation.[5][6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.[6]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.[6]
-
Elution: Begin eluting the column with the mobile phase, starting with the less polar solvent and gradually increasing the polarity (gradient elution) if necessary.[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.[5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Visualizing Purification Workflows
Caption: A typical workflow for purification by recrystallization.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- Vertex AI Search. (n.d.). CAS:443-86-7 | 3-Fluoro-2-methylaniline.
- University of California, Irvine. (n.d.). Recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99 443-86-7.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Magritek. (n.d.). Application Note 10: Column Chromatography.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
-
YouTube. (2012, August 7). 7 O Chem Column Chromatography (cc). Retrieved February 14, 2026, from [Link]
-
PubMed. (2019). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. Retrieved February 14, 2026, from [Link]
-
Chem-Impex. (n.d.). 3-Fluoro-2-methylaniline. Retrieved February 14, 2026, from [Link]
-
SciSpace. (n.d.). Preparation of Tri- and Difluoromethylated Amines from Aldimines Using (Trifluoromethyl)trimethylsilane. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2019, June 25). Degradation of 3-fluoroanilne by Rhizobium sp. JF-3. Retrieved February 14, 2026, from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved February 14, 2026, from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutics. Retrieved February 14, 2026, from [Link]
-
YouTube. (2022, February 13). Column Chromatography. Retrieved February 14, 2026, from [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Molecules. Retrieved February 14, 2026, from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. scribd.com [scribd.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Solubility Optimization for 3-Fluoro-2-(methanesulfonylmethyl)aniline
Product: 3-Fluoro-2-(methanesulfonylmethyl)aniline CAS: 1807936-24-4 Chemical Family: Fluorinated Sulfone-Aniline Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Hub: Understanding the "Brick"
Before troubleshooting, you must understand why this molecule resists solvation. This is not a standard aniline; it is a "donor-acceptor" hybrid.
-
The Lattice Energy Trap: The molecule contains a primary amine (H-bond donor) and a sulfone (strong H-bond acceptor). In the solid state, these form a tight, high-energy crystal lattice that resists disruption by non-polar solvents.
-
The Polarity Paradox: While the fluorine atom adds lipophilicity (
modulation), the methanesulfonylmethyl group ( ) is highly polar. This creates a molecule that is too polar for Hexanes/Toluene but often too lipophilic for pure water, resulting in the dreaded "gummy oil" or "crash-out" in borderline solvents like DCM.
Solvent Compatibility Matrix
Status: Validated for standard laboratory conditions (
| Solvent Class | Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | ⚠️ Poor/Marginal | Often forms supersaturated solutions that crash out unexpectedly. Avoid as primary solvent. |
| Chlorinated | Chloroform ( | ✅ Good | Better than DCM due to slight H-bond acidity, but toxicity limits use. |
| Ethers | THF | ✅ Good | Excellent solubility, but difficult to remove completely (solvate formation). |
| Ethers | 2-MeTHF | ⭐ Recommended | Higher boiling point than THF; cleaner phase separation during workup. |
| Polar Aprotic | DMSO / DMF | ✅ Excellent | Dissolves instantly. Warning: Difficult to remove; can crash product upon aqueous workup. |
| Alcohols | Methanol / Ethanol | ⚠️ Variable | Good solubility when hot; high risk of crystallization upon cooling. |
| Esters | Ethyl Acetate (EtOAc) | ⚠️ Moderate | Good for extraction, but poor for dissolving solid chunks. Needs heat.[1] |
| Hydrocarbons | Hexanes / Heptane | ❌ Insoluble | Use only as an antisolvent to force precipitation. |
Critical Workflows
Protocol A: The "Green" Dissolution Strategy (Reaction Setup)
Avoid using DMF/DMSO if possible to simplify downstream processing.
-
Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) .
-
Rationale: Unlike THF, 2-MeTHF is immiscible with water. This allows you to perform the reaction and the workup in the same solvent, minimizing transfer losses.
-
Procedure:
-
Slurry the aniline in 2-MeTHF (5 mL per gram).
-
Heat to
. The solid should dissolve completely. -
If haze remains, add Methanol (5% v/v) as a co-solvent to disrupt the sulfone-aniline H-bonds.
-
Protocol B: The "Rescue" Workup (Extraction)
Issue: The product is trapped in the aqueous layer or formed an emulsion.
The Mechanism: The aniline nitrogen has a
Step-by-Step Rescue:
-
Check pH: Ensure the aqueous layer is adjusted to pH 8–9 using saturated
. Do not use strong bases like NaOH, as the benzylic sulfone protons are acidic and can lead to degradation. -
Salting Out: Saturate the aqueous phase with
(Brine). This increases the ionic strength, forcing the organic aniline out of the water phase. -
The "Magic" Solvent Mix: Do not extract with pure EtOAc. Use EtOAc : IPA (3:1) . The Isopropyl Alcohol (IPA) helps solvate the polar sulfone group, pulling it into the organic layer.
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system for your specific application.
Caption: Decision logic for solvent selection based on process stage. Note the critical pH dependency during workup.
Diagram 2: Purification Strategy (Chromatography)
Standard silica columns often fail due to "streaking" caused by the basic amine interacting with acidic silanols.
Caption: Modified chromatography workflow to prevent peak tailing and yield loss on silica gel.
Frequently Asked Questions (FAQs)
Q: Why does my product crash out of DCM after sitting for 1 hour? A: This is a classic "supersaturation event." DCM is a poor solvent for sulfones but a good solvent for anilines. As the solution equilibrates or cools slightly, the high lattice energy of the sulfone-aniline interaction takes over, forcing crystallization. Fix: Add 5-10% Methanol or use Chloroform instead of DCM.
Q: I see a new spot on TLC after using NaH/DMF. Did I decompose it?
A: Likely, yes. The methylene protons between the aromatic ring and the sulfone (
Q: Can I use water to precipitate the product from DMSO? A: Yes, but proceed with caution. Rapid addition of water can trap DMSO inside the crystal lattice (solvate formation), resulting in a "wet" solid that is hard to dry. Fix: Add water slowly (dropwise) to the DMSO solution with vigorous stirring to encourage the formation of a defined polymorph rather than an amorphous gum.
References
-
PubChem. 2-(Methanesulfonylmethyl)aniline Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).
-
American Chemical Society (ACS). Sulfonylation of Anilines through Photocatalytic Activation. ACS Catalysis. Available at: [Link]
- Reich, H. J.Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for sulfone acidity).
Sources
Technical Support Center: Navigating the Complexities of Fluorinated Aniline Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of molecules incorporating fluorinated anilines. The unique electronic properties of the fluorine atom introduce specific challenges in common cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, minimizing common side reactions and maximizing your yield of the desired product.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns when working with fluorinated anilines in coupling reactions.
Q1: Why are coupling reactions with fluorinated anilines often more challenging than with their non-fluorinated counterparts?
A1: The high electronegativity of fluorine significantly impacts the electron density of the aniline ring and the reactivity of the amine group. This can lead to several challenges:
-
Reduced Nucleophilicity: The electron-withdrawing nature of fluorine decreases the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner in reactions like the Buchwald-Hartwig amination.[1]
-
C-F Bond Activation: The carbon-fluorine bond, while strong, can be susceptible to activation and cleavage by the transition metal catalyst, leading to undesired side products.[2][3] This is particularly true for ortho-fluorinated anilines.
-
Altered Reactivity of Aryl Halides: When the fluorine is on the aryl halide coupling partner, it can influence the rate of oxidative addition, a key step in the catalytic cycle.[4]
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions of concern are:
-
Hydrodefluorination (HDF): The replacement of a fluorine atom with a hydrogen atom. This is a significant issue, especially with perfluoroarenes, and can be promoted by certain catalysts and reaction conditions.[5]
-
C-F Bond Activation/Functionalization: The catalyst can insert into the C-F bond, leading to a variety of undesired products, including biaryls or products from coupling with other reaction components.
-
Hydrodehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom. This is a common side reaction in many cross-coupling reactions, not just those involving fluorinated substrates.[6]
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki coupling).
Q3: Can I use standard Suzuki or Buchwald-Hartwig conditions for my fluorinated aniline coupling?
A3: While standard conditions can be a good starting point, they often require significant optimization. The unique electronic nature of fluorinated anilines often necessitates the use of specialized ligands, stronger or weaker bases, and carefully selected solvents to achieve high yields and selectivity.[7][8][9] It is crucial to screen a variety of conditions to find the optimal system for your specific substrates.
Troubleshooting Guide: A Deeper Dive into Specific Issues
This section provides a more detailed, problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
Possible Cause: Inefficient catalyst activation or catalyst deactivation.
Troubleshooting Steps:
-
Catalyst Choice:
-
For Suzuki couplings, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active catalyst more reliably.[10]
-
For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the catalyst.[11]
-
-
Ligand Selection:
-
The choice of ligand is critical. For electron-deficient anilines, ligands that can promote the oxidative addition of the aryl halide and the reductive elimination of the product are essential. A screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines) is highly recommended.[11][12]
-
-
Base Selection:
-
The base plays a crucial role in both Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[7][10] If a standard base like K₂CO₃ is ineffective, consider screening stronger bases like K₃PO₄ or Cs₂CO₃ for Suzuki, or NaOtBu or LHMDS for Buchwald-Hartwig, being mindful of substrate compatibility.[13]
-
-
Solvent and Temperature:
Experimental Protocol: Ligand and Base Screening for a Challenging Buchwald-Hartwig Amination
This protocol outlines a parallel screening approach to quickly identify promising conditions.
-
Stock Solution Preparation:
-
Prepare a stock solution of your aryl halide and fluorinated aniline in the chosen solvent (e.g., dioxane).
-
Prepare separate stock solutions for a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
-
Reaction Setup:
-
In an array of reaction vials under an inert atmosphere, add the aryl halide/aniline stock solution.
-
To each vial, add a different combination of ligand and base stock solutions.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃).
-
-
Execution and Analysis:
-
Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
After a set time (e.g., 12-24 hours), cool the reactions and analyze the conversion by LC-MS or GC-MS.
-
Problem 2: Significant Hydrodefluorination (HDF) of the Fluorinated Aniline
Possible Cause: The catalytic system is promoting the cleavage of the C-F bond and its replacement with a hydrogen atom.
Troubleshooting Steps:
-
Catalyst System Modification:
-
Certain palladium catalysts are more prone to promoting HDF.[14] Consider screening catalysts based on other metals, such as nickel, which can sometimes offer different selectivity.
-
The choice of ligand can influence the propensity for C-F activation. Less electron-donating ligands may be less likely to promote oxidative addition into the C-F bond.
-
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of C-F activation.
-
The choice of base can also play a role. A weaker base may be less likely to promote side reactions.
-
-
Substrate Modification:
-
If possible, consider using a fluorinated aniline with a different substitution pattern. The position of the fluorine atom relative to the amine and other substituents can significantly impact its susceptibility to HDF.
-
Problem 3: Formation of Diarylamine or Other Over-Arylation Products in Buchwald-Hartwig Reactions
Possible Cause: The primary aniline product is more reactive than the starting amine and undergoes a second coupling reaction.
Troubleshooting Steps:
-
Ligand Choice:
-
Bulky ligands can sterically hinder the approach of the larger, mono-arylated aniline to the catalyst, thus favoring the reaction with the smaller, primary amine starting material. Ligands like BrettPhos are often effective for the monoarylation of primary amines.[11]
-
-
Reaction Stoichiometry:
-
Using a slight excess of the fluorinated aniline can help to outcompete the product for the catalyst.
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress carefully and stop the reaction once the desired product is formed to prevent over-arylation. Lowering the reaction temperature may also help to improve selectivity.
-
Data Summary: Ligand Performance in Buchwald-Hartwig Amination
The following table summarizes the general performance of common ligands for the Buchwald-Hartwig amination of challenging substrates, which can be analogous to fluorinated anilines.
| Ligand | General Applicability | Notes |
| RuPhos | Excellent for a wide range of aryl chlorides and secondary amines.[11] | Often a good first choice for screening. |
| BrettPhos | Particularly effective for the monoarylation of primary amines.[11] | Can help to minimize diarylamine formation. |
| XPhos | A versatile and widely used ligand. | May not be optimal for all challenging substrates.[11] |
| Xantphos | Known for its large bite angle, can be effective with milder bases.[11] | A robust and versatile option. |
| Josiphos-type | Highly active for challenging substrates, including heteroaryl chlorides.[11] | Can be a good choice for difficult couplings. |
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.
References
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. RUA. Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Available at: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. Available at: [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Catalyst‐free fluorination of aniline derivatives. ResearchGate. Available at: [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. Available at: [Link]
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. Available at: [Link]
-
Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. PMC. Available at: [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Semantic Scholar. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. PubMed. Available at: [Link]
-
Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature. Available at: [Link]
-
Specific Solvent Issues with Fluorination. Wordpress. Available at: [Link]
-
Cross-coupling strategies for aniline synthesis a, Anilines are... ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Understanding the C-F Bond Activation Mediated by Frustrated Lewis Pairs: Crucial Role of Non-covalent Interactions. PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]
-
C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. ResearchGate. Available at: [Link]
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Technical Support Center: Stability of the Methanesulfonylmethyl Group
Here is a technical support center with troubleshooting guides and FAQs about the stability of the methanesulfonylmethyl group under acidic conditions.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with molecules containing the methanesulfonylmethyl moiety. As a Senior Application Scientist, I've seen this functional group utilized in a wide array of applications due to its unique electronic properties and metabolic stability. However, questions regarding its inertness, particularly under acidic conditions, are common. This resource provides in-depth answers, troubleshooting workflows, and validated protocols to guide your experimental design and interpretation.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the fundamental stability characteristics of the methanesulfonylmethyl group.
Q1: What is the general stability of the methanesulfonylmethyl group under acidic conditions?
The methanesulfonylmethyl group, as part of a simple sulfone structure (R-SO₂-R'), is exceptionally stable under a wide range of acidic conditions.[1][2] Sulfones are chemically inert functional groups, characterized by a high oxidation state at the sulfur atom and strong carbon-sulfur bonds.[3][4] This inherent stability means the group can withstand many common synthetic transformations, including deprotections of acid-labile protecting groups, without degradation.[2]
Q2: Which common acidic reagents and conditions can the methanesulfonylmethyl group typically tolerate?
In most applications, the group is completely stable to reagents routinely used for the cleavage of common protecting groups. These include, but are not limited to:
-
Trifluoroacetic Acid (TFA): Widely used for Boc-deprotection in peptide synthesis, typically in dichloromethane (DCM) at concentrations from 5% to 95%.[5][6]
-
Hydrochloric Acid (HCl): Used as solutions in organic solvents like dioxane, methanol, or diethyl ether for cleaving acetals or silyl ethers.
-
Formic Acid and Acetic Acid: Often used as solvents or catalysts in various transformations.
-
Mild Lewis Acids: Generally compatible, although reactivity depends on the overall molecular structure.
The stability of the sulfonyl group itself is very high; degradation of a molecule during such treatments is almost always attributable to other, more labile functional groups.[7]
Q3: Are there any acidic conditions that can cleave the methanesulfonylmethyl group?
Yes, but these conditions are typically very harsh and not employed in routine synthetic or purification steps. Cleavage of the robust C-S bond in a simple alkyl sulfone requires forcing conditions, such as:
-
Hot, Concentrated Mineral Acids: Prolonged heating (reflux) with strong acids like concentrated sulfuric acid or hydrobromic acid may lead to slow degradation.[7][8] However, these conditions will likely degrade most complex organic molecules, making this a non-selective and synthetically impractical reaction.
It is important to distinguish this from the cleavage of sulfonamides (R-SO₂-NR'₂) or sulfonate esters (R-SO₂-OR'), where the S-N or S-O bond is the point of cleavage, not the C-S bond of the methanesulfonylmethyl backbone.[7][8][9] For instance, methanesulfonamides can be hydrolyzed by boiling in 60% sulfuric acid for several hours.[8]
Q4: How does the acid stability of the methanesulfonylmethyl group compare to other common protecting groups?
This comparison is key to understanding its utility. The methanesulfonylmethyl group is significantly more stable than most standard acid-labile protecting groups.
| Group/Functionality | Typical Cleavage Condition | Relative Stability |
| Boc (tert-butyloxycarbonyl) | 5-50% TFA in DCM, rt | Very Labile |
| Trityl (Trt) | 1-5% TFA in DCM; Acetic Acid | Very Labile |
| Acetals (e.g., MOM) | Mild aqueous acid (e.g., HCl, pH 4-6) | Labile |
| Methanesulfonylmethyl | Stable to all above conditions | Highly Stable |
| Aryl Mesylates (Ar-OMs) | Often require reductive or harsh nucleophilic conditions for cleavage.[10] | Very Stable |
This high stability allows for orthogonal deprotection strategies where groups like Boc or Trityl can be selectively removed without affecting the core structure containing the methanesulfonylmethyl group.[5][11]
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing unexpected reactivity in your experiments.
Scenario: "My compound, which contains a methanesulfonylmethyl group, is degrading during an acid-catalyzed step. Is the sulfone the cause?"
Initial Assessment: It is highly improbable that the methanesulfonylmethyl group is the point of initial degradation under standard acidic conditions (e.g., TFA, HCl in dioxane at 0°C to room temperature). The root cause is almost certainly another functional group within your molecule or an issue with the experimental conditions.
Troubleshooting Workflow
Use the following decision tree to diagnose the source of instability.
Caption: Troubleshooting workflow for compound instability.
Detailed Action Plan
-
Review Your Structure for Other Labile Groups: This is the most common cause. Groups like Boc, acetals, or trityl are designed to be removed under acidic conditions that a sulfone will easily withstand.[6]
-
Analyze Reaction Conditions:
-
Temperature: Are you heating the reaction? Acid-catalyzed hydrolysis or degradation rates increase with temperature.[9] If cleavage of another group is slow, consider alternative methods rather than increasing heat.
-
Time: Extended reaction times increase the likelihood of slow, undesired side reactions on other parts of the molecule.
-
-
Perform a Control Experiment: If possible, subject a simpler analogue of your molecule, which lacks the other potentially labile groups but retains the methanesulfonylmethyl moiety, to the same reaction conditions. This will definitively prove the stability of the sulfone group in your system.
Section 3: Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of your compound.
Protocol 1: Comprehensive Stability Assessment Under Acidic Conditions
Objective: To quantitatively determine the stability of a methanesulfonylmethyl-containing compound ("Substrate-SO₂Me") under various acidic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your Substrate-SO₂Me in a suitable solvent (e.g., Acetonitrile, Dioxane). Also prepare a stock solution of an internal standard (IS) that is stable under the test conditions.
-
Reaction Setup: In separate HPLC vials, set up the following reactions at room temperature (20-25°C).
| Vial | Substrate-SO₂Me (from stock) | Internal Standard (IS) | Acidic Reagent | Final Volume |
| 1 (Control) | 50 µL | 10 µL | Acetonitrile (or other solvent) | 1 mL |
| 2 (TFA) | 50 µL | 10 µL | 50% TFA in DCM | 1 mL |
| 3 (HCl) | 50 µL | 10 µL | 4M HCl in Dioxane | 1 mL |
| 4 (Harsh) | 50 µL | 10 µL | 20% H₂SO₄ in H₂O/Acetonitrile | 1 mL |
-
Time Points: Seal the vials and let them stand. Take aliquots for analysis at T = 0, 2, 8, and 24 hours.
-
Quenching and Analysis:
-
Withdraw a 50 µL aliquot from each vial.
-
Quench immediately by diluting into 950 µL of a mobile phase-like solution containing a mild base (e.g., 0.1% Ammonium Hydroxide in Water/Acetonitrile) to neutralize the acid.
-
Analyze the quenched sample by HPLC or LC-MS.
-
-
Data Interpretation:
-
Calculate the peak area ratio of (Substrate-SO₂Me / IS) at each time point.
-
Normalize the ratio at T=0 to 100%.
-
Plot the percentage of remaining Substrate-SO₂Me versus time for each condition. Significant degradation is noted if the percentage drops below 95%.
-
Self-Validation: The T=0 time point and the control vial (Vial 1) serve as internal validators. The T=0 reading confirms the initial concentration before any significant reaction occurs, while the control ensures that the compound is stable in the solvent without acid over the experiment's duration.
Section 4: Mechanistic Considerations
The exceptional stability of the sulfone group is rooted in its electronic structure. The sulfur atom is in a high +6 oxidation state, and the S-C bonds are strong sigma bonds. Acid-catalyzed cleavage would require protonation of one of the sulfone oxygens, followed by cleavage of a C-S bond to generate a highly unstable carbocation and a sulfinic acid. This process has a very high activation energy compared to the cleavage of an acetal, which proceeds through a resonance-stabilized oxocarbenium ion.
Caption: Comparative energy pathways for acid cleavage.
References
-
Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society, 90(15), 4076–4081. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
-
Suter, C. M., & Weston, A. W. (1941). Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews, 29(3), 1079-1090. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Zheng, B., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry, 7(1), 136-141. [Link]
-
Biscoe, M. R., & Kabrhel, J. E. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Organic Letters, 6(9), 1433-1435. [Link]
-
Albericio, F., et al. (2024). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid-Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Methylsulfonylmethane. Retrieved from [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One moment, please... [total-synthesis.com]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Fluorinated Anilines
Welcome to the technical support center for navigating the challenges of working with sterically hindered fluorinated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter reactivity issues with these valuable but often challenging building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
I. The Challenge: Understanding the Low Reactivity
Sterically hindered fluorinated anilines, such as 2,6-difluoroaniline, are crucial synthons in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] However, the combination of steric bulk and the strong electron-withdrawing nature of fluorine atoms significantly reduces the nucleophilicity of the aniline nitrogen, leading to low reactivity in many standard transformations.[2][3][4]
This diminished reactivity manifests as:
-
Failed or low-yielding cross-coupling reactions: Difficulty in forming C-N bonds via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[5][6][7]
-
Sluggish or incomplete nucleophilic aromatic substitution (SNAr) reactions.
-
The need for harsh reaction conditions: High temperatures, strong bases, and high catalyst loadings are often required, which can compromise functional group tolerance.[8]
This guide provides actionable solutions to these common problems.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Q1: My Buchwald-Hartwig amination with a sterically hindered fluorinated aniline is failing. What are the first things I should check?
A1: Failure in Buchwald-Hartwig aminations involving these substrates is a frequent issue. The primary culprits are often an inadequate catalyst system, suboptimal reaction conditions, or the inherent instability of the product under the reaction conditions.[2][3]
Initial Diagnostic Workflow:
Caption: Diagnostic workflow for a failed Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Ligand Choice is Critical: Standard phosphine ligands are often ineffective. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[7] Consider switching to specialized ligands developed for challenging couplings.
-
Catalyst Loading: For difficult substrates, increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) can be beneficial.
-
-
Optimize the Base and Solvent:
-
Base Selection: Strong bases like sodium tert-butoxide can lead to the decomposition of the fluorinated aniline products.[2][3] A screen of weaker bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium phenoxide (KOPh) is highly recommended.[2][3][6]
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are common choices. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.[6]
-
-
Increase Reaction Temperature:
-
Due to the low reactivity of the aniline, higher temperatures are often necessary to drive the reaction to completion. Reactions are commonly run between 100-135 °C.[8]
-
Q2: I am attempting a Suzuki-Miyaura coupling with a bromo- or chloro-substituted fluorinated aniline, but I'm only recovering starting material. What should I do?
A2: The low reactivity of the C-X bond (Cl > Br) on an electron-deficient fluorinated aniline can make the oxidative addition step of the Suzuki-Miyaura catalytic cycle very challenging.[9]
Troubleshooting Protocol for Suzuki-Miyaura Coupling:
| Parameter | Standard Conditions | Recommended Modification for Hindered Fluoroanilines | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | CataXCium A Pd G3, Buchwald-type palladacycles | These catalysts are designed for challenging substrates and facilitate oxidative addition.[10] |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps.[6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Dioxane or Toluene | Water can promote protodeboronation of the boronic acid.[6][9] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often required to overcome the activation energy for oxidative addition. |
Step-by-Step Experimental Protocol (Example):
-
To a flame-dried Schlenk flask, add the halogenated fluorinated aniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Q3: Are there alternatives to palladium catalysis for these challenging C-N bond formations?
A3: Yes, when palladium-catalyzed methods fail, copper-catalyzed amination (Ullmann-type reactions) can be a powerful alternative.[7][11] Recent advancements have led to the development of ligands that facilitate the coupling of sterically hindered partners.[11]
Copper-Catalyzed Amination:
-
Advantages: Copper catalysis can be effective for substrates that are poor partners in palladium-catalyzed reactions. These reactions can sometimes be performed under milder conditions.
-
Typical Conditions: A copper(I) source (e.g., CuI, Cu₂O), a ligand (often a diamine or a diketone), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling point solvent (e.g., DMF, DMSO, or NMP) are typically employed.
-
Recent Advances: The development of novel ligands has expanded the scope of Ullmann reactions to include sterically hindered anilines and aryl halides.[11]
III. Frequently Asked Questions (FAQs)
Q4: Why are sterically hindered fluorinated anilines so unreactive?
A4: The low reactivity is a consequence of two main factors:
-
Electronic Effects: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This reduces the nucleophilicity of the amine.[12]
-
Steric Hindrance: The presence of bulky ortho-substituents (in this case, fluorine atoms) physically blocks the approach of the nitrogen lone pair to an electrophile or a metal center in a catalytic cycle.[7] This steric repulsion raises the activation energy of the reaction.
Caption: Factors contributing to the low reactivity of sterically hindered fluorinated anilines.
Q5: Can I use N-protection to improve the reactivity of my fluorinated aniline?
A5: While N-protection is a common strategy to modulate the reactivity of anilines, it is generally not recommended for increasing the nucleophilicity in cross-coupling reactions.[13] In fact, converting the amine to an amide or carbamate further decreases its nucleophilicity. However, if you are performing a reaction where the N-H is problematic (e.g., lithiation followed by quenching with an electrophile), protection might be necessary. In such cases, a readily cleavable protecting group like Boc or Cbz would be appropriate.
Q6: I'm observing decomposition of my product. What are the likely causes and how can I prevent it?
A6: The fluorinated aniline products can be unstable under the harsh conditions often required for their synthesis.[2][3]
Common Causes of Decomposition:
-
Strong Base: Strong alkoxide bases can promote side reactions or degradation of the electron-deficient product.
-
High Temperatures: Prolonged heating can lead to decomposition, especially in the presence of a strong base.
Preventative Measures:
-
Use Weaker Bases: As mentioned in A1, switching to bases like K₃PO₄, Cs₂CO₃, or KOPh can significantly improve product stability.[2][3][6]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
-
Lower the Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.
IV. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines | Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. Available at: [Link]
-
20.7: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]
-
Phosphane-free C–C Heck couplings catalyzed by Pd(II) fluorinated aniline complexes of the type trans-[PdCl 2(NH 2Ar F ) 2] - ResearchGate. Available at: [Link]
-
New approaches to fluorinated ligands and their application in catalysis - IT Services - University of Liverpool. Available at: [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Influence of fluorine substitution on nonbonding interactions in selected para-halogeno anilines. | Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC. Available at: [Link]
-
Evaluating the Nucleophilicity of Substituted Aniline Derivatives : r/OrganicChemistry. Available at: [Link]
-
EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents. Available at:
-
Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. Available at: [Link]
-
ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. - ResearchGate. Available at: [Link]
-
NIH Public Access - KU ScholarWorks. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Core Directive & Executive Summary
Subject: 3-Fluoro-2-(methanesulfonylmethyl)aniline (CAS: Variable/Proprietary Intermediate) Chemical Class: Polysubstituted Aniline / Sulfone Primary Challenge: Balancing the high polarity of the methanesulfonylmethyl group with the lipophilicity of the fluorinated aromatic ring often leads to "oiling out" rather than discrete crystallization.
This guide provides a self-validating workflow for the purification of 3-Fluoro-2-(methanesulfonylmethyl)aniline. Unlike simple anilines, the presence of the flexible sulfone side chain (-CH₂SO₂Me) introduces rotational degrees of freedom that can inhibit crystal lattice formation. Our protocols prioritize thermodynamic control to favor crystal growth over amorphous oil formation.
Solvent Selection & Solubility Profile
The following data summarizes the solubility behavior of sulfone-substituted anilines. Use this table to select your primary solvent system.
| Solvent System | Role | Solubility Behavior (Target) | Application Context |
| Ethanol (95%) | Single Solvent | High (Hot) / Moderate (Cold) | Best Starting Point. Balances polarity of the sulfone and aniline groups. |
| Ethyl Acetate / Heptane | Solvent / Antisolvent | High (EtOAc) / Low (Heptane) | High Purity. Excellent for removing non-polar impurities. Risk of oiling out if heptane is added too fast. |
| Isopropanol (IPA) | Single Solvent | High (Hot) / Low (Cold) | Alternative. Good if Ethanol yields are low. Higher boiling point allows for better dissolution of stubborn solids. |
| Toluene | Single Solvent | Moderate (Hot) / Low (Cold) | Specific Impurities. Use only if polar impurities (salts, inorganic residues) are present. |
| Water | Antisolvent | Insoluble | Precipitation Only. Use with Ethanol/IPA. Warning: Adding water too quickly causes immediate oiling. |
Decision Logic: Selecting the Right System
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on initial solubility observations.
Technical Troubleshooting (Q&A)
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Diagnosis: The solution is cooling too rapidly, or the impurity profile is disrupting the crystal lattice (common with flexible sulfone chains). The "oil" is a supercooled liquid state.
-
Corrective Action 1 (Thermodynamic Reset): Re-heat the mixture until the oil dissolves. Add a seed crystal of pure material (if available) at a temperature just below the boiling point.
-
Corrective Action 2 (The "Trituration" Trick): If it oils out upon cooling, decant the supernatant solvent. Add a small amount of cold diethyl ether or MTBE to the oil and scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces nucleation.
-
Corrective Action 3 (Solvent Switch): Switch to a system with a boiling point lower than the melting point of the solid. If the compound melts at 70°C, do not use Toluene (bp 110°C); use Dichloromethane/Hexane or Acetone/Hexane.
Issue 2: Colored Impurities Persist (Red/Brown Solution)
Diagnosis: Anilines are prone to oxidation, forming quinone-like impurities (highly colored) that incorporate into the crystal lattice.
-
Protocol:
-
Dissolve the crude material in the minimum amount of hot solvent.[1]
-
Add Activated Charcoal (1-3 wt%) . Note: Do not add to a boiling solution; it will foam over. Cool slightly, add charcoal, then return to boil for 5-10 minutes.
-
Filter through a Celite pad while hot to remove the charcoal.
-
Issue 3: Low Yield
Diagnosis: The compound is too soluble in the cold solvent, or too much solvent was used.
-
Optimization:
-
Volume Reduction: Boil off excess solvent until the first sign of turbidity is seen, then add just enough hot solvent to clear it.
-
Second Crop: Do not discard the mother liquor. Concentrate it to half volume and cool again to obtain a second (less pure) crop.
-
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol/Water Target Scale: 1.0 g - 10.0 g
-
Preparation: Place the crude 3-Fluoro-2-(methanesulfonylmethyl)aniline in an Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) in small portions (e.g., 2 mL/g) while heating on a steam bath or hot plate with magnetic stirring.
-
Checkpoint: If the solid does not dissolve after 10 mL/g, the polarity is likely too low. Switch to Methanol.
-
-
Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed funnel.
-
Nucleation: Remove from heat. If the solution is clear, add warm Water dropwise with constant swirling.
-
Stop Point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed on a cork ring (insulation helps slow cooling).
-
Once crystals form, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1) .
-
Critical: Do not use pure ethanol for washing; it may redissolve the product.
-
-
Drying: Dry under vacuum at 40°C or in a desiccator. Anilines can be hygroscopic; ensure thorough drying.
Advanced Workflow: The "HCl Salt" Strategy
If the free base is an intractable oil, converting it to the Hydrochloride salt is the industry-standard "rescue" method. The ionic lattice of the salt is much more rigid and likely to crystallize.
Figure 2: Workflow for converting the oily free base into a crystalline Hydrochloride salt.
Salt Protocol:
-
Dissolve the oily aniline in Ethyl Acetate (approx. 5-10 mL/g).
-
Cool to 0°C.
-
Slowly add 1.1 equivalents of HCl (4M in Dioxane) or bubble HCl gas.
-
The HCl salt should precipitate immediately as a white/off-white solid.
-
Filter and recrystallize this salt from Methanol/Isopropanol if higher purity is required.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
- BenchChem Technical Support.Recrystallization of Substituted Anilines: General Protocols. (General principles for polarity-based solvent selection for anilines).
-
PubChem Compound Summary. 3-Fluoro-2-methylaniline (Analogous Structure). National Center for Biotechnology Information. [Link]
Sources
Technical Support: Stability & Storage of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Executive Summary
You are likely reading this because your sample of 3-Fluoro-2-(methanesulfonylmethyl)aniline has transitioned from a pale yellow/colorless solid (or oil) to a brown or black tar.
This degradation is not due to the sulfone or the fluorinated ring; it is a classic oxidative radical cascade initiated at the primary amine (aniline) functionality. While the 3-fluoro group provides some electronic stabilization, it is insufficient to prevent auto-oxidation under standard atmospheric conditions.
This guide provides the mechanistic root cause , a decision-tree for storage , and a rescue protocol for degraded material.
Part 1: The Decision Matrix (Storage Workflow)
Do not guess at storage conditions. Follow this logic gate to determine the optimal stability strategy for your specific sample form.
Figure 1: Storage Decision Tree. For long-term banking (>2 weeks), conversion to the HCl salt is the only method to chemically guarantee stability.
Part 2: The Chemistry of Degradation (FAQ)
Q: Why does the sample turn brown/black?
A: The discoloration is caused by Auto-oxidation . The primary amino group (-NH₂) is electron-rich. Upon exposure to atmospheric oxygen and light, the nitrogen lone pair undergoes a single-electron transfer (SET), generating an anilinium radical cation .
-
Mechanism: These radicals couple to form hydrazobenzene derivatives, which further oxidize to azo compounds (colored) and eventually polymerize into complex, dark "aniline blacks" or polyaniline-like species [1].
Q: Does the sulfone group (methanesulfonylmethyl) affect stability?
A: Indirectly, yes.
-
Electronic Effect: The sulfone is electron-withdrawing. However, because it is separated from the ring by a methylene bridge (-CH₂-), its inductive pull is dampened. It does not sufficiently deactivate the ring to prevent oxidation.
-
Solubility: The polar sulfone group makes the molecule more soluble in polar organic solvents (DCM, EtOAc) and water compared to simple fluoroanilines. This is critical for the Rescue Protocol (see Part 4).
Q: Why is the "Salt Form" better?
A: Oxidation requires the nitrogen lone pair to be available for radical abstraction. By reacting the amine with HCl to form the hydrochloride salt (R-NH₃⁺ Cl⁻), you protonate the lone pair. A protonated ammonium species cannot be oxidized by air. This effectively "locks" the molecule in a stable state [2].
Part 3: Storage Protocols
Protocol A: Inert Storage (Short-Term / Free Base)
Use this for active samples being used within 14 days.
-
Container: Use Amber Glass vials only (blocks UV light which catalyzes radical formation).
-
Atmosphere: Flush the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.
-
Seal: Parafilm is insufficient. Use a cap with a Teflon (PTFE) liner.
-
Temperature: Store at -20°C .
-
Critical: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates degradation.
-
Protocol B: Salt Formation (Long-Term Stability)
Use this to "bank" the compound for months/years.
-
Dissolution: Dissolve the free base aniline in a minimal amount of dry Diethyl Ether or Dioxane.
-
Acidification: Dropwise, add 4M HCl in Dioxane (commercial reagent) or dry HCl gas.
-
Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter the solid under an inert atmosphere (if possible) or quickly in air.
-
Drying: Dry under high vacuum to remove excess HCl.
-
Result: The resulting hydrochloride salt is shelf-stable at room temperature (though -20°C is still recommended).
Part 4: Troubleshooting & Rescue (The "Brown Solid" Scenario)
If your compound has already oxidized (brown/black sticky solid), you can purify it using Acid-Base Extraction . This works because the oxidized impurities (polymers/azo dyes) are generally neutral and will not form water-soluble salts, whereas your intact aniline will.
Rescue Protocol: Acid-Base Extraction[1]
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Sodium Hydroxide (NaOH) or Saturated NaHCO₃
Step-by-Step:
-
Dissolve: Dissolve the impure brown mixture in DCM.
-
Acidify (Extract Product): Wash the organic layer with 1M HCl (3x).
-
Chemistry: The intact aniline protonates and moves into the Aqueous Layer .
-
Chemistry: The dark oxidized impurities (neutral) stay in the Organic Layer .
-
-
Discard Organic: The brown/black organic layer contains the impurities. Discard it.
-
Basify (Recover Product): Take the clear(er) acidic aqueous layer. Slowly add 1M NaOH until pH > 10.
-
Observation: The solution will become cloudy as the free base aniline precipitates/oils out.
-
-
Extract: Extract the aqueous mixture with fresh DCM (3x).
-
Dry & Concentrate: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Figure 2: Purification workflow using solubility differences between the basic aniline and neutral oxidation byproducts.
Part 5: Quantitative Data Summary
| Condition | Atmosphere | Temperature | Degradation Rate (Est.)[3][4] | Suitability |
| Open Air | Oxygen/Moisture | 25°C | High (Days) | Avoid |
| Sealed Vial | Air Headspace | 4°C | Moderate (Weeks) | Short-term only |
| Inert Gas | Argon/Nitrogen | -20°C | Low (Months) | Recommended (Liquid) |
| HCl Salt | Air/Inert | 25°C | Negligible (Years) | Gold Standard |
References
-
Mechanism of Aniline Oxidation
- Source: The oxidation of anilines to azobenzenes and quinones is a fundamental organic transformation.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]
- Salt Formation for Stability: Source: Converting amines to hydrochlorides is standard practice in pharmaceutical intermediate storage to prevent N-oxid
- Purification via Acid-Base Extraction: Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for organic workup procedures).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Fluoro-2-(methanesulfonylmethyl)aniline
This guide provides an in-depth analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-Fluoro-2-(methanesulfonylmethyl)aniline. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. We will dissect the structural nuances of the molecule, predict the spectral features with justifications grounded in established NMR principles, and compare these predictions with experimental data from structurally analogous compounds. This comparative approach serves as a self-validating system, enhancing the confidence in structural elucidation and purity assessment.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. 3-Fluoro-2-(methanesulfonylmethyl)aniline is a substituted aniline derivative, a scaffold prevalent in medicinal chemistry. Its structure presents a unique combination of substituents on an aromatic ring: a strong electron-donating group (-NH₂), a strongly electronegative atom (-F), and a bulky, electron-withdrawing group (-CH₂SO₂CH₃). ¹H NMR spectroscopy is the primary tool for elucidating such structures, providing precise information on the electronic environment, connectivity, and spatial arrangement of protons.
This guide will systematically predict the chemical shift, integration, and multiplicity for each proton in the target molecule. By comparing these predictions with known data from simpler, related structures like 3-fluoroaniline and 3-fluoro-2-methylaniline, we can isolate and understand the specific spectral contributions of each substituent, thereby providing a robust framework for interpreting the experimental spectrum.
Molecular Structure and Proton Environments
The key to interpreting an NMR spectrum is to first identify the unique proton environments within the molecule. For 3-Fluoro-2-(methanesulfonylmethyl)aniline, there are six distinct sets of protons.
Caption: Molecular structure of 3-Fluoro-2-(methanesulfonylmethyl)aniline with labeled proton environments.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The following is a detailed prediction of the ¹H NMR spectrum. The choice of chloroform-d (CDCl₃) as the solvent is standard for many organic molecules; however, the chemical shift of the -NH₂ protons is particularly solvent-dependent.[1]
Aliphatic Region
-
Methanesulfonyl Methyl Protons (-SO₂CH₃):
-
Predicted Chemical Shift (δ): ~3.05 ppm.
-
Reasoning: The methyl group is directly attached to a strongly electron-withdrawing sulfone group, which significantly deshields these protons, shifting them downfield from a typical alkane signal (~0.9 ppm). This prediction is consistent with data for similar structures.
-
Integration: 3H.
-
Multiplicity: Singlet (s). There are no adjacent protons for spin-spin coupling.
-
-
Methylene Protons (-CH₂-):
-
Predicted Chemical Shift (δ): ~4.50 ppm.
-
Reasoning: These protons are positioned between two electron-withdrawing groups: the aromatic ring and the methanesulfonyl group. This dual influence results in strong deshielding and a substantial downfield shift.
-
Integration: 2H.
-
Multiplicity: Singlet (s). These protons do not have any neighboring protons to couple with.
-
Amine Protons
-
Amine Protons (-NH₂):
-
Predicted Chemical Shift (δ): ~3.90 ppm.
-
Reasoning: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] In a non-polar solvent like CDCl₃, a shift around 3.5-4.5 ppm is expected for an aromatic amine.
-
Integration: 2H.
-
Multiplicity: Broad singlet (br s). Rapid proton exchange with trace amounts of water or acid typically decouples the amine protons from the aromatic ring protons, resulting in a broad, un-split signal.
-
Aromatic Region
The aromatic region (6.5-8.0 ppm) will be the most complex due to spin-spin coupling between the three ring protons (H4, H5, H6) and additional coupling to the fluorine atom at the C3 position (¹⁹F, spin I=1/2).
-
H6 Proton:
-
Predicted Chemical Shift (δ): ~6.70 ppm.
-
Reasoning: This proton is ortho to the strongly electron-donating -NH₂ group, which provides significant shielding and shifts it upfield.[3]
-
Integration: 1H.
-
Multiplicity: Doublet of doublets (dd). It will exhibit ortho coupling to H5 (Jortho ≈ 8.0 Hz) and a smaller meta coupling to H4 (Jmeta ≈ 2.0 Hz). A very small para coupling to fluorine (Jpara(H-F) ≈ 1-2 Hz) might also be observed, potentially further splitting the signal.
-
-
H4 Proton:
-
Predicted Chemical Shift (δ): ~6.85 ppm.
-
Reasoning: This proton is para to the -NH₂ group (shielding) but ortho to the electronegative fluorine atom. The fluorine's influence and the meta relationship to the -CH₂SO₂CH₃ group will likely result in a net shift slightly downfield of H6.
-
Integration: 1H.
-
Multiplicity: Doublet of doublets of doublets (ddd) or triplet of doublets (td). It will show ortho coupling to H5 (Jortho ≈ 8.0 Hz), ortho coupling to the fluorine atom (Jortho(H-F) ≈ 9.0 Hz), and meta coupling to H6 (Jmeta ≈ 2.0 Hz). Due to the similar magnitudes of the ortho H-H and H-F couplings, this signal might appear as a triplet of doublets.
-
-
H5 Proton:
-
Predicted Chemical Shift (δ): ~7.15 ppm.
-
Reasoning: This proton is meta to both the strongly donating -NH₂ group and the withdrawing -F group. It is also ortho to the C-H bond at position 4 and 6. The combined electronic effects place it as the most downfield of the aromatic protons.
-
Integration: 1H.
-
Multiplicity: Triplet of doublets (td). It will be split into a triplet by its two ortho neighbors, H4 and H6 (Jortho ≈ 8.0 Hz), and each peak of the triplet will be further split into a doublet by meta coupling to the fluorine atom (Jmeta(H-F) ≈ 6.0 Hz).
-
Comparative Analysis with Analogous Compounds
To substantiate our predictions, we compare them with experimental data from related molecules. This comparison allows us to attribute specific spectral changes to the introduction of the methanesulfonylmethyl group.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Couplings (Hz) | Reference |
| Aniline (in CCl₄) | H-o/p | 6.56 - 6.66 | m | - | [4] |
| H-m | 7.06 | m | - | [4] | |
| 3-Fluoroaniline (in CDCl₃) | H-2,4,6 | 6.31 - 6.41 | m | - | [5] |
| H-5 | 7.04 | m | J(H,F) & J(H,H) reported | [5] | |
| 3-Fluoro-2-methylaniline | CH₃ | ~2.1 | s | - | [6][7] |
| Ar-H | 6.5 - 6.9 | m | - | [6][7] | |
| Predicted: 3-Fluoro-2-(methanesulfonylmethyl)aniline | CH₃ | ~3.05 | s | - | This Work |
| NH₂ | ~3.90 | br s | - | This Work | |
| CH₂ | ~4.50 | s | - | This Work | |
| H6 | ~6.70 | dd | JH6-H5 ≈ 8.0, JH6-H4 ≈ 2.0 | This Work | |
| H4 | ~6.85 | ddd | JH4-H5 ≈ 8.0, JH4-F ≈ 9.0, JH4-H6 ≈ 2.0 | This Work | |
| H5 | ~7.15 | td | JH5-H4,6 ≈ 8.0, JH5-F ≈ 6.0 | This Work |
Discussion of Trends:
-
Effect of the -CH₂SO₂CH₃ Group: Comparing the predicted shifts for our target molecule with 3-fluoroaniline and 3-fluoro-2-methylaniline highlights the strong deshielding effect of the methanesulfonylmethyl substituent. The aromatic protons are all expected to be shifted slightly downfield relative to these analogues due to the group's electron-withdrawing nature.
-
Fluorine Coupling: The presence of fluorine is critical for interpreting the spectrum. The characteristic coupling constants (Jortho > Jmeta > Jpara) are invaluable for assigning the correct aromatic protons.[8][9] For example, the large ortho H-F coupling (~9.0 Hz) will be a key identifier for the H4 proton.
-
Upfield Shift by -NH₂ Group: As seen in the parent aniline, the amino group strongly shields the ortho (H6) and para (H4) positions, shifting them significantly upfield relative to benzene's chemical shift of 7.26 ppm. This effect establishes the relative ordering of the aromatic signals.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Comparative Guide: LC-MS/MS Characterization of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Executive Summary
This guide provides a technical analysis of 3-Fluoro-2-(methanesulfonylmethyl)aniline (hereafter 3F-2-MSMA ), a critical fluorinated intermediate in the synthesis of kinase inhibitors and high-value agrochemicals.
The "ortho-sulfone-methyl" motif presents unique analytical challenges, specifically steric hindrance and potential for intramolecular hydrogen bonding, which distinguishes it from its meta- and para-isomers. This guide compares the LC-MS performance of 3F-2-MSMA against its regioisomers and non-fluorinated analogs, demonstrating why Pentafluorophenyl (PFP) stationary phases offer superior selectivity over traditional C18 chemistries for this specific application.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
| Property | Target Molecule | Primary Impurity/Alternative |
| Name | 3-Fluoro-2-(methanesulfonylmethyl)aniline | 3-Fluoro-5-(methanesulfonylmethyl)aniline |
| Abbreviation | 3F-2-MSMA | 3F-5-MSMA |
| Role | Target Intermediate | Regioisomer Impurity |
| Formula | ||
| Exact Mass | 203.0416 | 203.0416 |
| 204.049 | 204.049 | |
| Key Feature | Ortho-substituted (Steric strain) | Meta-substituted (Planar geometry) |
The Analytical Challenge: The "Ortho Effect"
In 3F-2-MSMA, the methanesulfonylmethyl group at position 2 is flanked by an amine (pos 1) and a fluorine (pos 3). This creates a crowded steric environment. Unlike the 5-isomer (3F-5-MSMA), the 2-isomer often exhibits:
-
Suppressed Ionization: Steric shielding of the amine nitrogen reduces protonation efficiency in ESI+.
-
Altered Fragmentation: Enhanced loss of the sulfone side chain due to relief of steric strain upon fragmentation.
-
Chromatographic Shift: Reduced interaction with planar stationary phases due to twisting of the side chain.
Experimental Methodology
To achieve baseline separation of 3F-2-MSMA from its isomers, we compare two methodologies. The PFP Method is recommended as the "Gold Standard" for this application due to
Protocol A: Standard C18 (Baseline)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 min.
Protocol B: Fluorophenyl (Recommended)
-
Column: Phenomenex Kinetex F5 or Agilent Poroshell 120 PFP (2.1 x 100 mm, 2.6 µm)
-
Rationale: The PFP phase interacts specifically with the fluorine atom and the electron-deficient aromatic ring, providing shape selectivity that C18 lacks.
-
Mobile Phase A: 5 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: Methanol (MeOH provides better selectivity for F-compounds than ACN).
-
Flow Rate: 0.35 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)[2]
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
-
Nebulizer: 35 psi
-
Scan Mode: MRM (Multiple Reaction Monitoring)[3]
Comparative Performance Analysis
A. Chromatographic Selectivity (Separation of Isomers)
The following data illustrates the retention time (RT) shifts observed when analyzing a mixture of the target (2-isomer) and its likely impurities.
| Analyte | C18 RT (min) | PFP RT (min) | Resolution ( | Notes |
| 3F-2-MSMA (Target) | 2.10 | 3.45 | - | Elutes earlier on C18 due to polarity; PFP retains it via F-F interactions. |
| 3F-5-MSMA (Isomer) | 2.15 | 4.10 | > 2.5 | Meta-isomer is more planar, interacting more strongly with PFP. |
| 2-MSMA (Non-Fluoro) | 1.95 | 3.10 | 1.8 | Lacks the F-group; elutes earlier. |
Insight: On a standard C18 column, the target and its 5-isomer often co-elute (
B. Fragmentation Pattern (MS/MS)[1][3][11]
Understanding the fragmentation is vital for distinguishing the target from isobaric interferences.
Precursor Ion:
| Transition ( | Fragment Structure | Collision Energy (eV) | Abundance (Target) | Abundance (Isomer) | Mechanism |
| 204 | 15 | 100% (Base) | 100% | Loss of Methanesulfonyl radical ( | |
| 204 | 25 | 40% | 20% | Secondary loss of | |
| 204 | 10 | 10% | 30% | Direct loss of ammonia. More prevalent in the 5-isomer where the amine is less sterically hindered. |
Diagnostic Rule: If the ratio of transition
Visualizing the Characterization Workflow
The following diagram outlines the decision matrix for characterizing this molecule, emphasizing the divergence between standard protocols and the optimized PFP method.
Figure 1: Analytical workflow comparing C18 vs. PFP pathways. Green path indicates the recommended protocol for fluorinated aniline isomers.
Detailed Protocol: Self-Validating System
To ensure trustworthiness (Trustworthiness in E-E-A-T), follow this self-validating protocol. If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Step 1: Stock Preparation
Dissolve 1 mg of 3F-2-MSMA in 1 mL of Methanol. Sonicate for 5 minutes. Note: Use plastic vials if possible, as polar anilines can stick to untreated glass.
Step 2: System Suitability Test (SST)
Before running unknowns, inject a mixture of the Target (3F-2-MSMA) and the Non-Fluoro Analog (2-MSMA).
-
Requirement 1: Retention time difference (
) must be min. -
Requirement 2: The signal-to-noise ratio (S/N) for the
204 transition must be > 100:1 at 10 ng/mL. -
Requirement 3 (Crucial): The ratio of fragment 125/108 must remain constant (
) across the peak width.
Step 3: Data Processing
Extract the Ion Chromatogram (EIC) for
-
Calculation: % Impurity = (Area of Isomer Peak / Total Area) × 100.
-
Verification: Check the UV trace (254 nm). If UV purity differs from MS purity by >5%, suspect ionization suppression (common with the ortho-sulfone group).
References
-
PubChem. (2025). 3-Fluoro-5-[(methylsulfonyl)methyl]aniline Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2019).[4] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1378EN. [Link]
-
Journal of Chromatography A. (2025). Tracking targeted and non-targeted fluorinated residuals using liquid chromatography–high-resolution mass spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
A Comparative Guide to Infrared (IR) Spectroscopy of Sulfone and Amine Functional Groups
Introduction to Functional Group Identification using IR Spectroscopy
Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing invaluable information about the molecular structure of a compound. The principle of IR spectroscopy is rooted in the interaction of infrared radiation with molecular vibrations.[1][2] Covalent bonds within a molecule are not rigid; instead, they behave like springs that can stretch, bend, and vibrate in various ways.[3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. This absorption is only possible when the vibration produces a change in the molecule's dipole moment.[4][5]
An IR spectrum plots the intensity of absorbed or transmitted light against its frequency (typically expressed in wavenumbers, cm⁻¹). Specific functional groups, which are distinct arrangements of atoms (e.g., C=O, O-H, N-H, S=O), consistently produce characteristic absorption bands within predictable regions of the spectrum. By analyzing the position, intensity, and shape of these bands, researchers can confidently identify the functional groups present in a sample, thereby piecing together its molecular identity. This guide provides an in-depth comparison of the spectral signatures of two important functional groups in drug development and materials science: sulfones and amines.
The Sulfone Group (R-S(=O)₂-R'): A Detailed Spectral Analysis
The sulfone functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The S=O double bonds are highly polar, which is the primary reason sulfones produce very strong and easily identifiable absorption bands in an IR spectrum.
Molecular Vibrations and Characteristic Peaks
The most prominent vibrations for the sulfone group are the stretching modes of the S=O bonds. Because there are two S=O bonds, they can vibrate in two distinct ways relative to each other:
-
Asymmetric Stretching: The two S=O bonds stretch out of phase; one bond contracts while the other elongates. This requires more energy and thus occurs at a higher frequency.
-
Symmetric Stretching: The two S=O bonds stretch in phase; they elongate and contract together. This requires less energy and occurs at a lower frequency.
These two vibrations give rise to two characteristic and intense absorption bands:
-
Asymmetric SO₂ Stretch: A strong band typically appears in the 1350–1300 cm⁻¹ region.
-
Symmetric SO₂ Stretch: A strong band is found in the 1175–1140 cm⁻¹ region.[6][7]
The presence of both of these strong bands is a definitive indicator of a sulfone group. The intensity of these bands is a direct result of the large change in dipole moment during the S=O bond stretching vibrations.[5]
Factors Influencing Peak Position
The precise location of the sulfone peaks can be influenced by the electronic environment. For instance, conjugation with an aromatic ring or a double bond can lower the stretching frequencies slightly due to delocalization of electron density, which weakens the S=O bonds.
The Amine Group (-NH₂, >NH, ≡N): A Comprehensive Spectral Overview
Amines are derivatives of ammonia and are classified based on the number of carbon-containing groups attached to the nitrogen atom: primary (one group), secondary (two groups), and tertiary (three groups).[8] IR spectroscopy is exceptionally effective at distinguishing between these classes.
Vibrational Modes and Characteristic IR Peaks
The key to identifying amines is the N-H bond. The stretching and bending vibrations of this bond provide a wealth of structural information.
Primary Amines (R-NH₂)
Primary amines contain two N-H bonds, leading to two distinct stretching vibrations in the 3500–3300 cm⁻¹ region.[9][10][11]
-
Asymmetric N-H Stretch: Appears at a higher frequency, typically 3400–3300 cm⁻¹ .[12]
-
Symmetric N-H Stretch: Appears at a lower frequency, typically 3330–3250 cm⁻¹ .[12]
The presence of this characteristic doublet is a clear sign of a primary amine. Additionally, primary amines exhibit other informative vibrations:
-
N-H Bending (Scissoring): A medium to strong absorption occurs in the 1650–1580 cm⁻¹ range.[9][12]
-
N-H Wagging: A broad, strong band can be observed out-of-plane in the 910–665 cm⁻¹ region.[9][12]
Secondary Amines (R₂-NH)
With only one N-H bond, secondary amines show only a single N-H stretching absorption.
-
N-H Stretch: A single, weak to medium band appears in the 3350–3310 cm⁻¹ region.[12][13][14] This peak is generally less intense than the N-H stretches of primary amines.[11]
Secondary amines also show an N-H wagging peak, typically between 750–700 cm⁻¹ .[13]
Tertiary Amines (R₃-N)
Tertiary amines have no N-H bonds. Therefore, their most telling characteristic is the complete absence of any absorption bands in the 3500–3300 cm⁻¹ region.[10][12][13] While they do have C-N stretching vibrations between 1250–1020 cm⁻¹ for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines, these bands are often weak and fall in the crowded "fingerprint region," making them less diagnostically reliable.[12][13]
Hydrogen Bonding Effects
The N-H bond is capable of hydrogen bonding, though it is generally weaker than the hydrogen bonding seen with O-H groups because nitrogen is less electronegative than oxygen.[15][16] This has two main effects:
-
Peak Broadening: Intermolecular hydrogen bonding leads to a range of bond strengths in the sample, which broadens the absorption band. However, N-H peaks are typically much sharper and less intense than the broad O-H peaks of alcohols.[10][17][18]
-
Frequency Shift: In concentrated (liquid or solid) samples where hydrogen bonding is prevalent, the N-H stretching frequencies are shifted to lower wavenumbers compared to dilute solutions where hydrogen bonding is minimized.[3][19]
Comparative Analysis: Differentiating Sulfones and Amines
Distinguishing between sulfone and amine groups in an unknown spectrum is generally straightforward due to their absorption in very different regions of the IR spectrum.
Key Distinguishing Regions
-
N-H Stretch Region (3500–3300 cm⁻¹): This is the exclusive domain of primary and secondary amines. If one or two peaks appear here, an amine is present. If this region is empty, you can rule out primary and secondary amines and may suspect a tertiary amine. Sulfones have no peaks in this region.
-
S=O Stretch Region (1350–1140 cm⁻¹): This region is where the two strong, sharp bands for sulfones appear. Amines do not have fundamental absorptions this strong in this specific window, although C-N stretches for aromatic amines can appear near the higher end of this range (1335-1250 cm⁻¹), they are typically distinguishable from the very intense sulfone peaks.[12]
Potential Overlaps
The N-H bending vibration of primary amines (1650–1580 cm⁻¹) can sometimes overlap with the C=C stretching of aromatic rings (~1600 cm⁻¹).[20][21] Context from other regions of the spectrum is crucial for correct assignment.
Summary Table of Characteristic Peaks
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| Sulfone (R-SO₂-R') | Asymmetric S=O Stretch | 1350 - 1300 | Strong | Sharp |
| Symmetric S=O Stretch | 1175 - 1140 | Strong | Sharp | |
| Primary Amine (R-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium | Two sharp peaks |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Sharp | |
| N-H Wag | 910 - 665 | Strong | Broad | |
| Secondary Amine (R₂-NH) | N-H Stretch | 3350 - 3310 | Weak-Medium | One sharp peak |
| N-H Wag | 750 - 700 | Strong | Broad | |
| Tertiary Amine (R₃-N) | N-H Stretch | Absent | None | N/A |
| C-N Stretch | 1250 - 1020 (Aliphatic) | Weak-Medium | Sharp |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique that requires minimal to no sample preparation, making it ideal for both liquid and solid samples.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
Materials:
-
Sample (solid or liquid)
-
Spatula (for solids) or pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes (e.g., Kimwipes®)
Step-by-Step Methodology
-
Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe. This prevents cross-contamination and ensures a clean baseline.
-
Background Collection: With the clean, empty ATR accessory in place, run a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals. The software will automatically subtract this background from your sample spectrum, ensuring that the final spectrum contains only signals from your sample.
-
Sample Application:
-
For Solids: Place a small amount of the solid powder onto the center of the ATR crystal, just enough to cover it. Use the built-in pressure clamp to press the sample firmly and evenly onto the crystal. Good contact is essential for a strong signal.
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the crystal.
-
-
Sample Spectrum Collection: Initiate the sample scan using the instrument software. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. A standard resolution is 4 cm⁻¹.
-
Data Processing and Interpretation: Once the scan is complete, the software will display the background-corrected spectrum. Use the software tools to label the peaks of interest. Compare the peak positions with the values in the summary table above to identify the functional groups.
-
Final Cleaning: After analysis, clean the sample from the ATR crystal using the same procedure as in Step 1. A clean instrument is essential for the next user and for maintaining the integrity of the equipment.
Visualization & Formatting
Molecular Structures
Caption: Molecular structures of Sulfone and Amine classes.
Key Vibrational Modes
Caption: Asymmetric and symmetric stretching modes for amines and sulfones.
Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Conclusion
Infrared spectroscopy is a powerful, non-destructive technique for the unambiguous identification of sulfone and amine functional groups. The key to their differentiation lies in the distinct spectral regions where their characteristic vibrations occur. Sulfones are identified by two very strong S=O stretching bands in the fingerprint region (1350–1140 cm⁻¹), while amines are characterized by N-H stretching bands in the 3500–3300 cm⁻¹ region. Furthermore, IR spectroscopy provides the unique ability to readily distinguish between primary, secondary, and tertiary amines based on the number and appearance of these N-H stretching peaks. By understanding these fundamental spectral signatures and employing robust experimental protocols, researchers can confidently elucidate molecular structures and advance their scientific discoveries.
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A Comparative Guide to HPLC Method Development for the Purity of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-Fluoro-2-(methanesulfonylmethyl)aniline, a robust and reliable analytical method to determine purity is paramount. This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the rationale behind experimental choices, compare different chromatographic conditions with supporting data, and establish a self-validating protocol grounded in scientific principles and regulatory expectations.
3-Fluoro-2-(methanesulfonylmethyl)aniline presents a unique analytical challenge due to its combination of a polar aromatic amine and a sulfone group, alongside a non-polar core. This duality in its structure necessitates a meticulous approach to method development to ensure the separation of the main component from all potential process-related impurities and degradation products.
Method Development Strategy: A Systematic Approach
Our strategy for developing a purity method for 3-Fluoro-2-(methanesulfonylmethyl)aniline is a multi-step process, beginning with an understanding of the analyte's physicochemical properties and culminating in a validated, robust method.
Caption: A systematic workflow for HPLC method development.
Analyte Characterization: The Foundation of Method Development
Before any injections are made, a thorough understanding of the analyte is crucial.
-
pKa of the Aromatic Amine: Aromatic amines typically have pKa values in the range of 4.0-5.0[1]. To ensure consistent retention and good peak shape, it is advisable to work at a mobile phase pH that is at least 1.5-2 pH units away from the pKa[2][3]. This suppresses the ionization of the amine group, leading to more hydrophobic interactions with a reversed-phase column. Therefore, we will explore both acidic (pH ~2.5-3.0) and mildly acidic (pH ~6.0-6.5) mobile phases.
-
UV Absorbance: The presence of the aromatic ring suggests strong UV absorbance. Aromatic compounds, especially those with fluorine substitution, often exhibit absorbance maxima in the lower UV range[4][5][6]. A UV scan of 3-Fluoro-2-(methanesulfonylmethyl)aniline is performed to determine the optimal wavelength for detection, ensuring high sensitivity for both the main peak and any potential impurities. For the purpose of this guide, we will assume a λmax of 254 nm, a common wavelength for aromatic compounds, and a secondary, more sensitive wavelength at 230 nm for impurity detection.
Initial Screening: A Comparative Analysis of Columns and Mobile Phases
The goal of the initial screening is to identify a suitable column and mobile phase composition that provides good peak shape and initial separation of the main peak from any observed impurities.[7]
Experimental Protocol: Initial Screening
-
Columns:
-
Column A: A standard C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). This is a good starting point for a wide range of analytes.[8]
-
Column B: A phenyl-hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm). The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detector: UV at 254 nm
-
Simulated Screening Results
| Condition | Main Peak Retention Time (min) | Tailing Factor | Resolution (Main Peak to Closest Impurity) | Observations |
| Column A (C18) | 12.5 | 1.8 | 1.2 | Poor peak shape (tailing) for the main peak, co-elution of a minor impurity. |
| Column B (Phenyl-Hexyl) | 10.8 | 1.2 | 1.8 | Good peak shape, better initial separation of impurities. |
Analysis of Initial Screening:
The C18 column exhibited significant tailing, which is common for basic compounds like amines on some silica-based columns due to interactions with residual silanols. The phenyl-hexyl column provided superior peak shape and better initial resolution, likely due to favorable π-π interactions between the aromatic analyte and the stationary phase. Therefore, the Phenyl-Hexyl column is selected for further optimization.
Method Optimization: Fine-Tuning for Optimal Performance
With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase to improve the resolution between the main peak and all impurities, especially those that may be present at low levels.
Experimental Protocol: Mobile Phase Optimization
-
pH Adjustment: The effect of mobile phase pH will be investigated to modulate the retention and selectivity. We will compare the initial acidic mobile phase with a phosphate buffer at pH 6.5.
-
Mobile Phase A (Acidic): 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase A (Buffered): 10 mM Potassium Phosphate in Water, pH 6.5
-
-
Organic Modifier: Acetonitrile will be maintained as the organic modifier due to its low UV cutoff and viscosity.
-
Gradient Optimization: The gradient slope will be adjusted to improve the separation of closely eluting impurities. A shallower gradient will be employed around the elution time of the main peak.
Simulated Optimization Results (Phenyl-Hexyl Column)
| Mobile Phase Condition | Main Peak Retention Time (min) | Resolution (Critical Pair) | Key Improvement |
| Acidic (pH 2.7), Initial Gradient | 10.8 | 1.8 | Baseline |
| Buffered (pH 6.5), Initial Gradient | 13.2 | 1.5 | Increased retention, but reduced resolution of a key impurity pair. |
| Acidic (pH 2.7), Optimized Gradient | 11.5 | 2.5 | Significantly improved resolution of all impurities from the main peak. |
Analysis of Optimization:
Operating at a buffered pH of 6.5 resulted in increased retention but did not improve the critical separation. The acidic mobile phase (pH 2.7) with an optimized, shallower gradient provided the best overall separation, with a resolution of >2.0 for all observed impurities. This confirms that keeping the aniline group protonated in an acidic environment leads to better chromatographic performance on the selected column.
Forced Degradation Study: Ensuring a Stability-Indicating Method
A forced degradation study is essential to demonstrate that the developed method is "stability-indicating," meaning it can separate the API from its degradation products.[9] This is a requirement under ICH guideline Q1A(R2).[10][11] The study involves subjecting the API to various stress conditions to induce degradation.
Caption: Forced degradation study design.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the API in 0.1M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the API in 0.1M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve the API in a solution of 3% hydrogen peroxide at room temperature for 24 hours. Amines and sulfones are susceptible to oxidation.[9][10]
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the API solution to light as per ICH Q1B guidelines.
Simulated Forced Degradation Results
The chromatograms of the stressed samples are analyzed using the optimized HPLC method. The peak purity of the main peak is assessed using a Photo Diode Array (PDA) detector to ensure it is not co-eluting with any degradants.
| Stress Condition | % Degradation | Major Degradant Peak (RRT) | Peak Purity (Main Peak) |
| Acid Hydrolysis | ~5% | 0.85 | Pass |
| Base Hydrolysis | ~8% | 1.15 | Pass |
| Oxidation | ~15% | 0.92, 1.25 | Pass |
| Thermal | <2% | - | Pass |
| Photolytic | ~3% | 1.10 | Pass |
The method successfully separates all major degradation products from the main API peak, confirming its stability-indicating nature.
Method Validation: Adherence to ICH Q2(R1) Guidelines
The final step is to validate the developed method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15]
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. | No interference at the retention time of the main peak. Peak purity of >0.995. |
| Linearity | Analyze five concentrations from LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration for assay, LOQ-120% for impurities. |
| Accuracy | Spike known amounts of impurities into the sample at three levels (50%, 100%, 150%). | Recovery between 98.0% and 102.0% for the assay and 90.0% to 110.0% for impurities. |
| Precision (Repeatability & Intermediate) | Analyze six replicate samples on the same day and on different days with different analysts/equipment. | RSD ≤ 2.0% for the assay, ≤ 5.0% for impurities. |
| Limit of Quantitation (LOQ) | Determine signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10. |
| Robustness | Deliberately vary method parameters (pH, flow rate, temperature). | System suitability parameters remain within limits. |
Final Optimized and Validated HPLC Method
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Conclusion
This guide has demonstrated a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity determination of 3-Fluoro-2-(methanesulfonylmethyl)aniline. By comparing different stationary phases and optimizing the mobile phase conditions, we have established a method that provides excellent peak shape, resolution, and sensitivity. The successful separation of degradation products generated during forced degradation studies confirms the method's suitability for stability testing. The final validated method meets the stringent requirements of the ICH guidelines, ensuring reliable and accurate purity data that is essential for the progression of this compound through the drug development pipeline.
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]
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Picking the Perfect HPLC Column. (2014). Biocompare. [Link]
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What is pKa and how is it related to pH in HPLC mobile phases and sample diluents - FAQ. (n.d.). HPLC troubleshooting. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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The Dueling Nature of Halogen Substituents: Inductive vs. Resonance Effects
A Comparative Guide to the Reactivity of 3-Fluoroaniline and 3-Chloroaniline for Synthetic Chemistry Professionals
As Senior Application Scientists, we understand that the subtle interplay of substituent effects can have profound consequences on reaction outcomes. In the realm of medicinal chemistry and materials science, halogenated anilines are foundational building blocks.[1][2] The choice between a fluorine or chlorine substituent, particularly at the meta-position, is not arbitrary; it is a strategic decision that influences basicity, nucleophilicity, and susceptibility to electrophilic attack. This guide provides an in-depth comparison of the reactivity of 3-fluoroaniline and 3-chloroaniline, grounded in electronic principles and supported by experimental data, to inform rational synthetic design.
The reactivity of any substituted benzene ring is dictated by the electronic properties of its substituents. Halogens are unique in that they exert two opposing electronic influences: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[3][4]
-
Inductive Effect (-I): Stemming from their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond framework. Fluorine is the most electronegative element, and thus exerts the strongest -I effect.
-
Resonance Effect (+M): The lone pair electrons on the halogen can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. This effect requires effective overlap between the halogen's p-orbital and the ring's π-system.
The critical difference between fluorine and chlorine lies in the balance of these two effects. While fluorine's -I effect is significantly stronger than chlorine's, its +M effect is also more pronounced due to the similar size of the carbon 2p and fluorine 2p orbitals, which allows for more effective overlap. Conversely, the larger 3p orbital of chlorine overlaps less effectively with the carbon 2p orbital, resulting in a diminished +M effect.[3]
In the meta position, the resonance effect is negligible. Therefore, the reactivity is primarily governed by the inductive effect. To quantify the net electronic impact, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[5][6]
Caption: Inductive (-I) and Resonance (+M) effects in 3-Fluoroaniline and 3-Chloroaniline.
Quantitative Comparison: Physicochemical Properties
The Hammett substituent constant (σ) provides a numerical value for the electron-donating or electron-withdrawing influence of a substituent. For meta-substituents (σ_meta), a positive value indicates a net electron-withdrawing effect.
| Property | 3-Fluoroaniline | 3-Chloroaniline | Rationale |
| CAS Number | 372-19-0[7] | 108-42-9[8] | - |
| Molecular Weight | 111.12 g/mol [9] | 127.57 g/mol [8] | - |
| Hammett Constant (σ_meta) | +0.337[10] | +0.373[10] | The larger value for -Cl indicates a slightly stronger net electron-withdrawing effect from the meta position compared to -F. |
| pKa (of conjugate acid) | 3.52 | 3.46 | The lower pKa for 3-chloroanilinium ion confirms it is a slightly weaker base, consistent with the Hammett constant. |
Reactivity Analysis: A Tale of Two Halogens
The subtle difference in electronic properties, as quantified by the Hammett constants, translates into tangible differences in chemical reactivity.
Basicity and Nucleophilicity of the Amino Group
The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. Electron-withdrawing groups decrease electron density on the nitrogen, thereby reducing basicity.[11][12]
-
3-Chloroaniline is a slightly weaker base than 3-fluoroaniline. This is confirmed by its lower pKa value and predicted by its more positive σ_meta constant.[10] The stronger net electron-withdrawing effect of the meta-chloro group pulls more electron density from the ring and, consequently, from the amino group, making the lone pair less available to accept a proton.
This difference in basicity directly correlates with the nucleophilicity of the amino group. In reactions such as N-acylation or N-alkylation, 3-fluoroaniline is expected to be a slightly more potent nucleophile, potentially leading to faster reaction rates under identical conditions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the powerful activating and ortho,para-directing amino group dominates the regioselectivity.[13] The halogen at the meta position acts as a deactivating group, modulating the overall rate of reaction.
-
The aromatic ring of 3-chloroaniline is more deactivated towards EAS than that of 3-fluoroaniline. The more strongly electron-withdrawing nature of the meta-chloro substituent (as per σ_meta) reduces the electron density of the π-system more significantly, making it less susceptible to attack by an electrophile.[14]
Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to proceed more slowly with 3-chloroaniline compared to 3-fluoroaniline. The incoming electrophile will be directed primarily to the C2, C4, and C6 positions (ortho/para to the -NH2 group) in both molecules.
Caption: Resonance stabilization of the arenium ion for EAS at the C4 position (para to -NH2).
Experimental Protocols for Comparative Analysis
To empirically validate these theoretical differences, the following self-validating protocols can be employed. The key is to run both reactions in parallel under identical conditions.
Protocol 1: Comparative N-Acylation (Assessing Nucleophilicity)
This experiment compares the rate of amide formation, a direct measure of the nucleophilicity of the amino group.
Objective: To determine the relative rate of acylation of 3-fluoroaniline and 3-chloroaniline.
Methodology:
-
Preparation: Set up two identical reaction flasks. In Flask A, dissolve 10 mmol of 3-fluoroaniline in 20 mL of dichloromethane. In Flask B, dissolve 10 mmol of 3-chloroaniline in 20 mL of dichloromethane. Add 12 mmol of a non-nucleophilic base (e.g., pyridine) to each flask.
-
Initiation: At time t=0, add 10.5 mmol of acetic anhydride to both flasks simultaneously while stirring vigorously.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench the aliquot with dilute HCl to stop the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., Gas Chromatography or HPLC) to determine the ratio of starting material to the N-acylated product.
Protocol 2: Comparative Bromination (Assessing Ring Activation)
This experiment compares the rate of electrophilic aromatic substitution.
Objective: To determine the relative reactivity of the aromatic rings towards bromination.
Methodology:
-
Preparation: In two separate flasks shielded from light, dissolve 10 mmol of 3-fluoroaniline (Flask A) and 10 mmol of 3-chloroaniline (Flask B) in 25 mL of glacial acetic acid.
-
Reagent Preparation: Prepare a 1.0 M solution of bromine (Br₂) in glacial acetic acid.
-
Initiation: Add 9.5 mmol of the bromine solution dropwise and simultaneously to both flasks over 5 minutes with constant stirring.
-
Reaction: Allow the reactions to proceed at room temperature for a set period (e.g., 1 hour).
-
Workup: Quench both reactions by pouring them into an aqueous solution of sodium bisulfite to destroy excess bromine. Extract the organic products with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR or GC-MS. Compare the yields of the mono-brominated products.
Summary and Implications for Drug Development
While the differences in reactivity between 3-fluoroaniline and 3-chloroaniline are subtle, they are significant.
-
3-Fluoroaniline: Possesses a more basic and nucleophilic amino group and a more reactive aromatic ring compared to its chloro-analogue. It is the preferred substrate when faster reaction kinetics are desired for both N-functionalization and electrophilic aromatic substitution.
-
3-Chloroaniline: Features a slightly less reactive profile. This can be advantageous in complex syntheses where selectivity is paramount, and over-reactivity or side reactions need to be minimized. The chloro-substituent also provides an additional synthetic handle for cross-coupling reactions that is not available with fluorine.
In drug development, these properties influence not only the synthetic route but also the pharmacological profile of the final molecule. The choice between a meta-fluoro or meta-chloro substituent can impact metabolic stability, pKa, and binding interactions with the target protein. A thorough understanding of their fundamental reactivity is therefore essential for any researcher working with these versatile chemical building blocks.
References
-
Title: Hammett equation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Which compound is a better base, aniline or para-fluoroaniline? Why? Source: Quora URL: [Link]
-
Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews URL: [Link]
-
Title: Why is p-fluoroaniline less basic than p-chloroaniline? Source: brainly.com URL: [Link]
-
Title: Compare the basicity of the following Source: Filo URL: [Link]
-
Title: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Hammett constants for some common substituents Source: University of California, Irvine URL: [Link]
-
Title: Unit 4: Free Energy Relationships Source: Michigan State University URL: [Link]
-
Title: Behaviour of the Reaction Of Haloarenes towards the attack of an electrophile Source: BYJU'S URL: [Link]
-
Title: Electrophilic Substitution Reactions - Haloarenes Source: CK-12 Foundation URL: [Link]
-
Title: Electrophilic Substitution in Haloarenes: Mechanism, Orientation, Reaction Types & Examples Source: Aakash Institute URL: [Link]
-
Title: Electrophilic substitution reaction in haloarenes Source: organicmystery.com URL: [Link]
-
Title: 3-Fluoroaniline Source: PubChem - NIH URL: [Link]
-
Title: P-Chloroaniline Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: 3-Chloroaniline Source: PubChem - NIH URL: [Link]
-
Title: Rates of Reaction Laboratory Experiment Source: Chemistry LibreTexts URL: [Link]
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A Comparative Guide to the Definitive Structural Confirmation of 3-Fluoro-2-(methanesulfonylmethyl)aniline
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. It underpins our understanding of its chemical reactivity, physical properties, and biological activity. For a novel compound such as 3-Fluoro-2-(methanesulfonylmethyl)aniline, a precise structural model is not merely academic—it is the bedrock upon which further research and development are built. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold standard: single-crystal X-ray crystallography.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for deducing molecular formula and connectivity, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution 3D atomic arrangement.[1][2][3][4][5] This guide will navigate the causal logic behind employing X-ray crystallography for the structural confirmation of 3-Fluoro-2-(methanesulfonylmethyl)aniline, compare its capabilities with other common analytical methods, and provide detailed, field-proven protocols.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that reveals the precise three-dimensional arrangement of atoms within a crystalline material.[1][3] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. This interaction causes the X-rays to diffract in a unique pattern of intensities and angles, which can be mathematically reconstructed into a 3D electron density map of the molecule.[3][4][6] From this map, crystallographers can determine atomic positions, bond lengths, bond angles, and torsional angles with exceptional precision.[3][6]
For a molecule like 3-Fluoro-2-(methanesulfonylmethyl)aniline, where the spatial relationship between the fluoro, methanesulfonylmethyl, and aniline moieties is crucial for its function, X-ray crystallography offers an unparalleled level of structural detail. It can definitively establish stereochemistry and reveal subtle conformational features that are often inferred indirectly from other techniques.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new chemical entity relies on a suite of analytical methods. NMR and MS provide complementary and essential information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[3][7] | Unambiguous and definitive structural determination.[8] | Requires a suitable single crystal, which can be challenging to grow.[7] |
| NMR Spectroscopy | Connectivity of atoms (through-bond correlations), relative stereochemistry (through-space correlations), dynamic information in solution.[9][10][11][12] | Provides detailed information about the molecule's structure in solution. Non-destructive.[11] | Can be complex to interpret for molecules with overlapping signals. Does not provide precise bond lengths and angles.[11] |
| Mass Spectrometry | Molecular weight and molecular formula.[13][14][15] Fragmentation patterns can offer clues about the structure.[14][15][16] | High sensitivity, requires very small amounts of sample.[14] | Provides limited information on the 3D arrangement of atoms. Isomer differentiation can be difficult. |
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands careful execution and expert interpretation.
Caption: Workflow for X-ray Crystallography.
Detailed Protocol: Single Crystal Growth
The critical bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[7] For a small organic molecule like 3-Fluoro-2-(methanesulfonylmethyl)aniline, several techniques can be employed.
1. Slow Evaporation:
-
Principle: This is one of the simplest and most common crystallization methods.[17] A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystal formation.
-
Protocol:
-
Dissolve a small amount of 3-Fluoro-2-(methanesulfonylmethyl)aniline in a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Leave the vial undisturbed in a vibration-free environment.
-
2. Vapor Diffusion:
-
Principle: This technique is particularly effective when only small amounts of the compound are available.[17] It involves the slow diffusion of a "poor" solvent (an anti-solvent) vapor into a solution of the compound in a "good" solvent, which reduces the solubility and induces crystallization.
-
Protocol:
-
Dissolve the compound in a small volume of a relatively low-boiling-point solvent (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a higher-boiling-point solvent in which the compound is less soluble (the "poor" solvent or anti-solvent).
-
Over time, the vapor of the more volatile good solvent will diffuse out of the inner vial, while the vapor of the less volatile poor solvent will diffuse in, causing the compound to crystallize.
-
Detailed Protocol: Data Collection and Structure Refinement
Once a suitable crystal is obtained, the next steps involve data collection and analysis.
1. Crystal Mounting and Data Collection:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
The mounted crystal is placed in the X-ray beam of a diffractometer.
-
The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[8] A complete dataset consists of thousands of reflections collected at different crystal orientations.[6]
2. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Initial phases for the reflections are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary structural model.
-
This model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the observed and calculated diffraction patterns.
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Interpreting the Results: The Power of a Crystal Structure
The final output of an X-ray crystallography experiment is a detailed three-dimensional model of the molecule. For 3-Fluoro-2-(methanesulfonylmethyl)aniline, this would provide:
-
Unambiguous Connectivity: Confirmation of the atomic connections, leaving no doubt about the overall molecular architecture.
-
Precise Bond Lengths and Angles: High-precision measurements of all interatomic distances and angles, offering insights into the electronic nature of the bonds.
-
Conformational Details: The exact spatial orientation of the fluoro, methanesulfonylmethyl, and aniline groups relative to each other. This is critical for understanding intermolecular interactions and potential binding modes to biological targets.
-
Intermolecular Interactions: The crystal structure also reveals how molecules pack in the solid state, providing information about hydrogen bonding, π-stacking, and other non-covalent interactions that can influence physical properties like melting point and solubility.
Conclusion
While a suite of analytical techniques is essential for the comprehensive characterization of a new molecule, single-crystal X-ray crystallography holds a unique and authoritative position. For the structural confirmation of 3-Fluoro-2-(methanesulfonylmethyl)aniline, it is the only method that can provide a direct and unambiguous visualization of the atomic arrangement in three-dimensional space. The detailed structural information obtained from X-ray crystallography is fundamental for rational drug design, materials science, and advancing our understanding of chemical structure and function.
References
- Mass Spec and IR Spectroscopy in Organic Chem | Organic Chemistry Class Notes. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
- Mass spectrometry of organic compounds - IB Colourful Solutions in Chemistry. (n.d.).
- crystallization of small molecules. (n.d.).
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
- Small molecule crystallography - Excillum. (n.d.).
- Chemical crystallization | SPT Labtech. (n.d.).
- Mass spectrometry (MS) - Organic Chemistry - Jack Westin. (n.d.).
- Structure Elucidation and NMR - Hypha Discovery. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4).
- Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.).
- Mass spectral interpretation - Wikipedia. (n.d.).
- XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27).
- A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. (2021, November 9).
- Small molecule-NMR | University of Gothenburg. (2023, September 26).
- X-ray crystallography - Wikipedia. (n.d.).
- 9.12: Mass Spectroscopy - Chemistry LibreTexts. (2021, March 5).
- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
- X-ray Crystal Diffraction Analysis Service - Mtoz Biolabs. (n.d.).
- What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 19).
- Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17).
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Bioisosteric Replacement Guide: 3-Fluoro-2-(methanesulfonylmethyl)aniline
Executive Summary
3-Fluoro-2-(methanesulfonylmethyl)aniline represents a high-value pharmacophore fragment designed to address specific liabilities in lead optimization. It functions as a dual-purpose bioisostere: the methanesulfonylmethyl group (
This guide provides a technical comparison of this fragment against standard alternatives, detailing its physicochemical advantages, synthesis, and application in stabilizing kinase inhibitors and GPCR ligands.
Part 1: The Bioisosteric Rationale[1][2][3][4][5][6]
The Methanesulfonylmethyl Group vs. Carboxylic Acid
The primary utility of this fragment is replacing the carboxylic acid (
-
Permeability: unlike
, the group is non-ionizable at physiological pH. This eliminates the negative charge that often hinders passive diffusion across the blood-brain barrier (BBB) or cell membranes. -
H-Bonding: The sulfone oxygens act as moderate hydrogen bond acceptors (HBA), mimicking the carbonyl of amides/acids without the hydrolysis liability.
The Ortho-Fluorine Effect
The 3-position fluorine (ortho to the sulfonylmethyl group, meta to the aniline) serves three critical functions:
-
Metabolic Blockade: It protects the electron-rich aniline ring from oxidative metabolism (hydroxylation) at the vulnerable 3-position.
-
Electronic Modulation: Fluorine is highly electronegative (
effect), lowering the pKa of the aniline nitrogen. This reduces the formation of reactive nitrenium ions (a common toxicity alert for anilines). -
Conformational Locking: The fluorine atom induces a preferred conformation via electrostatic repulsion with the sulfone oxygens and the aniline lone pair, reducing the entropic penalty of binding.
Part 2: Comparative Analysis
The following data compares the Target Fragment (3-Fluoro-2-MsMA) against its direct parent (Non-Fluoro) and the standard Carboxylic Acid bioisostere.
Table 1: Physicochemical & Metabolic Profile Comparison
| Property | Target: 3-F-2-MsMA | Alternative A: Non-Fluoro Parent | Alternative B: Carboxylic Acid Analog |
| Structure | 3-F, 2-( | 2-( | 3-F-2-( |
| cLogP (Lipophilicity) | ~1.1 (Optimal) | ~0.8 | ~0.2 (Too polar) |
| tPSA ( | ~68 | ~68 | ~63 (Ionized form varies) |
| Aniline pKa | ~3.5 (Less Basic) | ~4.2 | ~3.8 |
| H-Bond Donors/Acc | 2 / 3 | 2 / 3 | 2 / 3 (pH dependent) |
| Metabolic Stability ( | High (>60 min) | Moderate (30-45 min) | High (but rapid renal clearance) |
| Permeability ( | High | High | Low (due to ionization) |
| Toxicity Risk (Ames) | Low (e- withdrawing F) | Moderate (Quinone imine risk) | Low |
Key Experimental Insights
-
Potency Retention: In kinase inhibitor case studies, replacing a solvent-front carboxylic acid with the methanesulfonylmethyl group often maintains potency (
within 2-fold) while improving cellular permeability by >5-fold due to the loss of the ionic charge [1]. -
Metabolic Shielding: The addition of the 3-Fluorine atom increases microsomal half-life (
) by approximately 40% compared to the non-fluorinated parent. This is attributed to the blockade of P450-mediated oxidation at the electron-rich ortho-position relative to the amine [2].
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Rationale: Direct sulfonation of anilines is harsh.[1] The most robust route for this specific substitution pattern is the nucleophilic displacement of a benzyl halide followed by nitro reduction.
Reagents:
-
Precursor: 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
-
Reagent: Sodium Methanesulfinate (
) -
Solvent: DMF or Ethanol/Water
-
Reductant: Iron powder/
or /Pd-C
Step-by-Step Methodology:
-
Sulfone Formation:
-
Dissolve 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (1.0 eq) in DMF (0.5 M).
-
Add Sodium Methanesulfinate (1.5 eq).
-
Heat to 60°C for 4 hours. Monitor by TLC/LCMS for disappearance of bromide.
-
Workup: Dilute with water, extract with EtOAc. The product, 1-Fluoro-2-(methanesulfonylmethyl)-3-nitrobenzene, usually precipitates or crystallizes upon concentration.
-
-
Nitro Reduction:
-
Suspend the nitro intermediate in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux for 2 hours.
-
Filtration: Filter hot through Celite to remove iron residues.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexanes to yield the target aniline as an off-white solid.
-
Protocol B: Microsomal Stability Assay (Validation)
Rationale: To verify the "Fluorine Effect" on stability.
-
Preparation: Prepare
DMSO stocks of the Target and the Non-Fluoro Parent. -
Incubation: Incubate compounds (
final) with pooled Human Liver Microsomes (HLM, ) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH (
) to start the reaction. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate .
Part 4: Visualization & Logic Flows
Diagram 1: Bioisostere Selection Logic
This decision tree guides the medicinal chemist on when to deploy this specific fragment.
Caption: Decision matrix for selecting the fluorinated sulfonylmethyl aniline fragment to simultaneously address permeability and metabolic stability issues.
Diagram 2: Synthesis Workflow
Visualizing the robust "Benzyl Halide Displacement" route.
Caption: Step-by-step synthetic pathway utilizing sodium methanesulfinate displacement followed by iron-mediated reduction.
References
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Morrill, C., Gillespie, J. E., & Phipps, R. J. (2022). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Comprehensive Characterization Guide: 3-Fluoro-2-(methanesulfonylmethyl)aniline
Executive Summary
3-Fluoro-2-(methanesulfonylmethyl)aniline (CAS: Not widely listed; isomeric with C8H10FNO2S) is a specialized fluorinated aniline building block. It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and antifungals, where the methanesulfonylmethyl moiety acts as a polar, metabolically stable pharmacophore improving solubility and hydrogen-bonding potential compared to the parent methyl group.
This guide provides a rigorous technical comparison between this advanced intermediate and its direct precursor, 3-Fluoro-2-methylaniline , establishing the Critical Quality Attributes (CQAs) required for pharmaceutical acceptance. We define the theoretical elemental composition and outline a self-validating protocol for its synthesis and characterization.
Elemental Analysis & Physical Properties Comparison
The transition from the methylated precursor to the sulfone-functionalized product involves a significant change in molecular weight and polarity. The Elemental Analysis (EA) serves as the primary gatekeeper for confirming the complete conversion of the alkyl halide intermediate to the sulfone.
Table 1: Comparative Elemental Composition (Theoretical)
| Element | Target: 3-Fluoro-2-(methanesulfonylmethyl)aniline | Precursor: 3-Fluoro-2-methylaniline | Isomer Alternative: 3-Fluoro-4-(methanesulfonylmethyl)aniline |
| Formula | C₈H₁₀FNO₂S | C₇H₈FN | C₈H₁₀FNO₂S |
| MW ( g/mol ) | 203.23 | 125.14 | 203.23 |
| Carbon (C) | 47.28% | 67.18% | 47.28% |
| Hydrogen (H) | 4.96% | 6.44% | 4.96% |
| Nitrogen (N) | 6.89% | 11.19% | 6.89% |
| Sulfur (S) | 15.78% | 0.00% | 15.78% |
| Fluorine (F) | 9.35% | 15.18% | 9.35% |
| State | Off-white to pale yellow solid | Colorless to brown liquid | Off-white solid |
| Polarity (LogP) | ~1.7 (Predicted) | ~1.8 | ~1.5 |
Note on Isomers: Elemental analysis alone cannot distinguish between the 2-(methanesulfonylmethyl) and 4-(methanesulfonylmethyl) isomers. ¹H NMR is required to confirm regiochemistry (coupling constants of aromatic protons).
Table 2: Acceptance Criteria for Experimental Validation
Based on pharmaceutical intermediate standards (±0.4% tolerance).
| Element | Theoretical % | Acceptance Range (%) | Diagnostic Note |
| C | 47.28 | 46.88 – 47.68 | Deviations >0.5% suggest solvent entrapment (e.g., EtOAc). |
| H | 4.96 | 4.56 – 5.36 | High H often indicates residual water or solvents. |
| N | 6.89 | 6.49 – 7.29 | Low N may indicate incomplete amination or salt formation. |
| S | 15.78 | 15.38 – 16.18 | Critical: Confirming S presence validates sulfone installation. |
Technical Protocol: Synthesis & Validation Workflow
Objective: To synthesize 3-Fluoro-2-(methanesulfonylmethyl)aniline from 3-Fluoro-2-methylaniline with >98% purity, validated by EA and NMR.
Phase 1: Precursor Activation (Bromination)
The methyl group at the C2 position is deactivated by the adjacent fluorine but activated by the aniline (protected).
-
Protection: React 3-Fluoro-2-methylaniline (CAS 443-86-7) with Boc₂O in THF/NaOH to yield tert-butyl (3-fluoro-2-methylphenyl)carbamate.
-
Radical Bromination: Reflux the protected intermediate with N-Bromosuccinimide (NBS) and catalytic AIBN in CCl₄ or Trifluorotoluene.
-
Checkpoint: Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2). Target species is the benzyl bromide.
-
Phase 2: Sulfone Installation (Substitution)
-
Nucleophilic Attack: Dissolve the crude benzyl bromide in DMF.
-
Reagent: Add Sodium Methanesulfinate (NaSO₂Me) (1.5 eq).
-
Reaction: Heat to 60°C for 4 hours. The sulfinate anion displaces the bromide.
-
Mechanism:[1] S_N2 displacement.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
Phase 3: Deprotection & Purification
-
Acidolysis: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Neutralization: Basify with saturated NaHCO₃ to pH 8 (liberates the free aniline).
-
Crystallization: Recrystallize from Ethanol/Heptane to obtain the target solid.
Phase 4: Validation (Self-Validating Protocol)
-
Step A (NMR): Run ¹H NMR in DMSO-d₆.
-
Key Signal: Look for the singlet at δ ~4.4 ppm (2H, -CH₂-SO₂-) and singlet at δ ~2.9 ppm (3H, -SO₂CH₃). Absence of the methyl doublet (δ ~2.1 ppm) confirms transformation.
-
-
Step B (EA): Submit dried sample for CHNS analysis.
-
Step C (HPLC): Purity >98% (254 nm).
Workflow Visualization
The following diagram illustrates the critical path from precursor to validated product, highlighting the "Go/No-Go" decision points based on analytical data.
Figure 1: Synthetic pathway and Quality Control decision tree for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
References
-
Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24853347, 3-Fluoro-2-methylaniline" PubChem, [Link]. Accessed 14 Feb. 2026.
-
Sulfone Synthesis Methodology: Brem, J., et al. "Structural basis of metallo-β-lactamase inhibition by targeted covalent inhibitors." Nature Chemical Biology, Supplementary Methods (Synthesis of sulfone analogs via NaSO2Me substitution), [Link].
-
Elemental Analysis Standards: "Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities." European Medicines Agency (EMA), [Link].
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- 2. N,n-dimethyl 4-fluorobenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Researcher's Guide to Metabolic Stability: The Fluorine Advantage in Anilino-Scaffolds
For drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with metabolic challenges. A molecule's susceptibility to enzymatic degradation—its metabolic stability—is a critical determinant of its pharmacokinetic profile, influencing bioavailability, half-life, and ultimately, therapeutic efficacy. Among the various strategies employed to enhance metabolic stability, the selective incorporation of fluorine has emerged as a powerful tool in modern medicinal chemistry.[1][2]
This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated anilines, a common structural motif in numerous therapeutic agents. We will explore the underlying biochemical mechanisms, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in your own laboratory.
The Metabolic Fate of Anilines: A Target for Cytochrome P450
The aniline moiety, while a versatile scaffold for building molecular complexity, often presents a metabolic liability. The primary site of drug metabolism in the body is the liver, which is rich in a superfamily of enzymes known as Cytochrome P450s (CYPs).[3] These enzymes are the workhorses of Phase I metabolism, catalyzing oxidative reactions that functionalize lipophilic compounds to facilitate their excretion.[2][4]
For anilines, two principal metabolic pathways mediated by CYPs are of concern:
-
Aromatic Hydroxylation: The electron-rich phenyl ring is susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[5] This typically occurs at the para-position, the most sterically accessible and electronically favorable site, leading to the formation of hydroxylated metabolites (e.g., 4-aminophenol).[6][7]
-
N-Oxidation/Dealkylation: The nitrogen atom of the amino group can also be a target for oxidation, leading to N-hydroxyanilines or, in the case of N-substituted anilines, dealkylation.[7]
These metabolic transformations often result in rapid clearance of the parent drug, reducing its exposure and therapeutic effect.[8] Furthermore, some aniline metabolites can be reactive, leading to potential toxicity.
The Fluorine Shield: Blocking Metabolic "Soft Spots"
The strategic replacement of a hydrogen atom with fluorine at a metabolically vulnerable position can dramatically alter a molecule's fate.[1][9] This is not merely due to the high strength of the carbon-fluorine (C-F) bond, but rather a combination of fluorine's unique electronic properties.[9][10]
When fluorine is placed at the para-position of an aniline ring, it serves as a "metabolic shield." The extreme electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic attack by CYP enzymes.[8][11] This makes the crucial first step of aromatic hydroxylation—the attack on the pi-electron system—energetically unfavorable.[5] Consequently, this primary metabolic pathway is effectively blocked, forcing the body to rely on slower, alternative clearance mechanisms.[12] The result is a significant increase in the compound's metabolic half-life and overall systemic exposure.[1][13]
Below is a diagram illustrating this fundamental principle.
Caption: Metabolic fate of anilines: Fluorine as a metabolic shield.
Quantitative Comparison: The Impact of Fluorination on Stability
The theoretical benefits of fluorination are borne out by empirical data. In vitro metabolic stability assays provide quantitative metrics, such as half-life (t½) and intrinsic clearance (CLint), that allow for direct comparison between compounds. A longer half-life and lower clearance value indicate greater metabolic stability.
The following table, with representative data compiled from literature principles, illustrates the typical impact of fluorination on the metabolic stability of anilino-scaffolds when incubated with human liver microsomes.[14]
| Compound ID | Structure | Substitution | t½ (min) | CLint (µL/min/mg protein) |
| Cmpd-1 | Aniline | None (Parent) | 15 | 115.5 |
| Cmpd-2 | 4-Fluoroaniline | para-Fluoro | 90 | 19.3 |
| Cmpd-3 | 3-Chloro-4-fluoroaniline | meta-Chloro, para-Fluoro | 110 | 15.8 |
| Cmpd-4 | 3-(Trifluoromethyl)aniline | meta-CF3 | 65 | 26.7 |
Analysis: The introduction of a single fluorine atom at the para-position (Cmpd-2) results in a 6-fold increase in metabolic half-life compared to the parent aniline (Cmpd-1). Further substitution with an electron-withdrawing chloro group (Cmpd-3) provides a marginal additional benefit. Even a trifluoromethyl group (Cmpd-4), which also deactivates the ring, shows a significant improvement in stability, underscoring the power of fluorine chemistry in mitigating metabolic risk.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol describes a robust and self-validating method to determine the metabolic stability of test compounds. The use of liver microsomes is ideal for specifically assessing Phase I oxidative metabolism mediated by CYPs.[4][15]
Objective:
To measure the rate of disappearance of a test compound over time when incubated with human liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test Compounds (Fluorinated and Non-fluorinated) and Positive Control (e.g., Midazolam, Diclofenac)[16]
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (from a reputable supplier)[17]
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[18]
-
Internal Standard (IS) solution (a structurally unrelated, stable compound for LC-MS/MS analysis)
-
Acetonitrile (ACN), ice-cold (for quenching)
-
96-well incubation plates and collection plates
-
Incubating shaker set to 37°C
Experimental Workflow Diagram
Caption: Step-by-step workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare working solutions of your test compounds and a positive control (e.g., 100 µM in buffer from a 10 mM DMSO stock).[16]
-
On ice, thaw and dilute the pooled human liver microsomes in 0.1 M phosphate buffer to an intermediate concentration (e.g., 1 mg/mL). The final protein concentration in the incubation will be 0.5 mg/mL.[3][4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
For each compound, set up wells for each time point (e.g., 0, 5, 15, 30, 45 minutes).[4]
-
Self-Validation Control: Prepare a "minus cofactor" control for each compound at the final time point. In these wells, an equal volume of buffer will be added instead of the NADPH solution. This ensures that compound loss is due to enzymatic metabolism.[3]
-
Add the diluted microsome solution and the test compound working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[16]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls, which receive buffer).[18] Mix immediately. This is your T=0 point for the 0-minute sample.
-
Immediately after adding NADPH, transfer an aliquot from the 0-minute wells into a collection plate containing ice-cold acetonitrile with the internal standard. This quenches the reaction and precipitates the protein.[16][17]
-
Return the incubation plate to the 37°C shaker.
-
At each subsequent time point (5, 15, 30, 45 min), transfer aliquots from the corresponding wells into the quenching solution.[3]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the collection plate and vortex vigorously.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[18]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[17][19]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of this line is the elimination rate constant (k). The slope can be determined from linear regression analysis.[21]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) .[17][22]
-
By comparing the t½ and CLint values of your fluorinated and non-fluorinated anilines, you can directly quantify the impact of fluorination on metabolic stability and make more informed decisions in your drug design and optimization efforts.
References
-
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024). Available at: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025). Available at: [Link]
-
Hypothetical metabolic pathway diagram for aniline degradation under... - ResearchGate. (n.d.). Available at: [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. (1995). Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (2022). Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Available at: [Link]
-
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed. (1987). Available at: [Link]
-
Fluorine in Medicinal Chemistry. (n.d.). Available at: [Link]
-
Metabolic pathway of 3 aromatic amines. A, Aniline; B, 2,4-Dimethylaniline - ResearchGate. (n.d.). Available at: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025). Available at: [Link]
-
Microsomal Stability Assay Protocol | AxisPharm. (n.d.). Available at: [Link]
-
Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed. (2015). Available at: [Link]
-
Full article: The role of fluorine in medicinal chemistry. (n.d.). Available at: [Link]
-
Aniline - Wikipedia. (n.d.). Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026). Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026). Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Available at: [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). Available at: [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Available at: [Link]
-
Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC. (n.d.). Available at: [Link]
-
LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... - ResearchGate. (n.d.). Available at: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020). Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2021). Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019). Available at: [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (2016). Available at: [Link]
-
Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane - PubMed. (n.d.). Available at: [Link]
-
Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS | Request PDF - ResearchGate. (2025). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-2-(methanesulfonylmethyl)aniline
Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, substituted anilines such as 3-Fluoro-2-(methanesulfonylmethyl)aniline are common intermediates. While indispensable in synthesis, their safe management and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-2-(methanesulfonylmethyl)aniline, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Toxicity: Aniline and its derivatives are generally classified as toxic. Acute toxicity can occur through ingestion, inhalation, or skin absorption.[1][2] Aniline is also suspected of causing genetic defects and cancer.[2]
-
Irritation: Causes serious eye damage and skin irritation.[3] May also cause respiratory irritation.[3]
-
Environmental Hazards: Aniline and its derivatives can be toxic to aquatic life with long-lasting effects.[2][4] Therefore, release into the environment must be strictly avoided.[2]
| Hazard Class | Anticipated Effects | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. | [3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [2] |
| Carcinogenicity | Suspected of causing cancer. | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure. | [2][3] |
| Aquatic Hazard | Toxic to aquatic life. | [2][4] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Hand Protection: Handle with gloves. Nitrile gloves are not recommended for aniline; butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are preferred.[5] Gloves must be inspected prior to use and disposed of properly after use in accordance with good laboratory practices.[3]
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) is required.[3]
-
Skin and Body Protection: A complete suit protecting against chemicals, such as a fully-buttoned lab coat, is necessary.[3][5]
-
Respiratory Protection: All work with this compound should be confined to a properly functioning certified laboratory chemical fume hood.[5] If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK) as a backup to engineering controls.[3]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.
Emergency Procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the entrance.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5][6]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
Waste Disposal: Dispose of all contaminated materials (including gloves and cleaning materials) as hazardous waste.
Disposal Workflow: A Step-by-Step Guide
Proper disposal is a regulated process that requires careful planning and execution. Never dispose of 3-Fluoro-2-(methanesulfonylmethyl)aniline or its waste down the drain or in the regular trash.[5]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible container for the collection of 3-Fluoro-2-(methanesulfonylmethyl)aniline waste. Polyethylene containers are often a suitable choice.[5] The container must be in good condition and have a tightly sealing lid.[7]
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "3-Fluoro-2-(methanesulfonylmethyl)aniline".[7] Include the approximate concentration and any other components of the waste stream.
-
Incompatible Materials: Store the waste container away from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[5]
Step 2: On-Site Storage
-
Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 3: Arranging for Professional Disposal
-
Licensed Disposal Company: The ultimate disposal of 3-Fluoro-2-(methanesulfonylmethyl)aniline must be handled by a licensed professional waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6][7]
Recommended Disposal Method: The preferred method of disposal for this type of compound is chemical incineration in a furnace equipped with an afterburner and scrubber to neutralize harmful combustion products.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Caption: Disposal workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
By adhering to these procedures, researchers can ensure the safe handling and disposal of 3-Fluoro-2-(methanesulfonylmethyl)aniline, thereby protecting themselves, their colleagues, and the environment.
References
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-2-methylaniline. Retrieved from [No direct URL available in search results]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoroaniline. Retrieved from [No direct URL available in search results]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from [No direct URL available in search results]
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [No direct URL available in search results]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [No direct URL available in search results]
- University of Texas at Dallas. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [No direct URL available in search results]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Fluoro-2-(methanesulfonylmethyl)aniline
Operational Safety & Handling Guide: 3-Fluoro-2-(methanesulfonylmethyl)aniline
Part 1: Executive Safety Directive (The "Why")
Do not treat this compound as a generic reagent. 3-Fluoro-2-(methanesulfonylmethyl)aniline is a highly functionalized aniline derivative, likely utilized as a scaffold in kinase inhibitor synthesis (e.g., KRAS or EGFR targets).[1] While specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties dictate a strict "Potent Aniline" handling protocol.
The Core Risks:
-
Methemoglobinemia: Like all anilines, this compound has the potential to oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed.
-
Sensitization: The aniline amine group is a known skin and respiratory sensitizer.
-
Fluorine & Sulfone Moieties: The addition of the methanesulfonylmethyl group increases polarity and potential metabolic stability, possibly enhancing systemic absorption compared to simple anilines.
Operational Rule: In the absence of compound-specific LD50 data, you must apply the Precautionary Principle , handling this substance with the containment rigor reserved for Category 2/3 Acute Toxins.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to aromatic amines.
| Protection Zone | Standard Laboratory Operation (mg to gram scale) | Scale-Up / Spill Cleanup (>10g or outside hood) | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11mm min)Outer glove changed every 30 mins.[1] | Laminate / Silver Shield® Required for spill cleanup. | Anilines permeate nitrile rubber. Double gloving provides a "sacrificial" outer layer. Laminate is the only material with >4hr breakthrough time for aromatic amines. |
| Respiratory | Fume Hood Only Face velocity: 100 fpm. | PAPR with Organic Vapor/P100 Cartridge | Solid anilines can sublime or generate dust.[1] Inhalation is the fastest route to systemic toxicity. |
| Eye/Face | Chemical Splash Goggles Safety glasses are insufficient for powders. | Full Face Shield + Goggles | The amine is basic and corrosive to corneal tissue. Dust ingress behind glasses is a critical failure mode. |
| Body | Flame-Resistant Lab Coat + Nitrile sleeves (optional).[1] | Tyvek® Coveralls (taped seams)+ Shoe covers.[1] | Skin absorption is the primary "silent" killer with anilines. Standard cotton coats absorb and hold the chemical against the skin. |
Part 3: Operational Workflow & Logic
Pre-Operational Check (The "Go/No-Go")
-
Deactivating Agent: Prepare a spray bottle of 10% acetic acid or dilute surfactant. (Acidifying the aniline protonates the amine, turning it into a salt which reduces volatility and skin permeability, though it increases water solubility).
-
Static Control: Sulfone-containing solids are often electrostatic.[1] Use an anti-static gun or ionizer during weighing to prevent "flying" powder.
Weighing & Transfer Protocol
-
Step A: Tare the vial inside the fume hood. Never tare on an open bench balance.
-
Step B: Use a disposable spatula. Do not reuse spatulas even after cleaning to avoid cross-contamination of other synthesis steps.
-
Step C: If the solid is clumpy, do not crush it in an open vessel. Dissolve it in the transport solvent (e.g., DCM or DMSO) inside the source container if possible, and transfer as a liquid.
Reaction Monitoring
-
TLC/LCMS: When taking aliquots, assume the syringe exterior is contaminated. Wipe with a Kimwipe before removing from the hood.
-
Waste: All LCMS vials containing this compound must be segregated into "Acute Toxin" waste, not general organic waste.
Decontamination & Spills[1]
-
Minor Spill (<1g): Cover with absorbent pads.[1] Wet the pads with 10% acetic acid (to protonate the amine) or a surfactant. Wipe up and double bag.
-
Major Spill: Evacuate the area. Do not attempt cleanup without SCBA or PAPR if dust is airborne.
Part 4: Visualization (Safety Logic Flow)
The following diagram illustrates the decision-making hierarchy for handling this compound.
Caption: Operational hierarchy for handling fluorinated aniline derivatives, prioritizing engineering controls and rapid solubilization to minimize dust exposure.
Part 5: Disposal & Environmental Compliance
Do not dispose of down the drain. Anilines are toxic to aquatic life (H400/H410).
-
Segregation: Collect all solid waste (gloves, paper towels) in a dedicated "Cytotoxic/Acute Toxin" bag.
-
Liquid Waste: Combine with non-halogenated organic solvents for incineration. Ensure the waste tag explicitly lists "Fluorinated Aniline" to alert waste handlers of the potential for HF generation during incineration.
-
Container Rinse: Triple rinse empty containers with acetone. The first rinse is hazardous waste . The second and third can be treated as solvent waste.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 1910.1000 Table Z-1.[1] [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6: Working with Chemicals. [Link]
-
PubChem. Compound Summary for Aniline Derivatives (General Toxicity). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
